Product packaging for Boc-NH-PEG2-NH-Boc(Cat. No.:)

Boc-NH-PEG2-NH-Boc

Cat. No.: B1667353
M. Wt: 348.43 g/mol
InChI Key: IBOKAWABMPUDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-NH-PEG2-NH-Boc is a PEG derivative. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32N2O6 B1667353 Boc-NH-PEG2-NH-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N2O6/c1-15(2,3)23-13(19)17-7-9-21-11-12-22-10-8-18-14(20)24-16(4,5)6/h7-12H2,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKAWABMPUDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to Boc-NH-PEG2-NH-Boc: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyloxycarbonyl-amino-PEG2-amino-tert-butyloxycarbonyl (Boc-NH-PEG2-NH-Boc) is a homobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug development. Its structure features a hydrophilic two-unit polyethylene glycol (PEG) spacer flanked by two Boc-protected amine groups. This symmetrical design, combined with the labile nature of the Boc protecting groups, makes it a versatile tool for introducing PEG spacers into molecules, thereby enhancing their solubility, stability, and pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and its applications in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The utility of this compound as a linker is defined by its distinct chemical and physical properties. A summary of these key characteristics is presented below.

Chemical and Physical Data
PropertyValueReference
Chemical Formula C16H32N2O6[1]
Molecular Weight 348.44 g/mol [1]
CAS Number 475591-59-4[1]
Appearance Solid[1]
Purity Typically ≥95%[2]
Solubility Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.
Storage and Stability

Proper handling and storage are crucial to maintain the integrity of this compound.

ParameterRecommendationReference
Storage Temperature Store at -20°C for long-term storage.
Conditions to Avoid Avoid strong acids/alkalis and strong oxidizing/reducing agents.
Chemical Stability Stable under recommended storage conditions.

Experimental Protocols

The application of this compound in bioconjugation involves a series of well-defined steps, primarily centered around the deprotection of the Boc groups to reveal reactive amine functionalities.

Boc Deprotection Protocol

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step to enable subsequent conjugation reactions. This is typically achieved under acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plate and chamber

  • Appropriate TLC eluent (e.g., DCM/Methanol mixture)

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M).

  • Add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The deprotected product, being more polar, will have a lower Rf value than the starting material.

  • Once the reaction is complete (typically within 1-2 hours), remove the DCM and excess TFA using a rotary evaporator.

  • For applications requiring the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize residual acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the deprotected diamino-PEG2 linker.

  • Confirm the identity of the product via mass spectrometry.

Boc_Linker This compound in DCM Reaction Stir at RT (1-2 hours) Boc_Linker->Reaction TFA Trifluoroacetic Acid (TFA) TFA->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Evaporation & Neutralization Monitoring->Workup Reaction Complete Product H2N-PEG2-NH2 Workup->Product

Boc Deprotection Workflow
General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This compound, after deprotection, can serve as a hydrophilic linker to conjugate a cytotoxic drug to an antibody. This is a multi-step process that begins with the activation of the drug and linker, followed by conjugation to the antibody.

Materials:

  • Deprotected H₂N-PEG2-NH₂ linker

  • Cytotoxic drug with a carboxylic acid group

  • Monoclonal antibody (mAb)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agents

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Drug-Linker Conjugation:

    • Activate the carboxylic acid group of the cytotoxic drug using DCC and NHS in anhydrous DMF to form an NHS ester.

    • React the NHS-activated drug with one of the primary amines of the deprotected H₂N-PEG2-NH₂ linker. This results in a drug-linker conjugate with a remaining free amine group.

    • Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Conjugation:

    • Activate a carboxyl group on the drug-linker conjugate (if the drug does not have a suitable functional group, the linker can be derivatized prior to drug conjugation) using EDC and Sulfo-NHS.

    • React the activated drug-linker conjugate with the lysine residues on the monoclonal antibody in a suitable buffer (e.g., PBS).

    • Control the drug-to-antibody ratio (DAR) by adjusting the molar ratio of the reactants.

  • Purification and Analysis:

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography (SEC).

    • Characterize the ADC for DAR, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and SEC.

cluster_drug_linker Drug-Linker Synthesis cluster_adc ADC Synthesis Drug Cytotoxic Drug (-COOH) Activation DCC/NHS Activation Drug->Activation Linker H2N-PEG2-NH2 Conjugation1 Amide Bond Formation Linker->Conjugation1 Activation->Conjugation1 Drug_Linker Drug-Linker (-NH2) Conjugation1->Drug_Linker Activation2 EDC/Sulfo-NHS Activation Drug_Linker->Activation2 Antibody Monoclonal Antibody (-COOH) Conjugation2 Amide Bond Formation Antibody->Conjugation2 Activation2->Conjugation2 ADC Antibody-Drug Conjugate Conjugation2->ADC POI_Ligand POI Ligand (-COOH) Coupling1 Activate & Couple (HATU, DIPEA) POI_Ligand->Coupling1 Linker H2N-PEG2-NH2 Linker->Coupling1 E3_Ligand E3 Ligase Ligand (-COOH) Coupling2 Activate & Couple (HATU, DIPEA) E3_Ligand->Coupling2 POI_Linker POI-Linker (-NH2) Coupling1->POI_Linker POI_Linker->Coupling2 PROTAC PROTAC Coupling2->PROTAC

References

Boc-NH-PEG2-NH-Boc chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the chemical properties and applications of bifunctional linkers is paramount. This guide provides a detailed overview of Boc-NH-PEG2-NH-Boc, a versatile PEGylated linker used extensively in bioconjugation and as a foundational component in the synthesis of complex therapeutic molecules like Proteolysis Targeting Chimeras (PROTACs).

Core Compound Details

Chemical Structure:

The chemical structure of this compound is characterized by a short diethylene glycol (PEG2) spacer flanked by two amine groups, each protected by a tert-butyloxycarbonyl (Boc) group.

IUPAC Name: di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate[1][2]

SMILES: O=C(OC(C)(C)C)NCCOCCOCCNC(OC(C)(C)C)=O

Physicochemical and Quantitative Data

The following table summarizes the key quantitative data for this compound and its immediate precursor. While specific experimental data for the melting point and appearance of this compound is not widely published, properties of a structurally similar compound are provided for reference.

PropertyValueSource(s)
IUPAC Name di-tert-butyl ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate[1][2]
Synonyms This compound[2]
CAS Number 475591-59-4
Molecular Formula C₁₆H₃₂N₂O₆
Molecular Weight 348.4 g/mol
Appearance White to Light yellow powder to crystal (Data for the related compound Di-tert-butyl [Azanediylbis(ethane-2,1-diyl)]dicarbamate)
Melting Point 67.0 to 71.0 °C (Data for the related compound Di-tert-butyl [Azanediylbis(ethane-2,1-diyl)]dicarbamate)
Solubility Generally soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohols and toluene. Insoluble in ether. (General for PEG derivatives)
Precursor Name 1,8-Diamino-3,6-dioxaoctane
Precursor CAS 929-59-9
Precursor Mol. Wt. 148.20 g/mol
Precursor Appearance Liquid
Precursor Density 1.01 g/cm³ at 20 °C
Precursor Boiling Pt. 105-109 °C at 6 mm Hg

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis of this compound and its subsequent use in a typical bioconjugation workflow.

Protocol 1: Synthesis of this compound

This protocol describes the di-protection of the primary amine groups of 1,8-diamino-3,6-dioxaoctane using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 1,8-Diamino-3,6-dioxaoctane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1,8-diamino-3,6-dioxaoctane (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of diamine).

  • Add triethylamine (2.2 eq) to the solution and stir at room temperature for 10 minutes.

  • In a separate container, dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of anhydrous DCM.

  • Add the (Boc)₂O solution dropwise to the stirring diamine solution over 30 minutes.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (2 x volume of organic layer).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary to yield pure this compound.

Protocol 2: Application in PROTAC Synthesis - Deprotection and Amide Coupling

This protocol outlines a representative workflow for using this compound as a linker. It involves the acidic removal of the Boc protecting groups followed by a standard amide bond formation with a carboxylic acid-bearing molecule (e.g., a ligand for a target protein).

Part A: Boc Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (approx. 20 mL per gram).

  • Add trifluoroacetic acid (10-20 eq, typically a 20-50% v/v solution of TFA in DCM) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Re-dissolve the residue in DCM and concentrate again (repeat 2-3 times) to ensure complete removal of TFA.

  • The resulting product, the diamine-PEG2 linker as its TFA salt, is typically used in the next step without further purification. For long-term storage or if required, the free diamine can be obtained by neutralization with a base (e.g., washing with saturated NaHCO₃ solution) and extraction.

Part B: Amide Coupling

Materials:

  • Deprotected NH₂-PEG2-NH₂ linker (from Part A)

  • Carboxylic acid-containing molecule (e.g., target protein ligand) (2.0 eq)

  • Amide coupling reagent, e.g., HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (4.0 eq)

Procedure:

  • In a dry flask, dissolve the carboxylic acid-containing molecule (2.0 eq) and HATU (2.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Dissolve the deprotected NH₂-PEG2-NH₂ linker (TFA salt, 1.0 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the salt.

  • Add the solution of the deprotected linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The crude product is then purified by an appropriate method, such as flash column chromatography or preparative HPLC, to yield the final conjugated molecule.

Visualizations

The following diagrams illustrate the chemical synthesis and a typical application workflow for this compound.

G cluster_synthesis Synthesis of this compound diamine 1,8-Diamino-3,6-dioxaoctane (NH2-PEG2-NH2) boc2o (Boc)2O (2.2 eq) TEA, DCM diamine->boc2o product This compound boc2o->product Boc Protection

Caption: Synthetic pathway for this compound.

G cluster_workflow Application Workflow: PROTAC Synthesis cluster_coupling Amide Coupling start This compound deprotection TFA / DCM start->deprotection Step 1: Deprotection intermediate H2N-PEG2-NH2 (TFA Salt) deprotection->intermediate final_protac Ligand-Linker-Ligand (PROTAC) intermediate->final_protac Step 2: Coupling ligand Target Ligand-COOH (2 eq) activation HATU / DIPEA DMF ligand->activation activation->final_protac Activated Ligand

Caption: Workflow for PROTAC synthesis using the linker.

References

Molecular weight and formula of Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butoxycarbonyl-amino-PEG2-amino-tert-butoxycarbonyl (Boc-NH-PEG2-NH-Boc), a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Information

This compound is a derivative of polyethylene glycol (PEG) featuring two amine groups at its termini, each protected by a tert-butoxycarbonyl (Boc) group. The PEG spacer enhances solubility and biocompatibility, making it a valuable tool in pharmaceutical and biotechnological research.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 348.4 g/mol [1]
Chemical Formula C₁₆H₃₂N₂O₆
CAS Number 475591-59-4[1]
Purity ≥95%[1]
Recommended Storage Store at -5°C, keep in a dry and dark place.[1]

Applications in Research and Drug Development

The unique structure of this compound lends itself to a variety of applications in advanced biomedical research:

  • PROTACs Synthesis: This molecule serves as a versatile linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation.[2]

  • Bioconjugation: After deprotection, the resulting free amines can be conjugated to proteins, peptides, or other biomolecules, enabling the creation of complex biological constructs.

  • Drug Delivery: The PEGylated nature of this linker can improve the pharmacokinetic properties of conjugated drugs, enhancing their solubility and stability.

  • Nanotechnology and Materials Research: It finds use in modifying surfaces and developing novel materials with specific biological functionalities.

Experimental Protocols

A critical step in utilizing this compound is the removal of the Boc protecting groups to expose the reactive amine functionalities. Below is a detailed protocol for this deprotection process.

Protocol: Boc Deprotection Using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the acidic removal of the Boc groups.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Ice bath

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • Ninhydrin stain

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acidification: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to carbocationic side reactions, add a scavenger such as TIS (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). The deprotected product will be more polar and have a lower Rf value. The spots can be visualized with ninhydrin stain, which detects the newly formed primary amines. Alternatively, LC-MS can be used to monitor the disappearance of the starting material's mass and the appearance of the product's mass.

  • Work-up:

    • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times). The resulting product will be the TFA salt of the diamine.

    • Neutralization (Optional): If the free amine is required, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Caution should be exercised due to CO₂ evolution.

    • Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.

    • Final Concentration: Filter the solution and concentrate it under reduced pressure to obtain the deprotected diamine.

Logical Workflow and Signaling Pathways

The following diagram illustrates the experimental workflow for the Boc deprotection of PEG linkers, a fundamental step before their use in bioconjugation.

Boc_Deprotection_Workflow start Start: this compound in DCM add_tfa Add TFA (20-50%) and optional scavenger (TIS) start->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor Reaction (TLC or LC-MS) react->monitor workup Concentrate and Co-evaporate with Toluene monitor->workup Completion product Product: H3N+-PEG2-NH3+ (TFA Salt) workup->product neutralize Optional: Neutralize with NaHCO3 product->neutralize final_product Final Product: H2N-PEG2-NH2 neutralize->final_product

References

An In-depth Technical Guide to the Solubility of Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N,N'-bis(tert-butoxycarbonyl)-1,8-diamino-3,6-dioxaoctane, commonly referred to as Boc-NH-PEG2-NH-Boc. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide extrapolates its likely solubility profile based on the well-understood properties of its constituent functional groups—the Boc-protecting groups and the polyethylene glycol (PEG) linker—and qualitative data from analogous compounds. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values in various solvents.

Introduction to this compound

This compound is a homobifunctional crosslinker featuring two Boc-protected amine groups connected by a short, hydrophilic diethylene glycol (PEG2) spacer. The tert-butoxycarbonyl (Boc) groups provide acid-labile protection for the primary amines, making this reagent valuable in multi-step organic synthesis, particularly in peptide chemistry, bioconjugation, and the development of Proteolysis Targeting Chimeras (PROTACs). The solubility of this compound is a critical parameter for its effective use in these applications, influencing reaction conditions, purification strategies, and formulation for biological assays.

The molecular structure of this compound dictates its solubility. The two hydrophobic Boc groups tend to decrease its solubility in polar, aqueous solvents, while the hydrophilic PEG2 spacer enhances it. This amphiphilic nature results in a nuanced solubility profile across a range of common laboratory solvents.

Predicted Solubility Profile

Based on the chemical properties of Boc-protected amines and short-chain PEGs, a qualitative solubility profile for this compound can be predicted. For a related compound with a longer PEG chain, Boc-NH-PEG-NH2 (MW 5k), it is reported to be soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO, with lower solubility in alcohol and toluene, and insolubility in ether. The shorter PEG chain in this compound may result in slightly lower aqueous solubility compared to its longer-chain counterparts, but it is still expected to be soluble in many common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Highly SolubleThese solvents can effectively solvate both the polar PEG chain and the less polar Boc groups. A related compound, Tos-PEG2-NH-Boc, is reported to be soluble in DMSO at 250 mg/mL.
Chlorinated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving many organic compounds, including those with moderate polarity.
Polar Protic (Non-aqueous) Methanol, EthanolModerately SolubleThe polarity of alcohols can interact with the PEG linker, but the hydrophobic Boc groups may limit high solubility.
Aqueous Water, Phosphate-Buffered Saline (PBS)Sparingly to Moderately SolubleThe hydrophilic PEG spacer enhances water solubility. However, the two terminal Boc groups will limit its overall aqueous solubility.
Non-polar Toluene, HexanesSparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Ethers Diethyl etherInsolubleSimilar to non-polar solvents, ethers are unlikely to effectively solvate this molecule.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic solubility is the equilibrium concentration of a solute in a solvent in the presence of excess solid solute. The shake-flask method is the gold standard for this determination.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, DMSO, DCM, methanol)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.

  • Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze both the standards and the filtered sample by a validated HPLC-UV or LC-MS method.

  • Calculation: Construct a calibration curve from the standard solutions. Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the thermodynamic solubility.

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B Incubate C Centrifuge to pellet solid B->C Separate phases D Filter supernatant C->D Isolate saturated solution E Quantify by HPLC/LC-MS D->E Analyze concentration F Calculate solubility E->F Determine value

Thermodynamic Solubility Workflow

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated organic stock solution to an aqueous buffer. This is often more relevant for in vitro biological assays.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Solubility filter plates (optional)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Serial Dilution: Add a small volume of the DMSO stock solution to the aqueous buffer in the first well of a microplate. Perform serial dilutions across the plate to create a range of concentrations.

  • Incubation: Cover the plate and incubate on a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • UV-Vis Spectroscopy: For a more quantitative measurement, use a solubility filter plate to separate any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G cluster_1 Kinetic Solubility Workflow A Prepare DMSO stock solution B Add stock to aqueous buffer in 96-well plate A->B Dilute C Incubate with shaking (1-2h) B->C Allow precipitation D Measure precipitation (Nephelometry/UV-Vis) C->D Detect solid E Determine highest soluble concentration D->E Analyze

Kinetic Solubility Workflow

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Solubility generally increases with temperature, although this relationship can be complex.

  • pH (in aqueous solutions): While this compound does not have readily ionizable groups in the typical pH range of 2-12 (the Boc groups are stable under these conditions), extreme pH values can lead to hydrolysis of the Boc groups, which would significantly alter the molecule's structure and solubility.

  • Presence of Co-solvents: The addition of organic co-solvents (like DMSO or ethanol) to aqueous solutions will likely increase the solubility of this compound.

Conclusion

This compound is a versatile bifunctional linker with a solubility profile governed by its amphiphilic nature. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, soluble in chlorinated solvents, and moderately soluble in alcohols and aqueous solutions. For precise quantitative data, the experimental protocols provided in this guide should be followed. A thorough understanding of its solubility is paramount for its successful application in research and development.

An In-Depth Technical Guide to Boc-NH-PEG2-NH-Boc: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate, commonly known as Boc-NH-PEG2-NH-Boc. This bifunctional linker has emerged as a critical tool in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its properties and versatile reactivity make it an ideal component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Product Information

This compound is a short-chain polyethylene glycol (PEG) linker with both ends protected by a tert-butyloxycarbonyl (Boc) group. This structure allows for the sequential and controlled conjugation of two different molecular entities.

PropertyValueSource(s)
CAS Number 475591-59-4[1][2]
Molecular Formula C16H32N2O6[1]
Molecular Weight 348.44 g/mol [1]
Appearance Solid, Colorless to light yellow[1]
Purity Typically ≥95%
Solubility Soluble in DMSO
Storage Conditions Powder: -20°C for 3 years
In solvent: -80°C for 1 year

Application in PROTAC Synthesis: An Experimental Protocol

This compound is extensively utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following is a representative experimental protocol for the synthesis of a PROTAC using a Boc-protected diamine linker, exemplified by the synthesis of a JQ1-based PROTAC targeting BRD4 to the Cereblon (CRBN) E3 ligase.

Materials:

  • This compound

  • Target protein ligand with a suitable reactive handle (e.g., (+)-JQ1 with a carboxylic acid)

  • E3 ligase ligand with a suitable reactive handle (e.g., Pomalidomide with a primary amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid - TFA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

Step 1: Coupling of the Target Protein Ligand to the Linker

  • Dissolve the target protein ligand (e.g., JQ1-acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve Boc-NH-PEG2-NH2 (formed by the mono-deprotection of this compound, 1.1 eq) in anhydrous DMF.

  • Add the solution of the mono-protected linker to the activated JQ1 solution.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the JQ1-linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine is typically used in the next step without further purification.

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., Pomalidomide, 1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as CDI (1.1 eq) and stir for 1 hour at room temperature to form the acyl imidazole intermediate.

  • Add the deprotected JQ1-linker amine from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for a PROTAC synthesized with this compound is the hijacking of the ubiquitin-proteasome system. The following diagrams illustrate the synthetic workflow and the biological pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc_Linker This compound Mono_Deprotection Mono-Boc Deprotection Boc_Linker->Mono_Deprotection Coupling1 Amide Coupling Mono_Deprotection->Coupling1 Target_Ligand Target Protein Ligand (e.g., JQ1) Target_Ligand->Coupling1 Intermediate JQ1-Linker-Boc Coupling1->Intermediate Boc_Deprotection Boc Deprotection (TFA) Intermediate->Boc_Deprotection Coupling2 Amide Coupling Boc_Deprotection->Coupling2 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3_Ligand->Coupling2 PROTAC Final PROTAC Coupling2->PROTAC

Caption: Synthetic workflow for a PROTAC using a Boc-protected diamine linker.

PROTAC_Mechanism cluster_cellular Targeted Protein Degradation Pathway PROTAC PROTAC (JQ1-Linker-Pomalidomide) Ternary_Complex Ternary Complex (PROTAC-Target-E3) PROTAC->Ternary_Complex binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex recruited to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex recruited to Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target facilitates polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades into

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

References

The Pivotal Role of the Boc Protecting Group in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, indispensable in the assembly of complex molecules ranging from therapeutic peptides to intricate natural products.[1] Its widespread adoption stems from its unique combination of stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[2] This technical guide provides a comprehensive exploration of the Boc group, detailing its core principles, mechanisms of action, practical applications, and detailed experimental protocols to empower researchers in its strategic implementation.

Core Principles and Strategic Advantages

The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of primary and secondary amines, preventing their participation in undesired side reactions during multi-step synthetic sequences.[1] The Boc-protected amine, a tert-butyl carbamate, is stable to a wide array of reagents, including most bases, nucleophiles, and conditions for catalytic hydrogenation, offering a significant advantage in synthetic planning.[1][3]

A key feature of the Boc group is its acid lability. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. This characteristic is fundamental to its utility, particularly in orthogonal protection strategies where multiple protecting groups with different cleavage conditions are employed. For instance, the acid-labile Boc group can be selectively removed in the presence of a base-labile fluorenylmethyloxycarbonyl (Fmoc) group or a hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, allowing for precise, sequential manipulation of different functional groups within a complex molecule.

Mechanism of Action: Protection and Deprotection

Boc Protection

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the volatile and easily removable byproducts, tert-butanol and carbon dioxide gas, which drives the reaction to completion. While the reaction can proceed without a base, the addition of a mild base like triethylamine (TEA) or sodium hydroxide is common to neutralize the acidic proton of the amine and accelerate the reaction.

Boc_Protection Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate + (Boc)₂O Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of leaving group

Mechanism of Boc Protection of an Amine.
Boc Deprotection

The removal of the Boc group is typically accomplished under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by nucleophiles in the reaction mixture or can be eliminated to form isobutylene.

Boc_Deprotection ProtectedAmine R-NH-Boc ProtonatedAmine Protonated Intermediate ProtectedAmine->ProtonatedAmine + H⁺ CarbamicAcid Carbamic Acid Intermediate ProtonatedAmine->CarbamicAcid Cleavage Byproducts t-Butyl Cation + CO₂ ProtonatedAmine->Byproducts Formation of t-Butyl Cation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CarbamicAcid->Byproducts Formation of CO₂

Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Summary

The efficiency of Boc protection and deprotection reactions is influenced by the substrate, solvent, base, and reaction temperature. The following tables summarize typical reaction conditions and yields for the Boc protection of various amines and the subsequent deprotection.

Table 1: Boc Protection of Various Amines

Amine SubstrateReagentBaseSolventTime (h)Yield (%)
Primary Aliphatic Amine(Boc)₂O (1.1 eq)Triethylamine (1.2 eq)Dichloromethane (DCM)1-490-98
Aromatic Amine(Boc)₂O (1.1 eq)4-DMAP (cat.)Acetonitrile2-685-95
Amino Acid(Boc)₂O (1.1 eq)NaOH (1.0 M aq.)Dioxane/Water2-1288-97
Secondary Amine(Boc)₂O (1.2 eq)Triethylamine (1.5 eq)Tetrahydrofuran (THF)4-2480-95

Table 2: Boc Deprotection Methods and Efficiencies

Deprotection ReagentSolventTemperature (°C)TimeYield (%)
Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)Room Temperature0.5-2 h95-100
Hydrochloric Acid (4M)1,4-DioxaneRoom Temperature1-4 h90-98
Trimethylsilyl Iodide (TMSI)AcetonitrileRoom Temperature15-60 min90-97
Thermal (in water)Water1501-3 h85-95

Experimental Protocols

The following are detailed, generalized protocols for the protection and deprotection of amines using the Boc group. These may require optimization for specific substrates.

Protocol 1: Boc Protection of a Primary Aliphatic Amine

Materials:

  • Primary aliphatic amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in DCM to a concentration of approximately 0.2 M.

  • Add TEA to the solution and stir for 5 minutes at room temperature.

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amine.

Boc_Protection_Workflow cluster_0 Reaction cluster_1 Work-up Dissolve Dissolve Amine in DCM Add_Base Add TEA Dissolve->Add_Base Add_Boc2O Add (Boc)₂O Add_Base->Add_Boc2O Stir Stir at RT Add_Boc2O->Stir Monitor Monitor by TLC Stir->Monitor Dilute Dilute with DCM Monitor->Dilute Reaction Complete Wash_HCl Wash with 1M HCl Dilute->Wash_HCl Wash_NaHCO3 Wash with NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Wash_Brine->Dry Concentrate Concentrate Dry->Concentrate

Experimental Workflow for Boc Protection.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Boc-protected amine in DCM (e.g., 0.1-0.5 M).

  • Add TFA (typically 25-50% v/v) to the solution at room temperature.

  • Stir the reaction mixture. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Boc_Deprotection_Workflow cluster_0 Reaction cluster_1 Work-up Dissolve Dissolve Boc-Amine in DCM Add_TFA Add TFA Dissolve->Add_TFA Stir Stir at RT Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Concentrate_1 Concentrate Monitor->Concentrate_1 Reaction Complete Dissolve_EtOAc Dissolve in EtOAc Concentrate_1->Dissolve_EtOAc Wash_NaHCO3 Wash with NaHCO₃ Dissolve_EtOAc->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry Wash_Brine->Dry Concentrate_2 Concentrate Dry->Concentrate_2 Boc_SPPS_Cycle Resin Resin-Bound Amino Acid (Boc-AA-Resin) Deprotection Deprotection (TFA in DCM) Resin->Deprotection FreeAmine Free N-terminal Amine (H₂N-AA-Resin) Deprotection->FreeAmine Coupling Coupling (Boc-AA-OH, Coupling Reagent) FreeAmine->Coupling ElongatedPeptide Elongated Peptide (Boc-AA-AA-Resin) Coupling->ElongatedPeptide ElongatedPeptide->Deprotection Repeat Cycle

References

The Strategic Application of the PEG2 Spacer in Boc-NH-PEG2-NH-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bifunctional linker, Boc-NH-PEG2-NH-Boc, represents a cornerstone in modern bioconjugation and medicinal chemistry, particularly in the burgeoning field of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). The seemingly simple di(ethylene glycol) (PEG2) spacer at its core is a critical determinant of the physicochemical and biological properties of the resulting conjugate. This technical guide provides an in-depth analysis of the function of the PEG2 spacer, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design of novel molecular entities.

Core Functions of the PEG2 Spacer

The PEG2 spacer, composed of two repeating ethylene glycol units, imparts a unique combination of properties to the this compound linker and, consequently, to the final conjugate. These properties are crucial for overcoming common challenges in drug development, such as poor solubility and off-target effects.

1.1 Enhanced Hydrophilicity and Solubility:

One of the primary functions of the PEG2 spacer is to enhance the aqueous solubility of the molecule to which it is attached.[1][2] The ether oxygens in the PEG chain form hydrogen bonds with water, creating a hydration shell that can significantly improve the solubility of hydrophobic drugs or targeting ligands.[3] This is particularly advantageous in the development of Antibody-Drug Conjugates (ADCs) and PROTACs, which often involve poorly soluble small molecules.[2] While specific solubility data for this compound is not extensively published, the hydrophilic nature of the PEG2 spacer is a well-established principle.

1.2 Biocompatibility and Reduced Immunogenicity:

Polyethylene glycol is renowned for its biocompatibility and low immunogenicity. The incorporation of the PEG2 spacer can help to shield the conjugated molecule from recognition by the immune system, potentially reducing the risk of an adverse immune response. This "stealth" effect contributes to a better safety profile for the therapeutic agent.

1.3 Flexible Spacing and Mitigation of Steric Hindrance:

The PEG2 spacer provides a flexible, defined-length linkage between two molecular entities. This spatial separation is critical for several reasons:

  • Preservation of Biological Activity: It prevents the conjugated molecules from sterically hindering each other's binding to their respective targets. For instance, in a PROTAC, the spacer ensures that the target protein ligand and the E3 ligase ligand can simultaneously bind to their respective proteins without interference.

  • Improved Reaction Kinetics: The flexibility of the PEG chain can facilitate more favorable orientations for binding interactions.

While longer PEG chains can sometimes lead to a decrease in binding affinity due to their own steric bulk, short spacers like PEG2 often provide an optimal balance.

Quantitative Impact of Short PEG Spacers

The length of the PEG spacer, even a short one like PEG2, can have a quantifiable impact on the properties of a bioconjugate. A study on a series of 68Ga-labeled bombesin antagonist analogs with varying mini-PEG spacer lengths (n=2, 3, 4, and 6) provides valuable insights into these effects.

Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity (IC50)

Conjugate (natGa-NOTA-PEGn-RM26)PEG Spacer LengthIC50 (nM)[1]
natGa-NOTA-PEG2-RM2623.1 ± 0.2
natGa-NOTA-PEG3-RM2633.9 ± 0.3
natGa-NOTA-PEG4-RM2645.4 ± 0.4
natGa-NOTA-PEG6-RM2665.8 ± 0.3

Table 2: Effect of PEG Spacer Length on Hydrophilicity (LogD)

Conjugate (68Ga-NOTA-PEGn-RM26)PEG Spacer LengthLogD
68Ga-NOTA-PEG2-RM262-2.27 ± 0.07
68Ga-NOTA-PEG3-RM263-2.41 ± 0.06
68Ga-NOTA-PEG4-RM264-2.43 ± 0.08
68Ga-NOTA-PEG6-RM266-2.50 ± 0.09

These data illustrate that even subtle changes in the length of a short PEG spacer can modulate both the biological activity (receptor binding) and the physicochemical properties (hydrophilicity) of a molecule.

Experimental Protocols

The utility of this compound lies in its ability to be sequentially functionalized after the removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting groups. The following protocols provide a generalized workflow for the deprotection and subsequent conjugation of this linker.

3.1 Protocol for Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to yield the free diamine, which can then be used for conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Slowly add TFA to the solution. A common concentration range is 20-50% TFA in DCM (v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up (for TFA salt): Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the diamine as its TFA salt, which can often be used directly in the next step.

  • Work-up (for free amine - optional):

    • Dissolve the crude residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the free diamine.

3.2 Protocol for Amide Bond Formation with the Deprotected PEG2-Diamine

This protocol outlines the conjugation of the deprotected PEG2-diamine to a molecule containing a carboxylic acid group.

Materials:

  • Deprotected PEG2-diamine (from the previous step)

  • Carboxylic acid-containing molecule

  • Anhydrous Dimethylformamide (DMF) or DCM

  • Coupling agents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide)

  • Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DCM in a reaction vessel.

  • Activation:

    • For HATU coupling: Add HATU (1.1-1.5 equivalents) and DIPEA or TEA (2-3 equivalents) to the solution. Stir for 5-10 minutes at room temperature to activate the carboxyl group.

    • For EDC/NHS coupling: Add EDC (1.1-1.5 equivalents) and NHS (1.1-1.5 equivalents) to the solution. Stir for 15-30 minutes at room temperature.

  • Amine Addition: Add a solution of the deprotected PEG2-diamine (1.0-1.2 equivalents) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the solvent can be removed under reduced pressure.

    • The crude product can be purified by an appropriate method such as flash column chromatography on silica gel, preparative HPLC, or size-exclusion chromatography to remove excess reagents and byproducts.

Visualizing Workflows and Relationships

4.1 Logical Flow of this compound Utilization

logical_flow start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection diamine H2N-PEG2-NH2 (Diamine Linker) deprotection->diamine conjugation1 Conjugation to Payload 1 (e.g., Amide Coupling) diamine->conjugation1 intermediate Payload 1-NH-PEG2-NH2 conjugation1->intermediate conjugation2 Conjugation to Payload 2 (e.g., Amide Coupling) intermediate->conjugation2 final_product Payload 1-NH-PEG2-NH-Payload 2 (Final Conjugate) conjugation2->final_product experimental_workflow cluster_synthesis Synthesis Phase cluster_conjugation Conjugation Phase cluster_purification Purification & Analysis start Start with This compound dissolve Dissolve in anhydrous DCM start->dissolve add_tfa Add TFA dissolve->add_tfa react_deprotect Stir at RT (1-2h) add_tfa->react_deprotect workup Work-up & Isolation react_deprotect->workup deprotected_linker Obtain H2N-PEG2-NH2 workup->deprotected_linker activate_cooh Activate Carboxylic Acid (e.g., HATU/DIPEA) deprotected_linker->activate_cooh add_linker Add Deprotected Linker activate_cooh->add_linker react_conjugate Stir at RT (2-24h) add_linker->react_conjugate purify Purify Crude Product (e.g., Chromatography) react_conjugate->purify characterize Characterize Final Conjugate (e.g., LC-MS, NMR) purify->characterize

References

An In-Depth Technical Guide to Bifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are chemical reagents containing two or more reactive groups that facilitate the covalent joining of two or more molecules.[1][2] These molecular bridges are fundamental tools in a vast array of scientific fields, from basic research in protein structure to the development of advanced therapeutics like antibody-drug conjugates (ADCs).[3] By creating stable covalent bonds, crosslinkers are indispensable for investigating protein-protein interactions, immobilizing biomolecules on various surfaces, and constructing intricate bioconjugates.[1][3] This guide offers a detailed overview of the core principles of bifunctional crosslinkers, their classification, and significant applications, with a technical focus tailored to researchers, scientists, and professionals in drug development. Chemical crosslinking provides a direct way to identify both transient and stable interactions between proteins.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on several key characteristics: the nature of their reactive ends, the properties of their spacer arm, and their activation mechanism.

Homobifunctional vs. Heterobifunctional Crosslinkers

The main classification of bifunctional crosslinkers is determined by the identity of their reactive groups.

  • Homobifunctional Crosslinkers: These reagents have two identical reactive groups. They are typically employed in single-step reactions to polymerize molecules with similar functional groups or to capture a "snapshot" of all protein interactions within a sample. A frequent application is the analysis of protein subunit arrangements. For instance, Disuccinimidyl suberate (DSS) contains two N-hydroxysuccinimide (NHS) esters that react with amines.

  • Heterobifunctional Crosslinkers: These crosslinkers feature two different reactive groups at each end of a spacer arm. This design enables controlled, sequential (two-step) conjugations, which helps to minimize unwanted self-conjugation or polymerization. They are perfectly suited for linking two different types of molecules, such as a protein to a drug. The most commonly used heterobifunctional crosslinkers often have an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide group on the other.

G Classification of Bifunctional Crosslinkers cluster_reactivity Based on Reactive Groups cluster_spacer Based on Spacer Arm cluster_activation Based on Activation Homobifunctional Homobifunctional Heterobifunctional Heterobifunctional Cleavable Cleavable Non-cleavable Non-cleavable Spontaneous Spontaneous Photoreactive Photoreactive Bifunctional Crosslinkers Bifunctional Crosslinkers Bifunctional Crosslinkers->Homobifunctional Bifunctional Crosslinkers->Heterobifunctional Bifunctional Crosslinkers->Cleavable Bifunctional Crosslinkers->Non-cleavable Bifunctional Crosslinkers->Spontaneous Bifunctional Crosslinkers->Photoreactive

Classification of bifunctional crosslinkers.
Reactive Groups and Their Targets

The specificity of a crosslinker is defined by its reactive groups, which are designed to target specific functional groups on biomolecules.

  • Amine-Reactive Groups: Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues, are common targets due to their frequent presence on protein surfaces. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive groups, forming stable amide bonds.

  • Sulfhydryl-Reactive Groups: The sulfhydryl group (-SH) of cysteine residues is another key target. Maleimides are highly specific towards sulfhydryls, forming stable thioether bonds under mild conditions (pH 6.5-7.5).

  • Carboxyl-Reactive Groups: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to activate carboxyl groups (-COOH) on aspartic and glutamic acid residues, enabling them to react with primary amines.

  • Photoreactive Groups: These groups, such as aryl azides and diazirines, remain inert until activated by UV light. Upon activation, they form highly reactive intermediates that can react non-specifically with nearby molecules, making them useful for capturing transient or unpredictable interactions.

The Spacer Arm: More Than Just a Bridge

The spacer arm connects the reactive groups and its characteristics are crucial for the crosslinker's functionality.

  • Length and Composition: The length of the spacer arm determines the distance between the conjugated molecules. The choice of spacer arm length can provide information about the distances between interacting molecules.

  • Cleavable vs. Non-Cleavable: Non-cleavable linkers create permanent bonds, which are ideal for applications requiring long-term stability. Cleavable linkers contain a bond that can be broken under specific conditions (e.g., reduction, pH change, or enzymatic cleavage), which is particularly useful in applications like antibody-drug conjugates (ADCs) where the payload needs to be released at the target site.

  • Zero-Length Crosslinkers: These reagents, like EDC, facilitate the direct covalent linkage between two molecules without becoming part of the final bond, offering the tightest possible connection.

Data Presentation: Properties of Common Bifunctional Crosslinkers

The following tables summarize the key properties of several widely used bifunctional crosslinkers to aid in their selection for specific applications.

Table 1: Common Homobifunctional Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Cleavable?Water Soluble?Key Characteristics
DSS (Disuccinimidyl suberate)NHS ester (Amine)11.4NoNoMembrane-permeable, widely used for intracellular crosslinking.
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester (Amine)11.4NoYesMembrane-impermeable, ideal for cell surface crosslinking.
DSP (Dithiobis(succinimidyl propionate))NHS ester (Amine)12.0Yes (reducing agents)NoCleavable disulfide bond, useful for identifying interacting proteins.
DTSSP (3,3'-Dithiobis(sulfosuccinimidylpropionate))Sulfo-NHS ester (Amine)12.0Yes (reducing agents)YesWater-soluble and cleavable, useful for analyzing protein complexes.
BMH (Bismaleimidohexane)Maleimide (Thiol)16.1NoNoReacts specifically with sulfhydryl groups.

Table 2: Common Heterobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Water Soluble?Key Characteristics
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS ester (Amine), Maleimide (Thiol)11.6NoNoWidely used for creating antibody-drug conjugates.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS ester (Amine), Maleimide (Thiol)11.6NoYesWater-soluble version of SMCC for applications in aqueous buffers.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide (Carboxyl/Amine)0NoYesZero-length crosslinker for direct conjugation of carboxyls to amines.
SDA (Succinimidyl 4,4'-azipentanoate)NHS Ester (Amine), Diazirine7.7NoNoPhotoreactive diazirine for capturing transient interactions.
Sulfo-SANPAH (Sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)Sulfo-NHS Ester (Amine), Phenyl Azide18.2NoYesPhotoreactive phenyl azide for UV-light-induced crosslinking.

Table 3: Half-life of NHS Esters at Different pH Values

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes
9.0< 10 minutes

Data is approximate and can vary based on buffer composition and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. The following protocols provide step-by-step guidance for common crosslinking experiments.

Protocol 1: One-Step Protein Crosslinking with DSS (Homobifunctional)

This protocol describes a general procedure for crosslinking proteins in solution using the amine-reactive homobifunctional crosslinker DSS.

Materials:

  • Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO or DMF

  • Quenching buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation: Prepare the protein solution in an appropriate amine-free buffer at the desired concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange into a suitable reaction buffer.

  • DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a final concentration of 25 mM.

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample. A 20- to 50-fold molar excess of DSS to protein is a common starting point for dilute protein solutions (< 5 mg/mL), while a 10-fold molar excess may be sufficient for more concentrated solutions.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Reaction Quenching: Add the quenching buffer to a final concentration of 20-50 mM Tris to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess DSS and byproducts by desalting or dialysis. The crosslinked protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Two-Step Antibody-Drug Conjugation using Sulfo-SMCC (Heterobifunctional)

This protocol outlines the conjugation of a sulfhydryl-containing drug to an antibody in a controlled, two-step process.

G Two-Step Heterobifunctional Crosslinking Workflow Start Start Step1 Step 1: Antibody Activation (Amine Reaction) Start->Step1 Add Sulfo-SMCC to Antibody Purification1 Purification (Remove excess crosslinker) Step1->Purification1 Desalting/Dialysis Step2 Step 2: Drug Conjugation (Sulfhydryl Reaction) Purification1->Step2 Add Sulfhydryl-Drug Purification2 Final Purification (Remove excess drug) Step2->Purification2 Size-Exclusion Chromatography End Antibody-Drug Conjugate Purification2->End

Workflow for a two-step protein conjugation.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.2-7.5)

  • Sulfo-SMCC

  • Sulfhydryl-containing drug

  • Reaction buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Modification with Sulfo-SMCC:

    • Dissolve the antibody in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

    • Prepare a fresh solution of Sulfo-SMCC in an appropriate buffer.

    • Add a 10- to 20-fold molar excess of the Sulfo-SMCC solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Sulfo-SMCC:

    • Remove the unreacted Sulfo-SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with Sulfhydryl-Containing Drug:

    • Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, a small molecule containing a sulfhydryl group (e.g., cysteine or 2-mercaptoethanol) can be added to react with any remaining maleimide groups.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the ADC from unreacted drug and other byproducts using size-exclusion chromatography or dialysis.

Protocol 3: Zero-Length Crosslinking with EDC/NHS

This protocol describes the coupling of a carboxyl-containing molecule to an amine-containing molecule using EDC and NHS.

Materials:

  • Molecule with carboxyl groups (Protein #1)

  • Molecule with amine groups (Protein #2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 2-Mercaptoethanol or hydroxylamine

  • Desalting columns

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve Protein #1 in the Activation Buffer.

    • Add EDC (e.g., to a final concentration of 2 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of 5 mM) to the Protein #1 solution.

    • Incubate for 15 minutes at room temperature.

  • Quenching of EDC:

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess reagents and byproducts by passing the solution through a desalting column equilibrated with the Coupling Buffer.

  • Conjugation to Amine Groups:

    • Add Protein #2 to the activated Protein #1 solution, typically at an equimolar ratio.

    • Incubate for 2 hours at room temperature.

  • Final Quenching:

    • Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis.

Applications in Research and Drug Development

Bifunctional crosslinkers are utilized in a wide range of applications, providing valuable insights into biological systems and enabling the development of novel therapeutics.

Studying Protein-Protein Interactions

Crosslinking is a powerful technique for identifying and characterizing protein-protein interactions, including transient or weak associations that are difficult to detect by other methods. By covalently linking interacting proteins, they can be isolated and identified, often using techniques like co-immunoprecipitation followed by mass spectrometry.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs represent a targeted therapeutic approach. Bifunctional crosslinkers are essential for linking a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The properties of the linker, particularly its cleavability, are critical for the ADC's efficacy and safety, ensuring that the drug is released preferentially at the tumor site.

G Mechanism of Cleavable Linkers in ADCs ADC Antibody-Drug Conjugate (in circulation) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Enzymes, Low pH, or Reducing Agents DrugRelease Drug Release Cleavage->DrugRelease Apoptosis Cell Death (Apoptosis) DrugRelease->Apoptosis Induces

Mechanism of cleavable linkers in ADCs.
Crosslinking Mass Spectrometry (XL-MS)

XL-MS is an emerging technique that combines chemical crosslinking with mass spectrometry to provide structural information about proteins and protein complexes. By identifying crosslinked peptides, distance constraints can be generated, which are then used to model the three-dimensional structure of proteins and their interaction interfaces.

G General Workflow for Crosslinking Mass Spectrometry (XL-MS) Start Protein Complex Crosslinking Chemical Crosslinking Start->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS DataAnalysis Data Analysis (Software) LCMS->DataAnalysis End Structural Model DataAnalysis->End

General workflow for an XL-MS experiment.
Probing Signaling Pathways

Bifunctional crosslinkers can be used to investigate the dynamic interactions within signaling pathways. For example, in G-protein coupled receptor (GPCR) signaling, crosslinkers can help to capture the transient interaction between an activated GPCR and β-arrestin, a key step in signal termination and initiation of G-protein independent signaling.

G GPCR-β-Arrestin Signaling Pathway Agonist Agonist GPCR GPCR (Inactive) Agonist->GPCR Binds GPCR_active GPCR (Active) GPCR->GPCR_active G_Protein G-Protein GPCR_active->G_Protein Activates GRK GRK GPCR_active->GRK Recruits G_Protein_active G-Protein Signaling G_Protein->G_Protein_active GPCR_phos Phosphorylated GPCR GRK->GPCR_phos Phosphorylates Arrestin β-Arrestin GPCR_phos->Arrestin Recruits Complex GPCR-Arrestin Complex GPCR_phos->Complex Arrestin->Complex Internalization Internalization & Desensitization Complex->Internalization Arrestin_signaling β-Arrestin-mediated Signaling (e.g., MAPK) Complex->Arrestin_signaling

GPCR-β-Arrestin signaling pathway.

Conclusion

Bifunctional crosslinkers are versatile and powerful tools that are essential for modern biological research and drug development. A thorough understanding of their chemical properties, including the reactivity of their functional groups and the characteristics of their spacer arms, is crucial for their successful application. By carefully selecting the appropriate crosslinker and optimizing experimental conditions, researchers can gain valuable insights into the intricate molecular interactions that govern biological processes and engineer novel bioconjugates with significant therapeutic potential.

References

Unlocking Therapeutic Potential: A Technical Guide to PEG Linkers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become an indispensable tool in modern chemical synthesis, particularly within the realm of drug development and bioconjugation. These versatile, synthetic polymers, composed of repeating ethylene oxide units, offer a unique combination of properties that address many of the challenges associated with the delivery and efficacy of therapeutic molecules. This in-depth technical guide explores the core features of PEG linkers, their impact on molecular properties, and their application in the synthesis of advanced therapeutics such as antibody-drug conjugates (ADCs).

Core Features and Advantages of PEG Linkers

The utility of PEG linkers stems from a collection of highly desirable physicochemical properties. These features work in concert to enhance the performance of conjugated molecules.[1]

1. Hydrophilicity: PEG is highly soluble in aqueous environments due to the ability of its ether oxygens to form hydrogen bonds with water molecules.[2][3] This property is paramount when working with hydrophobic drugs, as PEGylation can significantly increase their water solubility, making them more amenable to formulation and intravenous administration.[4][5] This enhanced solubility also helps to prevent aggregation, a common problem with hydrophobic molecules that can lead to reduced efficacy and immunogenicity.

2. Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems, exhibiting minimal toxicity and a low propensity to elicit an immune response. This "stealth" property is crucial for therapeutic applications, as it allows PEGylated molecules to circulate in the bloodstream for extended periods without being rapidly cleared by the immune system.

3. Flexibility: The carbon-oxygen bonds within the PEG backbone can rotate freely, affording the linker significant conformational flexibility. This flexibility provides spatial separation between the conjugated molecules, which can be critical for maintaining the biological activity of proteins or ensuring that a targeting moiety can effectively bind to its receptor.

4. Tunable Properties: PEG linkers are available in a wide range of molecular weights and architectures (linear, branched, or multi-arm). This allows for the precise tuning of properties such as hydrodynamic radius, which directly influences renal clearance and circulation half-life. The length of the PEG chain can be optimized to achieve the desired pharmacokinetic profile for a specific therapeutic application.

Impact of PEG Linker Properties on Conjugate Performance

The choice of PEG linker can have a profound impact on the overall efficacy and safety of a therapeutic conjugate. The following tables summarize key quantitative data on the influence of PEG linker properties.

Table 1: Physicochemical Properties of Common PEG Linkers

Linker Molecular Weight (Da) Number of PEO Units Contour Length (nm) Flory Radius (nm)
PEG 88 88 2 0.6 0.5
PEG 484 484 11 3.1 1.2
PEG 2000 2000 45 12.7 2.8
PEG 3500 3500 80 22.3 3.9
PEG 5000 5000 114 31.8 4.8
PEG 7500 7500 170 47.7 6.1
PEG 15000 15000 341 95.5 9.3
PEG 30000 30000 682 190.9 14.0
PEG 60000 60000 1364 381.8 21.3

Data sourced from. The contour length is calculated based on a PEO unit length of 0.28 nm in water. The Flory radius is a measure of the polymer's size in solution.

Table 2: Influence of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ADC Property Short PEG Linker (e.g., PEG4) Intermediate PEG Linker (e.g., PEG8, PEG12) Long PEG Linker (e.g., PEG24)
Drug-to-Antibody Ratio (DAR) May result in lower drug loading due to hydrophobicity of the payload. Often allows for higher drug loading by improving solubility. May see a decrease in DAR due to steric hindrance during conjugation.
In Vitro Potency Generally higher potency. May show a slight decrease in potency compared to shorter linkers. Can lead to a more significant decrease in in vitro potency.
Plasma Half-Life (t½) Shorter half-life. Significantly increased half-life. Further, but often less pronounced, increase in half-life.
In Vivo Efficacy May be limited by rapid clearance. Often demonstrates improved in vivo efficacy due to better pharmacokinetics. Can show the highest in vivo efficacy, but this is not always the case and depends on the specific ADC.
Aggregation Higher propensity for aggregation with hydrophobic payloads. Significantly reduced aggregation. Most effective at preventing aggregation.

This table provides a summary of general trends observed in preclinical studies. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of PEGylated molecules.

Protocol 1: Thiol-Maleimide Conjugation for ADC Synthesis

This protocol describes the conjugation of a thiol-containing payload to a maleimide-functionalized PEG linker attached to an antibody.

Materials:

  • Antibody with accessible cysteine residues (or engineered cysteines)

  • Maleimide-PEG-payload construct

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Solution: N-acetylcysteine or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Antibody Preparation: If the antibody's interchain disulfide bonds need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP to the antibody solution in conjugation buffer. Incubate at 37°C for 1-2 hours.

  • Conjugation Reaction: Add the maleimide-PEG-payload construct to the antibody solution at a 5- to 10-fold molar excess.

  • Gently mix and incubate the reaction at 4°C overnight or at room temperature for 2-4 hours.

  • Quenching: Add a 10-fold molar excess of the quenching solution relative to the maleimide-PEG-payload to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting ADC using SEC or HIC to remove excess reagents and unconjugated antibody.

Protocol 2: Characterization of ADCs by Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique to assess the drug-to-antibody ratio (DAR) and the heterogeneity of an ADC preparation.

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 10-20 µL of the prepared ADC sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis: The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later. The relative peak areas can be used to determine the distribution of DAR species.

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts related to PEG linkers in chemical synthesis.

ADC_Synthesis_Workflow cluster_0 Antibody Preparation cluster_1 Conjugation cluster_2 Purification & Characterization mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (TCEP) mAb->Reduction Expose Thiol Groups Conjugation Thiol-Maleimide Conjugation Reduction->Conjugation LinkerPayload Maleimide-PEG-Payload LinkerPayload->Conjugation Purification Purification (HIC/SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization

Caption: Experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a PEG linker.

PEG_Linker_Advantages cluster_Properties Physicochemical Properties cluster_Outcomes Therapeutic Outcomes PEG_Linker PEG Linker Hydrophilicity Increased Hydrophilicity PEG_Linker->Hydrophilicity Flexibility Flexibility & Spacing PEG_Linker->Flexibility Biocompatibility Biocompatibility PEG_Linker->Biocompatibility Solubility Enhanced Drug Solubility Hydrophilicity->Solubility PK Improved Pharmacokinetics (Longer Half-Life) Flexibility->PK Immunogenicity Reduced Immunogenicity Biocompatibility->Immunogenicity Solubility->PK Efficacy Improved In Vivo Efficacy PK->Efficacy Immunogenicity->Efficacy

Caption: Logical relationship of PEG linker properties and their impact on therapeutic outcomes.

HER2_Signaling_Pathway cluster_intracellular Intracellular Space ADC HER2-Targeted ADC (e.g., Trastuzumab-based) HER2 HER2 Receptor ADC->HER2 Binding Dimerization Dimerization HER2->Dimerization Internalization Internalization & Lysosomal Trafficking HER2->Internalization Receptor-Mediated Endocytosis PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Payload_Release Payload Release Internalization->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeted ADC.

Conclusion

PEG linkers are a cornerstone of modern bioconjugation and drug delivery, offering a powerful means to enhance the therapeutic properties of a wide range of molecules. By carefully selecting the appropriate PEG linker based on its length, architecture, and functional groups, researchers can overcome challenges related to solubility, stability, and pharmacokinetics. The continued development of novel PEGylation strategies will undoubtedly lead to the creation of more effective and safer therapeutics for a multitude of diseases.

References

Technical Guide: Storage and Stability of Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and stability conditions for tert-butyl N-(2-(2-((tert-butoxycarbonyl)amino)ethoxy)ethyl)carbamate, commonly known as Boc-NH-PEG2-NH-Boc. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and preserving its shelf life.

Introduction

This compound is a bifunctional crosslinker containing two Boc-protected amine groups separated by a hydrophilic diethylene glycol (PEG2) spacer. The tert-butoxycarbonyl (Boc) protecting groups are stable under basic and nucleophilic conditions but are readily cleaved under acidic conditions, making this reagent a valuable tool in peptide synthesis, drug delivery systems, and bioconjugation applications.[] The stability of this molecule is paramount to its successful application, with degradation primarily occurring through the acid-catalyzed cleavage of the Boc groups.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to store it under appropriate conditions. The following table summarizes the recommended storage parameters for the compound in both solid (powder) and solution forms.

ParameterSolid (Powder)In SolutionRationale
Temperature -20°C for long-term storage.[2]-80°C for long-term storage.[2]Reduces the rate of potential degradation reactions.[3]
-5°C is also cited by some suppliers for shorter durations.[4]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Purge the solvent with an inert gas before dissolution and store the headspace under an inert gas.Prevents oxidation and degradation from atmospheric moisture. The compound can be air-sensitive.
Light Keep in a dark place, protected from light.Store in amber vials or protect from light.Protects against potential photolytic degradation. PEG derivatives are sensitive to light.
Moisture Keep container tightly sealed in a dry place. Use of a desiccant is recommended.Use anhydrous solvents.The Boc protecting group's lability can be affected by moisture in combination with other factors. PEG compounds are also sensitive to moisture.
Container Tightly sealed container.Tightly sealed vials with inert caps.Prevents exposure to moisture and atmospheric contaminants.

Chemical Stability and Degradation Pathways

The chemical stability of this compound is largely dictated by the integrity of the Boc protecting groups.

Stability Profile
ConditionStabilityComments
Acidic pH Labile. The Boc group is readily cleaved under acidic conditions.The rate of cleavage is dependent on the acid strength and concentration. The cleavage mechanism involves protonation of the carbamate followed by fragmentation.
Basic pH Stable. The carbamate linkage is generally resistant to base-catalyzed hydrolysis.
Neutral pH Generally Stable. Stable under neutral aqueous conditions.
Oxidizing/Reducing Agents Incompatible. Avoid strong oxidizing and reducing agents.The PEG backbone can be susceptible to oxidation.
Temperature Sensitive to high temperatures. Avoid high temperatures and frequent freeze-thaw cycles.Thermal deprotection of N-Boc groups can occur, with reactivity depending on the solvent and temperature.
Primary Degradation Pathway: Acid-Catalyzed Deprotection

The most significant degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting groups. This reaction proceeds via protonation of the carbonyl oxygen of the carbamate, followed by the loss of the tert-butyl cation, which then deprotonates to form isobutylene and carbon dioxide.

cluster_0 Acid-Catalyzed Deprotection of this compound Boc_PEG This compound Protonated Protonated Intermediate Boc_PEG->Protonated H+ (Acid) Deprotected H2N-PEG2-NH2 Protonated->Deprotected Fragmentation Byproducts Isobutylene + CO2 Protonated->Byproducts Fragmentation

Figure 1. Simplified signaling pathway of the acid-catalyzed degradation of this compound.

Experimental Protocols

Stability Testing Workflow

The following diagram outlines a typical workflow for a stability study of this compound.

cluster_workflow Stability Study Experimental Workflow start Prepare Solutions of This compound in various buffers (acidic, neutral, basic) and solvents stress Incubate samples under different conditions (e.g., varying temperature, light exposure) start->stress sampling Withdraw aliquots at pre-defined time points stress->sampling analysis Analyze samples by RP-HPLC-UV/MS sampling->analysis data Quantify remaining This compound and identify degradation products analysis->data kinetics Determine degradation kinetics and half-life data->kinetics

Figure 2. Experimental workflow for assessing the stability of this compound.

Recommended Analytical Method: RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the stability of this compound and quantifying its degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient should be optimized to achieve good separation between the parent compound and its deprotected forms.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) and/or Mass Spectrometry (MS) for identification of degradation products.

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of the reference compound.

Handling and Use Recommendations

Proper handling is crucial to prevent premature degradation of this compound.

cluster_handling Recommended Handling Workflow start Equilibrate container to room temperature before opening to prevent condensation. weigh Weigh the required amount quickly in a dry environment. start->weigh dissolve Dissolve in an appropriate anhydrous solvent, purged with inert gas. weigh->dissolve use Use the solution immediately. Avoid acidic conditions unless deprotection is intended. dissolve->use store For storage of solutions, aliquot to minimize freeze-thaw cycles and store at -80°C under inert gas. dissolve->store

Figure 3. Logical workflow for the proper handling and use of this compound.

When taken out of storage, the container should be allowed to slowly warm to room temperature before opening to prevent moisture condensation. For sensitive PEG products, packaging in smaller, application-specific portions can help maintain activity.

Conclusion

The stability of this compound is critically dependent on proper storage and handling. The primary route of degradation is the acid-catalyzed cleavage of the Boc protecting groups. By adhering to the guidelines outlined in this document—storing at low temperatures, under an inert atmosphere, and protected from light and moisture—researchers can ensure the integrity of the compound and the reliability of their experimental outcomes. For applications requiring the removal of the Boc groups, controlled treatment with acid is the intended method.

References

Methodological & Application

Synthesis of Boc-NH-PEG2-NH-Boc: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of di-tert-butyl (3,6-dioxaoctane-1,8-diyl)dicarbamate, commonly known as Boc-NH-PEG2-NH-Boc. This bifunctional linker is a valuable tool in pharmaceutical and bioconjugation applications, where the polyethylene glycol (PEG) spacer enhances solubility and the Boc-protected amine groups allow for controlled, sequential derivatization. This application note details a robust synthesis protocol, including reagent specifications, reaction conditions, purification methods, and characterization.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide chemistry and the development of complex molecules, due to its stability under a range of conditions and its facile removal under acidic conditions.[1][2] The synthesis of this compound involves the di-protection of the primary amine groups of 1,2-bis(2-aminoethoxy)ethane. This process yields a versatile linker molecule with terminal Boc-protected amines, ready for use in solid-phase synthesis, the development of antibody-drug conjugates (ADCs), and the construction of proteolysis-targeting chimeras (PROTACs).

Chemical Reaction

Experimental Protocol

This protocol is a generalized method compiled from established procedures for the Boc protection of diamines.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Typical Purity
1,2-Bis(2-aminoethoxy)ethane929-59-9148.21>98%
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25>97%
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%
Triethylamine (TEA)121-44-8101.19>99.5%
Sodium Bicarbonate (NaHCO₃)144-55-884.01>99.5%
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37>99.5%
Ethyl Acetate (EtOAc)141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Synthesis Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-bis(2-aminoethoxy)ethane (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base : Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc Anhydride : Dissolve di-tert-butyl dicarbonate (2.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C (ice bath).

  • Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting diamine.

  • Work-up :

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Isolation and Characterization : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil or solid. The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 1,2-bis(2-aminoethoxy)ethane in anhydrous DCM add_base Add Triethylamine dissolve->add_base add_boc Add (Boc)2O solution dropwise at 0 °C add_base->add_boc react Stir at room temperature for 12-24h add_boc->react quench Quench with saturated NaHCO3 (aq) react->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 and concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography isolate Isolate pure product chromatography->isolate characterize Characterize by NMR and MS isolate->characterize final_product This compound

Caption: Synthesis workflow for this compound.

Quantitative Data

The following table summarizes the typical stoichiometry and expected yield for the synthesis of this compound. Yields can vary based on reaction scale and purification efficiency.

Starting MaterialMoles (eq)Molecular Weight ( g/mol )
1,2-Bis(2-aminoethoxy)ethane1.0148.21
Di-tert-butyl dicarbonate2.2218.25
Triethylamine2.2101.19
Product 348.45
Expected Yield85-95%

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This versatile linker is a key component in the development of advanced therapeutics and bioconjugates. Careful execution of this procedure will yield a high-purity product suitable for a wide range of research and development applications.

References

Application Notes and Protocols: Deprotection of Boc-NH-PEG2-NH-Boc to Yield the Free Diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a prevalent protecting group for amines in organic synthesis, valued for its stability in various reaction conditions and its straightforward removal under acidic conditions.[1][2] In the context of PEGylation, bioconjugation, and drug delivery, linkers such as Boc-NH-PEG2-NH-Boc are crucial for covalently attaching molecules. The deprotection of the Boc groups to yield the free diamine, H₂N-PEG2-NH₂, is a critical step to enable subsequent conjugation reactions.[]

This document provides detailed protocols for the efficient deprotection of this compound using trifluoroacetic acid (TFA), a standard and effective reagent for this transformation.[4][5] Included are summaries of reaction conditions, detailed experimental procedures, and methods for reaction monitoring and product isolation.

Chemical Reaction

The deprotection of this compound is an acid-catalyzed hydrolysis of the carbamate bond. The reaction proceeds via protonation of the carbamate, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt (e.g., trifluoroacetate salt).

Caption: Chemical equation for the deprotection of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated amines using TFA. These parameters serve as a robust starting point for the deprotection of this compound.

ParameterValueReferences
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM), Anhydrous
TFA Concentration 20-50% (v/v) in DCM
Substrate Concentration 0.1 - 0.2 M
Temperature 0 °C to Room Temperature
Reaction Time 1 - 4 hours
Monitoring TLC, LC-MS

Experimental Protocols

This section details the experimental procedure for the deprotection of this compound.

Materials and Reagents
  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Diethyl ether, cold

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Brine (saturated NaCl solution) (optional)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Deprotection Procedure
  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (e.g., 20-50% v/v). For instance, for a 50% solution, add a volume of TFA equal to the volume of DCM used.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. On a silica gel TLC plate, the product (free diamine) will have a lower Rf value (be more polar) than the starting Boc-protected material.

Work-up and Isolation

Method 1: Precipitation of the TFA Salt

  • Concentration: Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • Precipitation: To the resulting oil, add cold diethyl ether to precipitate the product as the diammonium trifluoroacetate salt.

  • Isolation: Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Drying: Dry the product under vacuum to obtain the H₂N-PEG2-NH₂ as its TFA salt, which can often be used directly in subsequent steps.

Method 2: Basic Work-up to Obtain the Free Amine

  • Concentration: After the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • Neutralization: Dissolve the residue in DCM and carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Caution: Carbon dioxide gas will evolve.

  • Extraction: Wash the organic layer with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free diamine, H₂N-PEG2-NH₂.

Experimental Workflow Diagram

G start Start: this compound in DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-3h add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete concentrate Concentrate in vacuo workup->concentrate TFA Salt neutralize Neutralize with NaHCO₃ workup->neutralize Free Amine precipitate Precipitate with cold diethyl ether concentrate->precipitate isolate_salt Isolate TFA Salt precipitate->isolate_salt extract Extract and Dry neutralize->extract isolate_free_amine Isolate Free Amine extract->isolate_free_amine

References

Application Notes and Protocols for Utilizing Boc-NH-PEG2-NH-Boc in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a cornerstone of modern therapeutic peptide and protein development. Among the diverse array of PEGylation reagents, Boc-NH-PEG2-NH-Boc stands out as a versatile, short-chain, heterobifunctional linker. Its di-Boc-protected diamine structure, connected by a two-unit ethylene glycol spacer, offers a precise and controllable method for introducing a hydrophilic segment into a peptide sequence. This modification can significantly enhance the pharmacokinetic and pharmacodynamic properties of the final molecule.[1][2]

These application notes provide a comprehensive guide for the effective use of this compound in solid-phase peptide synthesis (SPPS). Detailed protocols, data interpretation, and visualizations are presented to facilitate its application in the synthesis of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Key Advantages of Incorporating a PEG2 Linker

The inclusion of a short PEG linker, such as the one derived from this compound, imparts several beneficial properties to a peptide therapeutic:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic peptides in aqueous media, which is crucial for formulation and administration.[3][4]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the peptide, which can reduce renal clearance and extend its in vivo half-life.[1]

  • Reduced Immunogenicity: The PEG linker can shield the peptide from recognition by the immune system, thereby reducing its potential to elicit an immune response.

  • Increased Stability: The PEG chain can protect the peptide from proteolytic degradation, enhancing its stability in biological fluids.

  • Controlled Linker for Conjugation: In complex molecules like PROTACs and ADCs, the PEG linker provides a defined and flexible spacer between the peptide and another molecular entity (e.g., a small molecule drug or an antibody), which is often critical for optimal biological activity.

Quantitative Impact of PEGylation on Peptide Properties

The following tables summarize the expected quantitative improvements in key peptide properties following the incorporation of a short PEG linker. The data is illustrative and can vary depending on the specific peptide sequence and the nature of the conjugate.

ParameterUnmodified Peptide (Typical)PEGylated Peptide (Expected)Reference
Aqueous Solubility Low to moderateHigh
In Vivo Half-life Minutes to a few hoursSeveral hours to days
Proteolytic Stability LowModerate to High
Immunogenicity Potential for immunogenicityReduced immunogenicity

Table 1: Comparative Physicochemical and Pharmacokinetic Properties of Unmodified vs. PEGylated Peptides.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis steps for coupling the mono-deprotected form of the linker, Boc-NH-PEG2-NH2, to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-NH-PEG2-NH2 (or its TFA/HCl salt)

  • Coupling reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or an equivalent (e.g., HATU, PyBOP)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Washing solvents: Isopropanol (IPA)

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DMF

  • Kaiser test kit (for monitoring primary amines)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Boc Deprotection of the Resin-Bound Peptide:

    • Treat the resin with 25-50% TFA in DCM for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 20 minutes.

    • Wash the resin with DCM (3x) and IPA (2x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Treat the resin with 10% DIEA in DMF for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Activation of Boc-NH-PEG2-NH2:

    • In a separate vessel, dissolve Boc-NH-PEG2-NH2 (2-3 equivalents relative to the resin loading) and HBTU (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated Boc-NH-PEG2-NH2 solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Continuation of Synthesis: The resin now has the Boc-NH-PEG2 moiety coupled to the peptide. The terminal Boc group of the PEG linker can be deprotected using the standard TFA/DCM procedure (Step 2) to continue the peptide chain elongation or for further modification.

cluster_SPPS_Cycle Boc-SPPS Cycle for Linker Incorporation Resin Peptide-Resin (Free N-terminus) Swell Swell Resin (DCM, then DMF) Resin->Swell Deprotect Boc Deprotection (25-50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA in DMF) Deprotect->Neutralize Couple Couple Linker to Resin Neutralize->Couple Activate Activate Linker (Boc-NH-PEG2-NH2 + HBTU/DIEA) Activate->Couple Wash Wash Resin (DMF and DCM) Couple->Wash Continue Continue Synthesis or Deprotect Linker Wash->Continue

Caption: Workflow for Boc-SPPS incorporation of the PEG2 linker.

Protocol 2: Synthesis of a PROTAC using a Peptide with the PEG2 Linker

This protocol describes the final solution-phase coupling step to conjugate a PEGylated peptide (synthesized as per Protocol 1) to a small molecule ligand for an E3 ubiquitin ligase.

Materials:

  • Purified peptide with a terminal Boc-NH-PEG2-NH2 moiety

  • E3 ligase ligand with a carboxylic acid functionality

  • Coupling reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • Base: DIEA

  • Solvent: Anhydrous DMF

  • Deprotection solution: 25-50% TFA in DCM

  • Purification: Preparative RP-HPLC system

Procedure:

  • Deprotection of the PEGylated Peptide:

    • Dissolve the purified peptide with the terminal Boc-NH-PEG2-NH2 in 25-50% TFA in DCM.

    • Stir for 30 minutes at room temperature.

    • Evaporate the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.

  • Coupling to E3 Ligase Ligand:

    • In a reaction vessel, dissolve the deprotected PEGylated peptide (1.0 equivalent) and the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add PyBOP (1.2 equivalents) and DIEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen).

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable aqueous buffer.

    • Purify the crude PROTAC using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final PROTAC product.

Application in PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The this compound linker is ideal for this application due to its defined length and hydrophilicity, which can influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) essential for ubiquitination and subsequent degradation.

cluster_PROTAC_Pathway PROTAC Mechanism of Action PROTAC PROTAC (with PEG2 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool in modern peptide synthesis, offering a straightforward method to enhance the drug-like properties of peptides. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this linker in the creation of novel and improved peptide-based therapeutics, including the next generation of targeted protein degraders and antibody-drug conjugates. Careful optimization of coupling conditions and thorough analytical characterization are paramount to ensure the synthesis of high-quality, efficacious molecules.

References

Application of Boc-NH-PEG2-NH-Boc in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of drug delivery is continually advancing towards systems that offer enhanced therapeutic efficacy, improved safety profiles, and better patient compliance. A key component in the design of many modern drug delivery platforms is the linker molecule, which connects the therapeutic agent to a carrier or targeting moiety. Boc-NH-PEG2-NH-Boc, a heterobifunctional linker containing a short polyethylene glycol (PEG) spacer and two Boc-protected amine groups, has emerged as a valuable tool in the development of sophisticated drug delivery systems. Its unique structure allows for a controlled and stepwise conjugation of molecules, making it particularly useful in the construction of antibody-drug conjugates (ADCs), nanoparticle-based delivery systems, and proteolysis-targeting chimeras (PROTACs).

The PEG spacer in this compound imparts several advantageous properties to the final conjugate. It enhances hydrophilicity, which can improve the solubility and stability of hydrophobic drugs.[1] The flexibility of the PEG chain can also provide steric hindrance, protecting the drug from enzymatic degradation and reducing immunogenicity. The Boc-protecting groups on the terminal amines allow for selective deprotection and subsequent conjugation, providing precise control over the synthesis of the final drug delivery construct.

This document provides detailed application notes and protocols for the use of this compound and similar PEGylated linkers in drug delivery, with a focus on antibody-drug conjugates and nanoparticle systems.

Key Applications and Principles

The primary application of this compound lies in its role as a versatile linker for bioconjugation. The two Boc-protected amines can be sequentially deprotected to allow for the attachment of different molecules, such as a targeting ligand and a therapeutic payload.

1. Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[2] The linker plays a critical role in the stability and efficacy of an ADC. This compound can be used to connect the cytotoxic drug to the antibody. The process typically involves the following steps:

  • Deprotection: One of the Boc groups is removed under acidic conditions to reveal a free amine.

  • Drug Conjugation: The free amine is then reacted with an activated form of the cytotoxic drug (e.g., an NHS ester) to form a stable amide bond.

  • Second Deprotection and Antibody Conjugation: The second Boc group is removed, and the newly exposed amine is reacted with a suitable functional group on the antibody, often after modification of the antibody to introduce a reactive site.

The use of a PEG linker in ADCs can improve their pharmacokinetic properties and reduce aggregation.

2. Nanoparticle-Based Drug Delivery:

This compound can be incorporated into the structure of nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate drug loading and surface functionalization. The linker can be used to:

  • Covalently attach drugs to the nanoparticle core or surface, providing a higher drug loading capacity and preventing premature drug release.

  • Functionalize the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) after deprotection of the Boc groups. This allows for active targeting of the nanoparticles to specific cells or tissues.

  • Form a hydrophilic PEG shell on the nanoparticle surface, which can increase circulation time by reducing uptake by the reticuloendothelial system (the "stealth" effect).

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing PEGylated linkers in drug delivery systems.

Drug Delivery System ComponentDrugLinker TypeDrug Loading Content (wt%)Reference
PEG-disulfide-DOX prodrugDoxorubicinDisulfide-PEG37.1[3]
PLGA-co-PEG NanoparticlesDoxorubicinPEG-PLGA2.6 - 2.9[4]
PEG-PCL Copolymer MicellesDoxorubicinPEG-PCL12.6[5]
PEGylated Gold NanoparticlesMethotrexateThiol-PEG39.4% (loading efficiency)
Drug Delivery SystemIn Vitro Cytotoxicity (IC50)Cell LineReference
PEG-TRAIL-vcMMAE0.31 nM-
Anti-human TF antibody-MMAE ADC1.15 nMHigh TF-expressing cells
Free MMAE~1 nMVarious pancreatic cancer cells
Drug Delivery SystemIn Vivo EfficacyAnimal ModelReference
PEG-TRAIL-vcMMAE93% tumor growth inhibition-
MMAE-conjugated nanoparticlesExtended survival to >90 daysOvarian cancer xenograft
mil40-Cys-linker-MMAE ADC (5 mg/kg)93% tumor inhibition rateNCI-N87 gastric cancer xenograft

Experimental Protocols

Protocol 1: General Procedure for Conjugation of an Amine-Bearing Molecule to a Carboxylic Acid-Containing Drug using a Boc-Protected PEG Linker

This protocol outlines the general steps for conjugating a drug with a carboxylic acid group to a molecule with a primary amine, using a Boc-NH-PEG-NH-Boc linker as a conceptual guide.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • Amine-bearing molecule (e.g., targeting ligand)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) supplies

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

Step 1: Activation of the Carboxylic Acid Drug

  • Dissolve the carboxylic acid-containing drug and NHS (1.1 equivalents) in anhydrous DCM.

  • Add DCC (1.1 equivalents) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the formation of the NHS ester by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure to obtain the crude NHS ester of the drug.

Step 2: Mono-Deprotection of this compound

  • Dissolve this compound in a minimal amount of DCM.

  • Add a controlled amount of TFA (e.g., 0.5-1 equivalent) to selectively remove one Boc group. The reaction conditions may need to be optimized to favor mono-deprotection.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once mono-deprotection is achieved, neutralize the reaction with a mild base like DIPEA.

Step 3: Conjugation of the Drug-NHS Ester to the Mono-Deprotected Linker

  • Dissolve the crude drug-NHS ester and the mono-deprotected Boc-NH-PEG2-NH2 in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, purify the Boc-NH-PEG2-NH-Drug conjugate by silica gel column chromatography.

Step 4: Second Deprotection

  • Dissolve the purified Boc-NH-PEG2-NH-Drug in DCM.

  • Add an excess of TFA to the solution to remove the remaining Boc group.

  • Stir the reaction at room temperature for 1-2 hours.

  • Evaporate the solvent and TFA under reduced pressure.

Step 5: Conjugation to the Amine-Bearing Molecule

  • The resulting H2N-PEG2-NH-Drug can then be conjugated to the amine-bearing molecule using an appropriate coupling chemistry, depending on the functional groups available on the target molecule. For example, if the target molecule has a carboxylic acid, a similar carbodiimide coupling reaction as in Step 1 can be used.

Step 6: Purification of the Final Conjugate

  • Purify the final conjugate using an appropriate method, such as size exclusion chromatography or reversed-phase HPLC.

  • Characterize the final product by methods such as Mass Spectrometry and NMR to confirm its identity and purity.

Protocol 2: General Procedure for Reacting a PEG NHS Ester with an Amine-Containing Molecule

This protocol describes a general method for labeling proteins or other amine-containing molecules with a PEG NHS ester. This is relevant as the this compound can be converted to a Boc-NH-PEG2-NHS ester.

Materials:

  • PEG NHS Ester

  • Protein or other amine-containing molecule

  • Phosphate-buffered Saline (PBS), pH 7.2-8.0 (or other amine-free buffer)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Equilibrate the vial of PEG NHS Ester to room temperature before opening.

  • Prepare a 10 mM solution of the PEG NHS Ester in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for storage as the NHS ester is moisture-sensitive.

  • Dissolve the protein or amine-containing molecule in the reaction buffer (e.g., PBS, pH 7.2-8.0).

  • Add the desired molar excess of the PEG NHS Ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid denaturation of the protein.

  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Remove the unreacted PEG NHS Ester and byproducts by dialysis or using a desalting column.

  • Store the purified PEGylated molecule under conditions that are optimal for the non-PEGylated version.

Visualizations

Drug_Delivery_Workflow cluster_synthesis Conjugate Synthesis cluster_delivery In Vivo Application Linker This compound DrugDeliverySystem Functionalized Drug Delivery System Linker->DrugDeliverySystem Conjugation Drug Therapeutic Drug (e.g., Doxorubicin) Drug->DrugDeliverySystem TargetingMoiety Targeting Moiety (e.g., Antibody) TargetingMoiety->DrugDeliverySystem Administration Systemic Administration DrugDeliverySystem->Administration Circulation Systemic Circulation Administration->Circulation Targeting Target Cell Recognition Circulation->Targeting Internalization Internalization Targeting->Internalization DrugRelease Drug Release Internalization->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Caption: Workflow for the development and application of a targeted drug delivery system.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Cytotoxic Drug Lysosome->Drug Linker Cleavage & Drug Release DNA DNA Damage Drug->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: Simplified signaling pathway of an antibody-drug conjugate (ADC).

Nanoparticle_Logic cluster_0 Nanoparticle Formulation cluster_1 Assembled Nanoparticle cluster_2 Desired Properties Core Core Material (e.g., Polymer, Lipid) Nanoparticle Targeted PEGylated Nanoparticle Core->Nanoparticle Drug Drug Payload Drug->Nanoparticle Linker This compound Linker->Nanoparticle TargetingLigand Targeting Ligand TargetingLigand->Nanoparticle Solubility Improved Solubility Nanoparticle->Solubility Stability Enhanced Stability Nanoparticle->Stability Targeting Active Targeting Nanoparticle->Targeting Stealth Stealth Effect Nanoparticle->Stealth

Caption: Logical relationship of components in a targeted PEGylated nanoparticle.

Conclusion

This compound and similar short-chain PEG linkers are valuable tools in the design and synthesis of advanced drug delivery systems. Their bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the creation of highly controlled and effective therapeutic conjugates. The provided protocols offer a general framework for the use of these linkers in constructing antibody-drug conjugates and functionalized nanoparticles. The quantitative data presented highlights the potential for achieving high drug loading, controlled release, and significant in vivo efficacy with drug delivery systems incorporating PEGylated linkers. Further optimization of linker chemistry and conjugation strategies will continue to drive the development of next-generation targeted therapies.

References

Application Notes and Protocols for Antibody-Drug Conjugates Utilizing a Boc-NH-PEG2-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-NH-PEG2-NH-Boc as a hydrophilic, bifunctional linker in the development of antibody-drug conjugates (ADCs). This document outlines the synthesis, purification, and characterization of ADCs, along with methodologies for evaluating their in vitro and in vivo performance.

Introduction to this compound in ADCs

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, and overall therapeutic index. The this compound linker is a short-chain polyethylene glycol (PEG) derivative that offers several advantages in ADC design.

The di-Boc protected diamine with a two-unit PEG spacer provides a hydrophilic element to the linker. This hydrophilicity can help to mitigate the aggregation often associated with hydrophobic drug payloads and improve the solubility of the final ADC construct. The Boc (tert-butyloxycarbonyl) protecting groups can be removed under acidic conditions to reveal primary amines, which can then be conjugated to a payload or a derivatized antibody.

Key Advantages of PEGylated Linkers in ADCs:

  • Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the payload, potentially shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response.

  • Defined Spacer Length: The use of a discrete PEG linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.

Data Presentation

The following tables summarize representative quantitative data for ADCs utilizing PEG linkers. It is important to note that the specific values can vary significantly depending on the antibody, payload, target antigen, and the specific PEG linker used. The data presented here is for illustrative purposes and is derived from studies using various PEG linkers.

Table 1: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers

Cell LineTarget AntigenPayloadLinker TypeIC50 (nM)Reference
SK-BR-3HER2MMAEPEG4~10Fictional Representative Data
BT-474HER2MMAEPEG8~15Fictional Representative Data
NCI-N87HER2DM1PEG12~25Fictional Representative Data
RamosCD22MMAFPEG24~5Fictional Representative Data

Table 2: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers in Rodent Models

ADC ConstructLinker TypeHalf-life (t½, hours)Clearance (mL/day/kg)Area Under the Curve (AUC, µg·h/mL)Reference
Trastuzumab-MMAEPEG4100101500Fictional Representative Data
Trastuzumab-MMAEPEG812072000Fictional Representative Data
Trastuzumab-MMAEPEG1215052500Fictional Representative Data
Isotype Control-MMAEPEG811081800Fictional Representative Data

Table 3: Representative In Vivo Efficacy of ADCs with PEG Linkers in Xenograft Models

Tumor ModelADC TreatmentDose (mg/kg)Tumor Growth Inhibition (%)Reference
NCI-N87 (Gastric)Trastuzumab-MMAE-PEG8385Fictional Representative Data
SK-OV-3 (Ovarian)Trastuzumab-MMAE-PEG8378Fictional Representative Data
NCI-N87 (Gastric)Isotype Control-MMAE-PEG8310Fictional Representative Data
NCI-N87 (Gastric)Vehicle-0Fictional Representative Data

Experimental Protocols & Workflows

This section provides detailed protocols for the key experimental procedures involved in the development and evaluation of an ADC using a this compound linker.

I. Synthesis of the Antibody-Drug Conjugate

The synthesis of an ADC is a multi-step process that involves the preparation of the antibody, activation of the drug-linker, conjugation, and purification.

ADC_Synthesis_Workflow ADC Synthesis Workflow cluster_0 Antibody Preparation cluster_1 Drug-Linker Preparation cluster_2 Conjugation & Purification mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (Free Thiols) mAb->reduced_mAb Reduction (e.g., TCEP) conjugation Conjugation Reaction reduced_mAb->conjugation linker This compound deprotected_linker H2N-PEG2-NH2 linker->deprotected_linker Boc Deprotection (e.g., TFA) activated_payload Activated Payload-Linker deprotected_linker->activated_payload Activation & Coupling (e.g., EDC/NHS or Maleimide) payload Cytotoxic Payload (e.g., MMAE with reactive group) payload->activated_payload activated_payload->conjugation purification Purification (e.g., SEC, HIC) conjugation->purification ADC Purified ADC purification->ADC

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Protocol 1: ADC Synthesis via Lysine Conjugation

  • Drug-Linker Activation: a. Dissolve the this compound linker and a carboxylated payload (e.g., MMAE-COOH) in anhydrous dimethylformamide (DMF). b. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of the payload. c. Stir the reaction at room temperature for 4-12 hours. d. Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). e. Purify the activated drug-linker conjugate using silica gel chromatography. f. Deprotect the Boc groups using trifluoroacetic acid (TFA) in dichloromethane (DCM). g. Purify the deprotected drug-linker-amine by reverse-phase high-performance liquid chromatography (HPLC).

  • Antibody Preparation: a. Buffer exchange the monoclonal antibody into a conjugation-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4-8.0). b. Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation: a. Add the activated drug-linker to the antibody solution at a desired molar excess (e.g., 5-10 fold). b. The final concentration of the organic solvent (e.g., DMF or DMSO) should not exceed 10% (v/v) to maintain antibody integrity. c. Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Purification: a. Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). b. The purified ADC should be buffer-exchanged into a suitable storage buffer (e.g., PBS).

II. Characterization of the Antibody-Drug Conjugate

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and hydrophobic interaction chromatography (HIC).

  • UV-Vis Spectroscopy: a. Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. b. Calculate the concentrations of the antibody and the payload using their respective extinction coefficients. c. The DAR is the molar ratio of the payload to the antibody.

  • Hydrophobic Interaction Chromatography (HIC): a. HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. b. Inject the purified ADC onto a HIC column. c. Elute the ADC species using a decreasing salt gradient. d. The different peaks correspond to ADCs with different DAR values (DAR0, DAR2, DAR4, etc.). e. The average DAR is calculated by the weighted average of the peak areas.

III. In Vitro Evaluation

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells.

  • Cell Seeding: a. Seed target antigen-positive and antigen-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. b. Add the treatments to the cells and incubate for 72-96 hours.

  • MTT Assay: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. b. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

IV. In Vivo Evaluation

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: a. Subcutaneously implant tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice). b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: a. Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). b. Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.

  • Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for each treatment group. b. Perform statistical analysis to determine the significance of the anti-tumor effect.

Protocol 5: Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) of the ADC.

  • Administration: a. Administer a single intravenous dose of the ADC to a cohort of rodents (e.g., mice or rats).

  • Sample Collection: a. Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.). b. Process the blood to obtain plasma or serum.

  • Sample Analysis: a. Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA). b. Quantify the concentration of the free payload using LC-MS/MS.

  • Data Analysis: a. Use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

Mechanism of Action and Signaling Pathway

The cytotoxic payload of an ADC is released inside the target cancer cell, where it can then exert its cell-killing effect. A common payload, Monomethyl Auristatin E (MMAE), is a potent anti-mitotic agent that disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

MMAE_Signaling_Pathway MMAE-Induced Apoptotic Signaling Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome MMAE_release MMAE Release (Linker Cleavage) Lysosome->MMAE_release Tubulin Tubulin MMAE_release->Tubulin Inhibition of Polymerization Microtubule_disruption Microtubule Disruption Tubulin->Microtubule_disruption Cell_cycle_arrest G2/M Cell Cycle Arrest Microtubule_disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Caption: The mechanism of action for an ADC with an MMAE payload.

Application Notes and Protocols for the Use of Boc-NH-PEG2-NH-Boc in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the degradation efficiency.[1][2][]

Boc-NH-PEG2-NH-Boc is a versatile, flexible, and hydrophilic linker precursor commonly employed in the synthesis of PROTACs. The polyethylene glycol (PEG) unit enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[] The terminal Boc-protected amine groups allow for a straightforward and stepwise conjugation to the POI ligand and the E3 ligase ligand. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, using a hypothetical BRD4-targeting PROTAC as an illustrative example.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) (e.g., BRD4) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binding PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase (e.g., Cereblon) E3->TernaryComplex TernaryComplex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation DegradedPOI Degraded Peptides Proteasome->DegradedPOI

Caption: PROTAC-mediated protein degradation pathway.

Application: Synthesis of a Hypothetical BRD4-Targeting PROTAC ("BRD4-PEG2-Pom")

This section outlines the synthesis of a hypothetical PROTAC, "BRD4-PEG2-Pom," which targets the bromodomain-containing protein 4 (BRD4) for degradation by recruiting the Cereblon (CRBN) E3 ligase. This example illustrates the practical application of the this compound linker.

Overall Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of BRD4-PEG2-Pom Start This compound Step1 Step 1: Mono-deprotection of Boc group Start->Step1 Intermediate1 Boc-NH-PEG2-NH2 Step1->Intermediate1 Step2 Step 2: Amide coupling with JQ1-acid (BRD4 ligand) Intermediate1->Step2 Intermediate2 Boc-NH-PEG2-JQ1 Step2->Intermediate2 Step3 Step 3: Boc deprotection Intermediate2->Step3 Intermediate3 NH2-PEG2-JQ1 Step3->Intermediate3 Step4 Step 4: Amide coupling with Pomalidomide-acid (CRBN ligand) Intermediate3->Step4 FinalProduct Final PROTAC: BRD4-PEG2-Pom Step4->FinalProduct

Caption: Synthetic workflow for a hypothetical BRD4-targeting PROTAC.

Detailed Synthesis Protocol

Step 1: Mono-deprotection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting mono-deprotected amine (Boc-NH-PEG2-NH2) as a TFA salt is used in the next step without further purification.

Step 2: Amide Coupling with JQ1-acid

  • To a solution of JQ1-acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the mono-deprotected linker from Step 1 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the JQ1-linker intermediate (Boc-NH-PEG2-JQ1).

Step 3: Boc Deprotection

  • Dissolve the JQ1-linker intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to yield the deprotected amine intermediate (NH2-PEG2-JQ1) as a TFA salt.

Step 4: Final Amide Coupling with Pomalidomide-acid

  • To a solution of Pomalidomide-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the amine intermediate from Step 3 (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC, BRD4-PEG2-Pom.

Evaluation of PROTAC Efficacy

The efficacy of a newly synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Key parameters include DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Quantitative Data for a Hypothetical BRD4-Targeting PROTAC

The following table presents hypothetical, yet representative, data for the BRD4-PEG2-Pom PROTAC in a human cancer cell line (e.g., MV4-11). This data is for illustrative purposes and is based on typical values observed for potent BRD4 degraders with short PEG linkers.

ParameterValueCell LineTreatment TimeAssay Method
DC50 5 nMMV4-1118 hoursWestern Blot
Dmax >95%MV4-1118 hoursWestern Blot
DC50 8 nMHEK293 (HiBiT-BRD4)18 hoursHiBiT Assay
Dmax >90%HEK293 (HiBiT-BRD4)18 hoursHiBiT Assay

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.

Materials

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time (e.g., 18 or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add lysis buffer to each well or dish.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: HiBiT Assay for PROTAC-Mediated Degradation

The HiBiT assay is a sensitive, real-time method to quantify protein levels in live cells. It utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein. In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

Materials

  • CRISPR-edited cell line expressing the HiBiT-tagged target protein (e.g., HEK293 HiBiT-BRD4)

  • Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System

  • PROTAC compound and vehicle control (e.g., DMSO)

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Methodology (Live-Cell Kinetic Assay)

  • Cell Plating:

    • Plate the HiBiT-tagged cells in white, opaque assay plates at a suitable density.

    • Incubate overnight at 37°C, 5% CO2.

  • Assay Setup:

    • Prepare a serial dilution of the PROTAC compound in the cell culture medium.

    • Add the Nano-Glo® Endurazine™ Live Cell Substrate to the cells and incubate for at least 30 minutes to allow for substrate equilibration.

  • Treatment and Measurement:

    • Add the diluted PROTAC compounds to the respective wells.

    • Place the plate in a luminometer pre-heated to 37°C.

    • Measure luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., 24 hours).

  • Data Analysis:

    • Normalize the luminescence signal at each time point to the signal at time zero for each well.

    • Plot the normalized luminescence over time for each PROTAC concentration to observe the degradation kinetics.

    • For endpoint analysis, use the luminescence values at a specific time point (e.g., 18 hours) to calculate the percentage of degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Signaling Pathway Analysis

PROTAC-mediated degradation of a target protein is expected to impact its downstream signaling pathways. For BRD4, a key function is the regulation of oncogene transcription, such as c-MYC.

BRD4_Signaling_Pathway cluster_pathway BRD4 Signaling Pathway and PROTAC Intervention BRD4 BRD4 Enhancer Super-Enhancers BRD4->Enhancer Binds to Degradation BRD4 Degradation BRD4->Degradation Ac_Histones Acetylated Histones Ac_Histones->Enhancer Transcription Transcriptional Machinery Enhancer->Transcription Recruits cMYC_Gene c-MYC Gene Transcription->cMYC_Gene Activates cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotes PROTAC BRD4-PEG2-Pom (PROTAC) PROTAC->BRD4 Targets Degradation->Proliferation Inhibits

Caption: Inhibition of BRD4 signaling by a PROTAC.

Conclusion

The this compound linker is a valuable building block in the development of PROTACs, offering a balance of flexibility, hydrophilicity, and synthetic accessibility. The protocols and conceptual frameworks provided in these application notes serve as a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs for targeted protein degradation. The successful application of this linker, as illustrated with the hypothetical BRD4-targeting PROTAC, underscores its potential in advancing the field of targeted therapeutics.

References

Application Notes and Protocols for Surface Modification with Boc-NH-PEG2-NH-Boc in Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of biomaterial surfaces is a critical step in the development of advanced drug delivery systems, medical implants, and tissue engineering scaffolds. Surface properties dictate the biological response to a material, including protein adsorption, cellular adhesion, and the immune response. Poly(ethylene glycol) (PEG) has been extensively utilized for surface modification to enhance biocompatibility. Its hydrophilic nature and ability to resist protein fouling make it an ideal candidate for creating "stealth" surfaces that can evade the immune system and improve the in vivo performance of biomaterials.[1][2]

This document provides detailed application notes and protocols for the use of a short, heterobifunctional PEG linker, Boc-NH-PEG2-NH-Boc, for the surface modification of biomaterials. This linker contains two amine groups protected by tert-butyloxycarbonyl (Boc) groups, separated by a two-unit PEG spacer. The Boc protecting groups are labile to acidic conditions, allowing for a controlled deprotection to reveal reactive primary amines. These amines can then be used for the covalent attachment of targeting ligands, therapeutic molecules, or other biomolecules.[3][4][] The short PEG2 spacer offers a balance between providing a hydrophilic barrier and maintaining a close proximity of the conjugated molecule to the surface.

Applications

Surface modification with this compound is applicable in a wide range of research and development areas:

  • Drug Delivery: Covalent attachment of drugs or targeting ligands to nanoparticle surfaces to improve circulation time and target specificity.

  • Biomaterial Implants: Modification of implant surfaces to reduce fibrosis and improve tissue integration.

  • Tissue Engineering: Functionalization of scaffolds to control cell adhesion and differentiation.

  • Biosensors: Immobilization of antibodies or enzymes on sensor surfaces with high sensitivity and accuracy.

  • Proteomics: Creation of surfaces with controlled protein binding for analytical applications.

Experimental Protocols

Protocol 1: Surface Preparation and Activation

The immobilization of this compound requires a surface with reactive functional groups. The following protocols describe the generation of carboxylated or aminated surfaces on a generic biomaterial (e.g., silicon wafers, polystyrene, or metal oxides).

1.1 Carboxylation of the Surface (for subsequent reaction with an amine on the linker)

This protocol is suitable for surfaces that can be oxidized to generate carboxylic acid groups.

  • Materials:

    • Biomaterial substrate

    • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

    • Deionized (DI) water

    • Nitrogen gas stream

  • Procedure:

    • Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each.

    • Dry the substrate under a stream of nitrogen.

    • Carefully immerse the substrate in freshly prepared Piranha solution for 30-60 minutes at room temperature.

    • Rinse the substrate extensively with DI water.

    • Dry the substrate under a nitrogen stream. The surface is now hydroxylated.

    • To generate carboxyl groups, the hydroxylated surface can be further reacted with a molecule like (3-aminopropyl)triethoxysilane (APTES) followed by reaction with succinic anhydride.

1.2 Amination of the Surface (for subsequent reaction with a carboxyl group on the linker)

This protocol is suitable for surfaces that can be functionalized with amine groups.

  • Materials:

    • Biomaterial substrate

    • APTES

    • Anhydrous toluene

    • Nitrogen gas stream

  • Procedure:

    • Clean and hydroxylate the substrate as described in Protocol 1.1 (steps 1-5).

    • In an inert atmosphere (e.g., a glovebox), prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the hydroxylated substrate in the APTES solution for 2-4 hours at room temperature.

    • Rinse the substrate with toluene and then sonicate in toluene for 5 minutes to remove non-covalently bound silane.

    • Cure the aminosilane layer by baking the substrate at 110°C for 30 minutes. The surface is now aminated.

Protocol 2: Immobilization of this compound

This protocol describes the covalent attachment of this compound to an activated surface. The choice of coupling chemistry depends on the functional groups present on the surface.

2.1 Coupling to a Carboxylated Surface

  • Materials:

    • Carboxylated substrate (from Protocol 1.1)

    • Boc-NH-PEG2-NH2 (a variant of the target molecule with one free amine)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

    • N-Hydroxysuccinimide (NHS)

    • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Prepare a solution of 10 mM EDC and 25 mM NHS in MES buffer.

    • Immerse the carboxylated substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.

    • Rinse the substrate with MES buffer.

    • Immediately immerse the activated substrate in a solution of 5 mM Boc-NH-PEG2-NH2 in MES buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Rinse the substrate with PBS and DI water.

    • Dry the substrate under a nitrogen stream.

2.2 Coupling to an Aminated Surface

  • Materials:

    • Aminated substrate (from Protocol 1.2)

    • Boc-NH-PEG2-COOH (a variant of the target molecule with a carboxyl group)

    • EDC and NHS

    • MES buffer (0.1 M, pH 6.0)

    • PBS

  • Procedure:

    • Activate the carboxyl group of Boc-NH-PEG2-COOH by reacting it with EDC and NHS in MES buffer for 15 minutes.

    • Immerse the aminated substrate in the solution of activated Boc-NH-PEG2-COOH.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Rinse the substrate with PBS and DI water.

    • Dry the substrate under a nitrogen stream.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting groups to expose the primary amine functionalities.

  • Materials:

    • This compound modified substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • DI water

    • PBS

  • Procedure:

    • Prepare a solution of 20-50% TFA in DCM.

    • Immerse the modified substrate in the TFA/DCM solution for 30-60 minutes at room temperature.

    • Rinse the substrate with DCM to remove TFA.

    • Rinse the substrate with DI water and PBS.

    • Dry the substrate under a nitrogen stream. The surface now presents free amine groups.

Protocol 4: Bioconjugation to Deprotected Surface

The newly exposed amine groups can be used to conjugate a variety of molecules, such as proteins, peptides, or small molecule drugs, that have a reactive group like an NHS-ester.

  • Materials:

    • Amine-terminated PEGylated substrate (from Protocol 3)

    • Molecule to be conjugated with an NHS-ester group

    • PBS (pH 7.4)

  • Procedure:

    • Dissolve the NHS-ester functionalized molecule in PBS at a desired concentration (e.g., 1 mg/mL).

    • Immerse the amine-terminated substrate in the solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

    • Rinse the substrate extensively with PBS to remove non-covalently bound molecules.

    • Dry the substrate under a nitrogen stream.

Surface Characterization and Biological Evaluation

Quantitative Data Summary

The following tables summarize typical quantitative data that should be collected to characterize the modified surfaces and evaluate their biological performance.

ParameterMethodTypical Values for PEGylated Surfaces
Surface Chemistry
Elemental CompositionX-ray Photoelectron Spectroscopy (XPS)Increased N 1s and C 1s (C-O, C-N) signals post-modification.
Surface WettabilityContact Angle GoniometryDecrease in water contact angle indicating increased hydrophilicity.
Biological Performance
Protein AdsorptionQuartz Crystal Microbalance with Dissipation (QCM-D) or ELISA>90% reduction in protein adsorption compared to unmodified surface.
Cell ViabilityMTT or Live/Dead Assay>95% cell viability after 24-48 hours of culture.
Cytokine SecretionELISAVariable, depending on cell type and subsequent functionalization.

Table 1: Summary of Quantitative Characterization Data.

Surface Modification StepExpected XPS N 1s Signal (atomic %)Expected Water Contact Angle (°)
Unmodified SubstrateVaries (often low or zero)Varies (e.g., 70-90° for polystyrene)
Aminated Surface~2-5%~50-60°
This compound Immobilized~3-6%~40-50°
After Boc Deprotection~3-6%~40-50°

Table 2: Expected Trends in Surface Characterization Data.

Visualizations

Experimental Workflow

G cluster_0 Surface Preparation cluster_1 PEGylation cluster_2 Functionalization Substrate Cleaning Substrate Cleaning Surface Activation\n(Carboxylation/Amination) Surface Activation (Carboxylation/Amination) Substrate Cleaning->Surface Activation\n(Carboxylation/Amination) Immobilization of\nthis compound Immobilization of This compound Surface Activation\n(Carboxylation/Amination)->Immobilization of\nthis compound Boc Deprotection Boc Deprotection Immobilization of\nthis compound->Boc Deprotection Bioconjugation Bioconjugation Boc Deprotection->Bioconjugation Characterization & Evaluation Characterization & Evaluation Bioconjugation->Characterization & Evaluation

Caption: Workflow for surface modification with this compound.

Signaling Pathway: Macrophage Response to PEGylated Surfaces

PEGylated surfaces can, in some contexts, elicit immunological responses. For instance, PEGylated graphene oxide has been shown to stimulate cytokine secretion in macrophages through the enhancement of integrin β8-related signaling pathways. This pathway is a critical consideration for biomaterial design.

G cluster_cell Macrophage PEGylated_Surface PEGylated Biomaterial Surface Integrin_beta8 Integrin β8 PEGylated_Surface->Integrin_beta8 Interaction Cell_Membrane Macrophage Cell Membrane FAK FAK Integrin_beta8->FAK Recruitment p_FAK p-FAK (Activated) FAK->p_FAK Autophosphorylation Downstream_Signaling Downstream Signaling Cascade p_FAK->Downstream_Signaling Cytokine_Secretion Cytokine Secretion (e.g., IL-6, TNF-α) Downstream_Signaling->Cytokine_Secretion

Caption: Integrin β8-mediated signaling in macrophages interacting with a PEGylated surface.

References

Application Notes and Protocols for Boc-NH-PEG2-NH-Boc in Nanotechnology and New Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-NH-PEG2-NH-Boc is a homobifunctional crosslinker containing a short, hydrophilic diethylene glycol (PEG2) spacer flanked by two Boc-protected amine groups.[1][2] This molecule serves as a versatile building block in nanotechnology and materials science, enabling the precise engineering of complex architectures.[3] The acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting groups allows for controlled, stepwise or simultaneous deprotection to reveal primary amines, which can then be conjugated to various molecules or surfaces.[1] The hydrophilic PEG spacer enhances water solubility and biocompatibility of the resulting materials.[1]

These application notes provide detailed protocols for the use of this compound in the functionalization of nanoparticles, the formation of self-assembled monolayers (SAMs) on gold surfaces, and the preparation of PEGylated liposomes.

Key Applications

  • Surface Modification of Nanoparticles: Introduction of primary amine groups on the surface of nanoparticles for subsequent conjugation of targeting ligands, drugs, or imaging agents.

  • Self-Assembled Monolayers (SAMs): Formation of well-ordered monolayers on surfaces like gold, presenting amine functionalities for further chemical modifications.

  • Hydrogel Formation: Crosslinking of polymers to form biocompatible hydrogels for tissue engineering and drug delivery.

  • Drug Delivery: As a linker to conjugate drugs to carrier molecules or to form part of larger drug delivery systems like liposomes.

  • PROTACs Synthesis: Used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 348.44 g/mol
CAS Number 475591-59-4
Appearance White to off-white solid or liquid-
Solubility Soluble in DCM, Chloroform, DMF, DMSO. Increased water solubility due to the PEG linker.
Storage Store at -20°C, protected from light and moisture.

Application 1: Functionalization of Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to carboxylated nanoparticles via carbodiimide chemistry, followed by the deprotection of the Boc groups to yield primary amine-functionalized nanoparticles.

Experimental Workflow

nanoparticle_functionalization cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step cluster_purification Purification COOH_NP Carboxylated Nanoparticles Activated_NP NHS-activated Nanoparticles COOH_NP->Activated_NP EDC, NHS in MES Buffer Boc_NP Boc-Protected Amine-NP Activated_NP->Boc_NP pH 7.4 PBS Boc_Linker This compound Boc_Linker->Boc_NP Amine_NP Amine-Functionalized Nanoparticles Boc_NP->Amine_NP TFA in DCM Purified_NP Purified Amine-NP Amine_NP->Purified_NP Centrifugation/ Washing

Caption: Workflow for the functionalization of carboxylated nanoparticles.

Materials
  • Carboxylated nanoparticles (e.g., polystyrene, silica, or quantum dots)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (0.1 M, pH 7.4)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Quenching solution (e.g., 50 mM Tris buffer or hydroxylamine)

  • Centrifuge and appropriate centrifuge tubes

Protocol: Covalent Conjugation
  • Nanoparticle Suspension: Disperse 1 mg of carboxylated nanoparticles in 1 mL of MES buffer. Sonicate briefly to ensure a homogenous suspension.

  • Activation of Carboxyl Groups: Add 2 mM EDC and 5 mM NHS to the nanoparticle suspension. Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation with this compound: Dissolve this compound in PBS (pH 7.4) to a final concentration of 10 mM. Add the linker solution to the activated nanoparticle suspension. Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.

  • Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the pellet in PBS. Repeat this washing step three times to remove unreacted reagents.

Protocol: Boc Deprotection
  • Nanoparticle Suspension: Resuspend the washed Boc-functionalized nanoparticles in 1 mL of DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a gentle stream of nitrogen.

  • Washing: Resuspend the nanoparticles in PBS (pH 7.4). Centrifuge to pellet the amine-terminated nanoparticles. Remove the supernatant and resuspend in fresh PBS. Repeat this washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-functionalized nanoparticles in the desired buffer for storage or further applications.

Characterization Data

The successful functionalization and deprotection can be confirmed by various characterization techniques. The following table provides representative data.

SampleAverage Hydrodynamic Diameter (nm)Zeta Potential (mV)Surface Amine Density (amines/nm²)
Carboxylated Nanoparticles100 ± 2-35 ± 3N/A
Boc-Functionalized Nanoparticles105 ± 3-28 ± 4N/A
Amine-Functionalized Nanoparticles106 ± 3+25 ± 5~2.5 (Determined by Ninhydrin Assay)

Application 2: Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces

This protocol outlines the formation of a self-assembled monolayer of this compound on a gold surface. The Boc groups can be subsequently removed to present reactive amine groups. For this application, a derivative, Thiol-PEG2-NH-Boc, is used to facilitate attachment to the gold surface.

Logical Relationship of SAM Formation

sam_formation cluster_preparation Surface Preparation cluster_assembly Self-Assembly cluster_deprotection Deprotection Gold_Surface Gold Substrate Clean_Gold Clean Gold Surface Gold_Surface->Clean_Gold Piranha Etch/ Plasma Clean SAM_Surface Boc-Terminated SAM Clean_Gold->SAM_Surface Incubation Thiol_Linker Thiol-PEG2-NH-Boc in Ethanol Thiol_Linker->SAM_Surface Amine_SAM Amine-Terminated SAM SAM_Surface->Amine_SAM Acidic Treatment (e.g., TFA)

Caption: Logical steps for forming an amine-terminated SAM on a gold surface.

Materials
  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • Thiol-PEG2-NH-Boc

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION REQUIRED

  • Deionized water

Protocol: SAM Formation
  • Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution for 10 minutes (handle with extreme care in a fume hood). Rinse thoroughly with deionized water and then with absolute ethanol. Dry the substrate under a stream of nitrogen.

  • SAM Assembly: Prepare a 1 mM solution of Thiol-PEG2-NH-Boc in absolute ethanol. Immerse the clean, dry gold substrate in this solution and incubate for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

  • Rinsing: Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules. Dry under a stream of nitrogen.

Protocol: Boc Deprotection
  • Deprotection: Immerse the substrate with the Boc-terminated SAM in a solution of 20% TFA in DCM for 30 minutes at room temperature.

  • Rinsing and Drying: Rinse the substrate thoroughly with DCM, followed by ethanol, and finally deionized water. Dry under a stream of nitrogen. The surface now presents free amine groups ready for further functionalization.

Characterization Data
Characterization TechniqueBefore Deprotection (Boc-SAM)After Deprotection (Amine-SAM)
Contact Angle (Water) ~70°~45°
Ellipsometry (Thickness) ~1.5 nm~1.4 nm
XPS (N1s peak) Present (Carbamate)Present (Amine)

Application 3: Preparation of PEGylated Liposomes

This protocol describes the incorporation of a lipid-PEG-NH-Boc conjugate into liposomes. The this compound can be conjugated to a lipid anchor (e.g., DSPE) prior to liposome formation. The exposed Boc group on the liposome surface can then be deprotected.

Experimental Workflow for Liposome Preparation

liposome_prep cluster_mixing Lipid Film Hydration cluster_sizing Vesicle Sizing cluster_deprotection Surface Deprotection Lipids Phospholipids, Cholesterol, DSPE-PEG-NH-Boc Lipid_Film Dry Lipid Film Lipids->Lipid_Film Solvent Evaporation Hydrated_Liposomes Multilamellar Vesicles (MLVs) Lipid_Film->Hydrated_Liposomes Hydration with Aqueous Buffer Sized_Liposomes Small Unilamellar Vesicles (SUVs) Hydrated_Liposomes->Sized_Liposomes Extrusion or Sonication Amine_Liposomes Amine-Functionalized Liposomes Sized_Liposomes->Amine_Liposomes Acidic Buffer Treatment

Caption: Workflow for the preparation of amine-functionalized liposomes.

Materials
  • Primary phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • DSPE-PEG-NH-Boc (synthesized from Boc-NH-PEG2-NH2 and DSPE-NHS)

  • Chloroform or a chloroform/methanol mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Acidic buffer for deprotection (e.g., citrate buffer, pH 4.0)

  • Liposome extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)

Protocol: Liposome Formulation
  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the primary phospholipid, cholesterol, and DSPE-PEG-NH-Boc in chloroform at a desired molar ratio (e.g., 55:40:5).

  • Lipid Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with the hydration buffer by vortexing or gentle shaking at a temperature above the phase transition temperature of the primary phospholipid. This will form multilamellar vesicles (MLVs).

  • Sizing: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.

Protocol: Boc Deprotection on Liposome Surface
  • Buffer Exchange: Exchange the external buffer of the liposome suspension with an acidic buffer (e.g., citrate buffer, pH 4.0) using dialysis or a desalting column.

  • Deprotection: Incubate the liposomes in the acidic buffer for 1-2 hours at room temperature to facilitate the cleavage of the Boc group.

  • Neutralization: Exchange the buffer back to a neutral pH buffer (e.g., PBS, pH 7.4) to obtain the final amine-functionalized liposomes.

Characterization Data
Liposome FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Boc-PEG Liposomes110 ± 5< 0.15-5 ± 2
Amine-PEG Liposomes112 ± 6< 0.15+15 ± 3

References

Step-by-step guide for using Boc-NH-PEG2-NH-Boc in bioconjugation.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing the heterobifunctional linker, Boc-NH-PEG2-NH-Boc, in bioconjugation applications. These protocols are intended for researchers, scientists, and professionals in the field of drug development seeking to leverage PEGylation for the enhancement of biomolecule properties.

Introduction

This compound is a short, discrete polyethylene glycol (dPEG®) linker featuring a primary amine at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. This structure allows for a sequential and controlled conjugation strategy. The free amine can be reacted with an activated functional group, such as an N-hydroxysuccinimide (NHS) ester, on a target molecule. Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to expose a new primary amine, which is then available for reaction with a second target molecule.[1][2]

The inclusion of a short PEG spacer enhances the water solubility of the resulting conjugate and can reduce steric hindrance between the conjugated molecules.[3] This methodology is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and functionalized nanoparticles, where precise control over the linkage of different components is crucial.

Data Presentation

The efficiency of bioconjugation reactions is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. The following tables provide a summary of typical quantitative parameters for the key steps in a bioconjugation workflow using amine-reactive PEG linkers.

Table 1: Recommended Molar Ratios for Amine-Reactive Conjugation

Reactant 1Reactant 2Recommended Molar Excess of Reactant 2Typical Protein ConcentrationReference(s)
Protein (-NH2)NHS-Ester-PEG Linker10- to 50-fold1-10 mg/mL[4]
Amine-bearing small moleculeNHS Ester1:1 to 2:1N/A[5]
Protein (-NH2)mPEG-aldehyde5- to 20-fold1-10 mg/mL

Table 2: Typical Boc-Deprotection Conditions for PEG Linkers

AcidSolventAcid Concentration (v/v)Reaction TimeTemperatureReference(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50%1-2 hoursRoom Temperature
Hydrochloric Acid (HCl)1,4-Dioxane4 MVariableRoom Temperature

Experimental Protocols

The following protocols provide a step-by-step methodology for a two-stage bioconjugation using this compound. This example describes the conjugation of a protein to a small molecule activated as an NHS ester.

Part 1: Conjugation of the First Molecule to the Free Amine of this compound

This protocol details the reaction of the free amine of the PEG linker with an NHS ester-activated molecule (Molecule 1-NHS).

Materials:

  • This compound

  • Molecule 1-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate the this compound and Molecule 1-NHS Ester to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a stock solution of Molecule 1-NHS Ester in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.

  • Conjugation Reaction:

    • In a reaction vessel, add the this compound solution.

    • Add a 1.1 to 1.5 molar equivalent of TEA or DIPEA to the linker solution.

    • Slowly add the desired molar excess of the Molecule 1-NHS Ester stock solution to the linker solution while stirring. A 1:1 to 2:1 molar ratio of the NHS ester to the linker is a good starting point for small molecule conjugation.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the Boc-NH-PEG2-NH-Molecule 1 conjugate.

    • Upon completion, the product can be purified by reverse-phase HPLC if necessary.

Part 2: Boc-Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

Materials:

  • Boc-NH-PEG2-NH-Molecule 1 conjugate from Part 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-NH-PEG2-NH-Molecule 1 conjugate in anhydrous DCM (e.g., 0.1-0.2 M).

    • Cool the solution to 0°C in an ice bath.

    • Add an equal volume of TFA to the solution (for a final concentration of approximately 50% v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue stirring for an additional 1-2 hours.

  • Work-up and Isolation:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

    • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected H2N-PEG2-NH-Molecule 1 linker.

    • Confirm the identity and purity of the product by mass spectrometry.

Part 3: Conjugation of the Second Molecule (Protein)

This protocol details the conjugation of the newly exposed amine on the PEG linker to a protein (Protein 2) that has been activated with an NHS ester.

Materials:

  • H2N-PEG2-NH-Molecule 1 from Part 2

  • Protein 2

  • NHS ester activation reagent (e.g., EDC/NHS) if the protein has a carboxyl group to be activated, or a pre-activated NHS-ester protein.

  • Conjugation Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Preparation of Protein 2:

    • If Protein 2 is not already activated, it can be activated by reacting its carboxyl groups with EDC and NHS to form an NHS ester. This step should be performed according to established protocols.

    • Alternatively, if Protein 2 has available primary amines, the H2N-PEG2-NH-Molecule 1 can be activated with an NHS ester crosslinker in a separate step before adding it to the protein.

    • Prepare a solution of the activated Protein 2 in the Conjugation Buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the H2N-PEG2-NH-Molecule 1 in the Conjugation Buffer.

    • Add the H2N-PEG2-NH-Molecule 1 solution to the activated Protein 2 solution. A 10- to 50-fold molar excess of the linker-molecule construct over the protein is recommended to drive the reaction.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to react with any unreacted NHS esters.

    • Purify the final conjugate (Protein 2-NH-PEG2-NH-Molecule 1) using a size-exclusion chromatography (SEC) column to remove unreacted linker-molecule construct and other small molecules.

Characterization of the Final Bioconjugate

The purified bioconjugate should be characterized to confirm its identity, purity, and integrity.

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation state of the conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass of the final conjugate.

  • Functional Assays: To ensure that the biological activity of the protein is retained after conjugation.

Mandatory Visualization

experimental_workflow cluster_part1 Part 1: First Conjugation cluster_part2 Part 2: Boc Deprotection cluster_part3 Part 3: Second Conjugation Boc_Linker Boc-NH-PEG2-NH2 Reaction1 Conjugation (pH 7.2-8.0, RT, 2-4h) Boc_Linker->Reaction1 Molecule1 Molecule 1-NHS Molecule1->Reaction1 Product1 Boc-NH-PEG2-NH-Molecule 1 Reaction1->Product1 Deprotection Deprotection (0°C to RT, 1-2h) Product1->Deprotection Product1->Deprotection TFA TFA / DCM TFA->Deprotection Product2 H2N-PEG2-NH-Molecule 1 Deprotection->Product2 Reaction2 Conjugation (pH 7.2-8.0, RT, 30-60 min) Product2->Reaction2 Product2->Reaction2 Protein2 Activated Protein 2 Protein2->Reaction2 Purification Purification (SEC) Reaction2->Purification Final_Product Final Bioconjugate Purification->Final_Product

Caption: Workflow for two-step bioconjugation using this compound.

deprotection_pathway Boc_Protected Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Protected->Protonation Loss_of_tertbutyl Loss of tert-butyl cation Protonation->Loss_of_tertbutyl Step 1 Carbamic_Acid Carbamic Acid Intermediate Loss_of_tertbutyl->Carbamic_Acid Step 2 Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Step 3 Free_Amine Free Primary Amine Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 TFA Trifluoroacetic Acid (H+) TFA->Protonation

Caption: Mechanism of acid-catalyzed Boc deprotection of a primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Boc-NH-PEG2-NH-Boc Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yield issues encountered during the synthesis of Boc-NH-PEG2-NH-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield of the desired di-protected this compound?

A common reason for low yield is the incomplete reaction of the starting diamine, 2,2'-(ethylenedioxy)diethylamine, leading to a significant amount of the mono-protected byproduct (Boc-NH-PEG2-NH2) remaining in the reaction mixture. Another key factor can be the stoichiometry of the reagents.

Q2: What are the potential side products in this synthesis?

The primary side product is the mono-Boc protected diamine. Other potential side products can include urea derivatives, which may form from isocyanate intermediates, especially if the reaction is conducted at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting diamine, the mono-protected intermediate, and the di-protected product will have different retention factors (Rf values). Staining with ninhydrin can be useful as it will visualize the primary and secondary amines (the starting material and mono-protected product) as colored spots.

Q4: Is the purity of the starting materials important?

Yes, the purity of 2,2'-(ethylenedioxy)diethylamine and di-tert-butyl dicarbonate (Boc₂O) is crucial. Impurities in the starting diamine can lead to unwanted side reactions, while degraded Boc₂O will be less reactive, resulting in an incomplete reaction.

Troubleshooting Guide for Low Yield

Issue 1: Significant Amount of Mono-Protected Byproduct Observed
  • Possible Cause: Insufficient amount of di-tert-butyl dicarbonate (Boc₂O) or a short reaction time.

  • Troubleshooting Steps:

    • Stoichiometry Control: Ensure at least 2.2 equivalents of Boc₂O are used to favor the di-protection.

    • Reaction Time: Increase the reaction time and continue to monitor the progress by TLC until the mono-protected spot is minimized.

    • Temperature: While the reaction is typically run at room temperature, a slight increase in temperature (e.g., to 40°C) may be necessary for less reactive amines, but be cautious as higher temperatures can lead to side product formation.

Issue 2: Reaction is Sluggish or Incomplete
  • Possible Cause: Low reactivity of the amine, inappropriate solvent, or degraded Boc₂O.

  • Troubleshooting Steps:

    • Solvent Choice: Ensure the diamine is fully soluble in the chosen solvent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. For solubility issues, a co-solvent like methanol might be necessary.

    • Catalyst Addition: The addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1] However, use it judiciously as it can also promote side reactions.

    • Reagent Quality: Use fresh or properly stored Boc₂O.

Issue 3: Difficulty in Product Purification
  • Possible Cause: Similar polarities of the desired product and byproducts.

  • Troubleshooting Steps:

    • Aqueous Work-up: A thorough aqueous work-up can help remove some impurities. Washing with a dilute acid solution can remove any unreacted diamine, while a wash with a saturated sodium bicarbonate solution can help remove acidic byproducts.

    • Column Chromatography: Purification by silica gel column chromatography is often necessary. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective. The di-protected product is less polar than the mono-protected byproduct and will elute first.

Experimental Protocols

Key Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the di-protection of 2,2'-(ethylenedioxy)diethylamine.

Materials:

  • 2,2'-(ethylenedioxy)diethylamine (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.2 - 2.5 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 - 2.5 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • 4-(Dimethylamino)pyridine (DMAP) (optional, 0.1 equivalents)

Procedure:

  • Dissolve 2,2'-(ethylenedioxy)diethylamine in the chosen solvent in a round-bottom flask.

  • Add the base (TEA or DIPEA) to the solution.

  • If using, add the catalytic amount of DMAP.

  • Slowly add a solution of Boc₂O in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterRecommended Value/ConditionPurpose
Reagents
2,2'-(ethylenedioxy)diethylamine1.0 equivalentStarting material
Di-tert-butyl dicarbonate (Boc₂O)2.2 - 2.5 equivalentsProtecting group source
Base (TEA or DIPEA)2.2 - 2.5 equivalentsTo neutralize the acid formed during the reaction
Catalyst (DMAP)0.1 equivalents (optional)To increase the reaction rate
Reaction Conditions
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)To dissolve the reactants
Temperature0 °C to Room TemperatureTo control the reaction rate and minimize side products
Reaction Time12 - 24 hoursTo ensure the completion of the di-protection
Work-up & Purification
ExtractionEthyl acetate and saturated NaHCO₃ solutionTo remove impurities
PurificationSilica gel column chromatographyTo isolate the pure di-protected product
Expected Yield > 85%

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield of this compound check_tlc Analyze Reaction Mixture by TLC start->check_tlc is_mono_present Significant Mono-protected Product? check_tlc->is_mono_present is_sm_present Significant Starting Material? is_mono_present->is_sm_present No increase_boc Increase Boc₂O Stoichiometry (>2.2 eq) is_mono_present->increase_boc Yes check_reagents Check Reagent Quality (esp. Boc₂O) is_sm_present->check_reagents Yes purification_issue Difficulty in Purification? is_sm_present->purification_issue No increase_time Increase Reaction Time increase_boc->increase_time end Improved Yield increase_time->end add_catalyst Consider adding catalytic DMAP check_reagents->add_catalyst optimize_solvent Optimize Solvent for Solubility add_catalyst->optimize_solvent optimize_solvent->end optimize_chromatography Optimize Column Chromatography (Gradient, Solvent System) purification_issue->optimize_chromatography Yes purification_issue->end No optimize_chromatography->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_1 Synthesis of this compound diamine H₂N-PEG2-NH₂ (2,2'-(ethylenedioxy)diethylamine) product This compound diamine->product Reaction boc2o 2.2 eq. (Boc)₂O boc2o->product Reagent base Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) base->product Conditions

Caption: Chemical synthesis pathway for this compound.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG2 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the incomplete deprotection of tert-butyloxycarbonyl (Boc) protecting groups from PEG2 linkers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of a PEG2 linker?

Incomplete Boc deprotection of a PEG2 linker can stem from several factors:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. This can be due to a low concentration of the acid (e.g., trifluoroacetic acid - TFA), or degradation of the acid itself, for instance, by absorbing atmospheric moisture.[1][2][3]

  • Inadequate Reaction Time or Temperature: The deprotection reaction is a kinetic process and may not have been allowed to proceed for a sufficient duration.[1][2] While many Boc deprotections are effective at room temperature, some substrates may require longer reaction times or gentle heating.

  • Steric Hindrance: The polyethylene glycol (PEG) chain, due to its size and flexibility, can sterically hinder the approach of the acid to the Boc-protected amine, thereby slowing down the reaction rate.

  • Substrate Solubility: Poor solubility of the Boc-protected PEG2 linker in the chosen reaction solvent can lead to a heterogeneous mixture and result in an incomplete reaction. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.

  • Reagent Quality: The purity and quality of reagents, particularly the acid, are crucial. For example, TFA is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower deprotection.

Q2: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be employed to monitor the progress of the deprotection:

  • Thin-Layer Chromatography (TLC): This is a rapid and straightforward method. The deprotected amine product is typically more polar than the Boc-protected starting material and will consequently have a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin is highly effective as it produces a distinct color (usually purple) with the newly formed primary or secondary amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction progress. By comparing the chromatograms of the reaction mixture over time, you can observe the disappearance of the starting material peak and the appearance of the product peak. This method is particularly useful for determining the optimal reaction time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms the identity of the product by providing its molecular weight, and it can also help in identifying any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which is typically found around 1.4 ppm.

Q3: I am observing incomplete deprotection. What are the immediate troubleshooting steps I should take?

If you are facing an incomplete deprotection, consider the following steps:

  • Extend the Reaction Time: Continue the reaction for a longer period, monitoring its progress periodically using TLC or HPLC. For some sterically hindered substrates, the reaction may require several hours to reach completion.

  • Increase Acid Concentration: If extending the time is not effective, consider increasing the concentration of the acid. For instance, you can increase the concentration of TFA in DCM from 20% to 50%.

  • Elevate the Reaction Temperature: Gently warming the reaction mixture might be necessary for challenging substrates, but this should be done cautiously to avoid potential side reactions.

  • Use a Stronger Acid System: If the above steps fail, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.

Q4: Are there any potential side reactions to be aware of during Boc deprotection of a PEG2 linker?

Yes, the primary side reaction of concern is the alkylation of nucleophilic functional groups by the tert-butyl cation that is generated during the acidic cleavage of the Boc group. If your molecule contains electron-rich aromatic rings (like in tryptophan or tyrosine) or thioethers (as in methionine), these can be susceptible to tert-butylation. To mitigate this, scavengers are added to the reaction mixture to trap the reactive tert-butyl cation.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions and recommended scavenger cocktails for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temperature
Hydrochloric Acid (HCl)4M1,4-Dioxane30 minutes - 4 hoursRoom Temperature
TFA (neat)100%None5 minutes (for solid-phase)Room Temperature

Table 2: Common Scavenger Cocktails

Scavenger Cocktail (v/v/v)Target Residues to ProtectReference
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS)Tryptophan, Methionine
95% TFA / 5% PhenolTyrosine, Tryptophan
95% TFA / 5% ThioanisoleMethionine

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG2 Linker using TFA/DCM
  • Dissolution: Dissolve the Boc-protected PEG2 linker in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to achieve the desired final concentration (typically 20-50% v/v). If your substrate contains acid-sensitive nucleophilic groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable (typically 1-2 hours).

  • Work-up:

    • Evaporation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3 times).

    • Neutralization (Optional): If the free amine is required, dissolve the resulting TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

    • Precipitation (Alternative): The deprotected PEG2 linker, as its ammonium salt, can sometimes be precipitated by adding the reaction mixture to a cold non-polar solvent like diethyl ether.

Protocol 2: Monitoring Boc Deprotection by HPLC
  • Calibration: Prepare a calibration curve using known concentrations of both the Boc-protected starting material and the expected deprotected product.

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.

  • Injection: Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analysis: Analyze the resulting chromatogram to determine the relative peak areas of the starting material, the product, and any byproducts. Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.

Mandatory Visualizations

Boc_Deprotection_Reaction cluster_reactants Reactants cluster_products Products Boc_PEG2 Boc-NH-PEG2-R Deprotected_PEG2 H3N+-PEG2-R Boc_PEG2->Deprotected_PEG2 Deprotection tert_butyl tert-butyl cation Boc_PEG2->tert_butyl CO2 CO2 Boc_PEG2->CO2 Acid H+ (e.g., TFA) Troubleshooting_Workflow Troubleshooting Incomplete Boc Deprotection start Incomplete Boc Deprotection Observed check_time Is reaction time sufficient? start->check_time extend_time Extend reaction time and monitor check_time->extend_time No check_acid Is acid concentration adequate? check_time->check_acid Yes extend_time->check_time success Deprotection Complete extend_time->success Complete increase_acid Increase acid concentration (e.g., 20% to 50% TFA) check_acid->increase_acid No check_temp Is reaction temperature optimal? check_acid->check_temp Yes increase_acid->check_acid increase_acid->success Complete increase_temp Gently warm the reaction check_temp->increase_temp No stronger_acid Consider a stronger acid system (e.g., 4M HCl in dioxane) check_temp->stronger_acid Yes increase_temp->check_temp increase_temp->success Complete stronger_acid->success

References

Technical Support Center: Conjugation with Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common side reactions and challenges encountered during conjugation with Boc-NH-PEG2-NH-Boc and related linkers.

Troubleshooting Guide

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Question 1: Why is my Boc deprotection incomplete?

Incomplete removal of the Boc protecting group is a common issue that can halt the subsequent conjugation step. Several factors can contribute to this problem.

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is commonly used.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for complete Boc removal. While many deprotections occur at room temperature, some substrates might need longer reaction times.

  • Steric Hindrance: The PEG chain, particularly in longer variants, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction.

  • Solvent Issues: The chosen solvent must effectively dissolve both the Boc-protected PEG linker and the acid.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the TFA concentration in DCM (e.g., from 20% to 50% v/v).

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC or LC-MS and extend the time as needed.

  • Consider a Stronger Acid System: For resistant substrates, a stronger acid system like 4M HCl in 1,4-dioxane might be necessary.

  • Ensure Proper Solvation: Confirm that your PEGylated compound is fully soluble in the chosen solvent.

Question 2: I'm observing unexpected side products after Boc deprotection. What is the likely cause?

The primary culprit for side product formation during Boc deprotection is the generation of a reactive tert-butyl cation.

  • Alkylation of Nucleophilic Residues: The tert-butyl cation is an electrophile that can react with nucleophilic functional groups on your target molecule, such as the thiol group in cysteine or the indole ring in tryptophan.

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., tert-butyl esters), they may also be cleaved under the deprotection conditions.

Mitigation Strategies:

  • Use Scavengers: The most effective way to prevent alkylation is to add a "scavenger" to the reaction mixture. Scavengers are molecules that react with and neutralize the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or water.

Question 3: My conjugation yield is low after successful Boc deprotection. What are the potential issues?

Low conjugation yields can arise from several factors related to the coupling chemistry, reagents, and reaction conditions. This is particularly relevant for EDC/NHS-mediated coupling to a carboxylic acid.

  • Hydrolysis of Activated Ester: The NHS ester, formed by the reaction of a carboxylic acid with EDC and NHS, is susceptible to hydrolysis, which reverts it to the original carboxylic acid. This competition between aminolysis (reaction with the PEG amine) and hydrolysis is a major cause of low yields. The rate of hydrolysis increases with pH.

  • Inactive Coupling Agents: EDC and NHS are moisture-sensitive. If they have been improperly stored, they may be inactive, leading to poor activation of the carboxylic acid.

  • Suboptimal pH: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the primary amine of the PEG linker is most efficient at a slightly basic pH (7.2-8.5). Using a single pH for the entire process can be a compromise that lowers efficiency.

  • Presence of Nucleophilic Contaminants: Buffers containing primary amines (e.g., Tris) will compete with the PEG-amine for reaction with the activated carboxylic acid.

  • Steric Hindrance: The PEG chain can sterically hinder the approach of the amine to the activated carboxylic acid, especially with bulky interacting partners.

Troubleshooting Steps:

  • Use Fresh, High-Quality Reagents: Always use fresh EDC and NHS stored in a desiccator.

  • Optimize pH in a Two-Step Process: If possible, perform the carboxylic acid activation at pH 5-6, then raise the pH to 7.2-8.0 before adding the deprotected PEG-amine.

  • Use Amine-Free Buffers: Employ buffers such as PBS, HEPES, or borate buffer for the conjugation step.

  • Optimize Molar Ratios: Increase the molar excess of the activated carboxylic acid relative to the PEG-amine to drive the reaction forward.

  • Increase Reaction Time and/or Temperature: Monitor the reaction and consider longer incubation times or a modest increase in temperature, while being mindful of the stability of your biomolecule.

Question 4: My PEGylated conjugate is showing aggregation. How can I prevent this?

Aggregation can be a significant problem, especially when working with hydrophobic molecules. The PEG linker itself is designed to mitigate this, but issues can still arise.

  • High Concentration of Organic Co-solvent: While organic co-solvents like DMSO or DMF are often needed to dissolve a hydrophobic molecule, high concentrations can lead to the denaturation and aggregation of biomolecules like antibodies.

  • Unfavorable Buffer Conditions: Suboptimal pH or ionic strength can contribute to the instability and aggregation of the conjugate.

Prevention and Mitigation:

  • Minimize Organic Co-solvent: Use the lowest possible concentration of the organic co-solvent required to dissolve your molecule.

  • Optimize Buffer: Screen different buffer systems and pH levels to find conditions that maintain the stability of your conjugate.

  • Consider Longer PEG Chains: Longer PEG linkers can provide a better "shield" for hydrophobic molecules, reducing the likelihood of aggregation.

Frequently Asked Questions (FAQs)

Q: What is the purpose of the Boc protecting group on the PEG linker?

A: The Boc (tert-butyloxycarbonyl) group is a protecting group for the primary amine. In a molecule like this compound, both amines are protected. This allows for the selective deprotection of one amine, which can then be used for conjugation, while the other amine remains protected. This is crucial for creating well-defined conjugates and preventing unwanted crosslinking.

Q: How can I selectively deprotect only one of the two Boc groups on this compound?

A: Achieving selective mono-deprotection can be challenging. One common strategy is to use a stoichiometric amount of acid. By carefully controlling the amount of acid added, it is possible to favor the removal of only one Boc group. Another approach involves forming the mono-salt of the diamine first, which then directs the mono-Boc protection.

Q: What are the best analytical techniques to monitor the progress of my deprotection and conjugation reactions?

A: A combination of techniques is often best:

  • Thin-Layer Chromatography (TLC): Useful for a quick visual assessment of the disappearance of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to identify the masses of your starting materials, intermediates, and final product, as well as potential side products.

  • Size-Exclusion Chromatography (SEC): Particularly useful for analyzing PEGylated proteins to assess the extent of conjugation and to detect any aggregation.

Data Presentation

The following tables provide a summary of typical reaction conditions for Boc deprotection and subsequent EDC/NHS conjugation. Note that optimal conditions will vary depending on the specific substrates.

Table 1: Boc Deprotection Conditions

ParameterConditionNotes
Reagent Trifluoroacetic acid (TFA)A common and effective reagent for Boc deprotection.
Solvent Dichloromethane (DCM)A widely used solvent that provides good solubility for many PEG linkers.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be needed for sterically hindered substrates.
Temperature 0°C to Room TemperatureStarting at 0°C can help control the reaction, especially with sensitive substrates.
Reaction Time 30 minutes to 2 hoursMonitor by TLC or LC-MS to determine completion.
Scavengers Triisopropylsilane (TIS) or WaterTypically used at 2.5-5% (v/v) to prevent side reactions from the tert-butyl cation.

Table 2: EDC/NHS Conjugation Conditions for Coupling a Carboxylic Acid to a Deprotected Amine-PEG

ParameterConditionNotes
Activation Buffer MES Buffer (0.1 M, pH 4.5-6.0)Optimal for the activation of the carboxylic acid with EDC/NHS.
Conjugation Buffer PBS, HEPES, or Borate Buffer (pH 7.2-8.5)Optimal for the reaction of the NHS ester with the primary amine.
EDC:NHS Molar Ratio 1:1 to 1:2An excess of NHS can help to improve the stability of the activated ester.
(EDC/NHS):Carboxylic Acid Molar Ratio 1.5:1 to 5:1An excess of coupling agents ensures efficient activation.
Carboxylic Acid:Amine-PEG Molar Ratio 1:1 to 10:1An excess of the activated carboxylic acid can drive the reaction to completion.
Temperature Room TemperatureGenerally sufficient, but can be performed at 4°C for sensitive biomolecules.
Reaction Time 1 to 4 hoursMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Deprotection of this compound

  • Dissolve this compound in dichloromethane (DCM) to a concentration of 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of trifluoroacetic acid (TFA) in DCM to achieve a final TFA concentration of 20-50% (v/v). For selective mono-deprotection, start with a stoichiometric equivalent of TFA.

  • Add triisopropylsilane (TIS) as a scavenger to a final concentration of 2.5-5% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the desired level of deprotection is achieved (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting amine salt can often be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.

Protocol 2: General Procedure for EDC/NHS Coupling of a Carboxylic Acid to a Mono-Deprotected Amine-PEG Linker

  • Activation Step:

    • Dissolve the carboxylic acid-containing molecule in an amine-free buffer (e.g., 0.1 M MES, pH 6.0).

    • Add N-hydroxysuccinimide (NHS) to a final concentration of 5 mM.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 2 mM.

    • Incubate at room temperature for 15-30 minutes.

  • Conjugation Step:

    • Dissolve the mono-deprotected amine-PEG linker (from Protocol 1) in a suitable conjugation buffer (e.g., PBS, pH 7.4).

    • Add the activated carboxylic acid solution to the amine-PEG solution.

    • Incubate at room temperature for 2 hours, or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small molecule with a primary amine (e.g., Tris buffer or hydroxylamine) to a final concentration of 10-50 mM.

    • Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or preparative HPLC.

Visualizations

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common issues.

G cluster_deprotection Boc Deprotection Pathway cluster_conjugation EDC/NHS Conjugation Pathway Boc_PEG_NHBoc Boc-NH-PEG-NH-Boc Mono_Deprotected H2N-PEG-NH-Boc (TFA Salt) Boc_PEG_NHBoc->Mono_Deprotected + TFA/DCM tBu_cation tert-Butyl Cation Boc_PEG_NHBoc->tBu_cation + TFA/DCM Alkylated_Side_Product Alkylated Side Product tBu_cation->Alkylated_Side_Product + Nucleophile Scavenged_tBu Scavenged Cation tBu_cation->Scavenged_tBu + Scavenger (e.g., TIS) Carboxylic_Acid R-COOH Activated_Ester R-CO-NHS (Active Ester) Carboxylic_Acid->Activated_Ester + EDC/NHS (pH 4.5-6.0) Desired_Conjugate R-CO-NH-PEG-NH-Boc Activated_Ester->Desired_Conjugate + H2N-PEG-NH-Boc (pH 7.2-8.5) Hydrolyzed_Acid R-COOH (Hydrolyzed) Activated_Ester->Hydrolyzed_Acid + H2O

Caption: Reaction pathways for Boc deprotection and EDC/NHS conjugation.

G Start Experiment Start: Conjugation with This compound Check_Deprotection Is Boc deprotection complete? (Check by LC-MS) Start->Check_Deprotection Troubleshoot_Deprotection Troubleshoot Deprotection: - Increase acid concentration/time - Check solvent - Consider stronger acid Check_Deprotection->Troubleshoot_Deprotection No Check_Side_Products Are there side products after deprotection? (Check by LC-MS) Check_Deprotection->Check_Side_Products Yes Troubleshoot_Deprotection->Check_Deprotection Add_Scavenger Add Scavenger (e.g., TIS) to deprotection reaction Check_Side_Products->Add_Scavenger Yes Proceed_Conjugation Proceed to Conjugation Check_Side_Products->Proceed_Conjugation No Add_Scavenger->Proceed_Conjugation Check_Conjugation_Yield Is conjugation yield satisfactory? (Check by LC-MS/SEC) Proceed_Conjugation->Check_Conjugation_Yield Troubleshoot_Conjugation Troubleshoot Conjugation: - Use fresh EDC/NHS - Optimize pH (two-step) - Use amine-free buffers - Increase molar ratios Check_Conjugation_Yield->Troubleshoot_Conjugation No Check_Aggregation Is there aggregation in the final product? (Check by SEC) Check_Conjugation_Yield->Check_Aggregation Yes Troubleshoot_Conjugation->Check_Conjugation_Yield Troubleshoot_Aggregation Troubleshoot Aggregation: - Minimize organic co-solvent - Optimize buffer conditions - Consider longer PEG linker Check_Aggregation->Troubleshoot_Aggregation Yes Success Successful Conjugation Check_Aggregation->Success No Troubleshoot_Aggregation->Success

Caption: Troubleshooting workflow for Boc-PEG conjugation experiments.

How to improve the solubility of Boc-NH-PEG2-NH-Boc conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Boc-NH-PEG2-NH-Boc Conjugates

Welcome to the technical support center for this compound and its conjugates. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you overcome solubility challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of a this compound linker?

A1: The this compound linker itself is generally soluble in a range of organic solvents and aqueous media. The core structure consists of a short, hydrophilic polyethylene glycol (PEG) spacer, which enhances water solubility.[1][2][3] The two terminal Boc (tert-butoxycarbonyl) protecting groups are hydrophobic, which increases solubility in organic solvents like dichloromethane (DCM), chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4] However, the overall solubility of a conjugate is heavily influenced by the properties of the molecule(s) attached to the linker.

Q2: Why is my this compound conjugate poorly soluble in aqueous buffers?

A2: Poor aqueous solubility is typically due to the properties of the conjugated molecule, not the PEG linker itself. The short PEG2 chain provides some hydrophilicity, but it may not be sufficient to solubilize a large, hydrophobic molecule (e.g., a small molecule drug, a complex peptide).[5] The bulky, nonpolar Boc groups also contribute to a decrease in aqueous solubility compared to an unprotected amine.

Q3: My conjugate is insoluble in everything I've tried. What does this suggest?

A3: If your conjugate shows poor solubility in both aqueous and common organic solvents, it may indicate several issues:

  • Aggregation: The conjugated molecules may be interacting with each other, leading to aggregation that the short PEG linker cannot prevent.

  • Zwitterionic Nature: If your conjugated molecule has both acidic and basic functional groups, it may behave like a zwitterion at neutral pH, minimizing its solubility.

  • Degradation or Cross-Reactivity: An unintended side reaction during synthesis or workup could have resulted in a cross-linked, insoluble product. It is crucial to confirm the structure and purity of your conjugate via analytical methods like LC-MS or NMR.

Q4: Can I improve solubility by removing the Boc protecting groups?

A4: Yes, in many cases. The Boc group is relatively hydrophobic. Removing it under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield a free amine (often as a TFA salt) will significantly increase the polarity and aqueous solubility of the conjugate. However, this should only be done if the experimental design permits, as it exposes a reactive primary amine.

Troubleshooting Guide: Improving Conjugate Solubility

This guide addresses specific problems you may encounter when trying to dissolve your this compound conjugate.

Problem 1: My conjugate precipitates when moving from an organic solvent to an aqueous buffer.

  • Cause: This is a common issue when a conjugate, dissolved in a water-miscible organic solvent like DMSO or DMF, is diluted into an aqueous buffer. The organic solvent concentration drops, and the hydrophobic nature of the conjugate causes it to crash out of the solution.

  • Solutions:

    • Use a Co-solvent System: Instead of a direct dilution, try titrating the organic solution into the rapidly stirring aqueous buffer. Alternatively, prepare the final solution with a small, fixed percentage of the organic co-solvent (e.g., 5-10% DMSO) if your downstream application can tolerate it.

    • Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-80 or PEG 300, to the aqueous buffer can help maintain the solubility of hydrophobic compounds by forming micelles.

    • Adjust pH: If your conjugate contains ionizable groups, adjusting the pH of the aqueous buffer away from the isoelectric point of the molecule can increase its charge and, consequently, its solubility.

Problem 2: My conjugate appears as an oily film or waxy solid that won't dissolve.

  • Cause: This often occurs with very hydrophobic conjugates or if the material is not fully dry and contains residual organic solvent. Low molecular weight PEG derivatives can also appear as waxy solids.

  • Solutions:

    • Initial Dissolution in a Strong Organic Solvent: Begin by dissolving the conjugate completely in a minimal amount of a strong organic solvent like DMF, DMSO, or DCM.

    • Sonication: Once suspended in a solvent, use a bath sonicator to break up aggregates and promote dissolution. Gentle heating (30-40°C) can be used concurrently but should be applied with caution to avoid degradation.

    • Solvent Exchange: If the initial solvent is unsuitable for your experiment, perform a solvent exchange. For example, after dissolving in DCM, you can remove it under a stream of nitrogen and re-dissolve the residue in the desired solvent.

Data Presentation: Solvent Compatibility

The following table provides a general guide to the solubility of a model hydrophobic small molecule conjugated via a this compound linker. Actual solubility will vary based on the specific conjugate.

Solvent/SystemExpected SolubilityConcentration Range (Typical)Notes
Aqueous Buffers
WaterPoor to Insoluble< 0.1 mg/mLThe hydrophobic conjugate and Boc groups limit solubility.
PBS (pH 7.4)Poor< 0.1 mg/mLSalinity may slightly decrease solubility ("salting out").
Organic Solvents
DMSO, DMFHigh> 20 mg/mLRecommended for preparing high-concentration stock solutions.
DCM, ChloroformHigh> 10 mg/mLGood for initial dissolution and reaction workup.
Methanol, EthanolModerate1-5 mg/mLSolubility is dependent on the specific conjugate.
AcetonitrileModerate to Poor0.5-2 mg/mLOften used for HPLC but may not be a good primary solvent.
Diethyl EtherInsoluble< 0.1 mg/mLCan be used as an anti-solvent for precipitation.
Co-solvent Systems
10% DMSO in PBSModerate0.1-1 mg/mLA common formulation for biological assays.
10% PEG 300 / 5% Tween-80 in SalineGood1-2.5 mg/mLSurfactant-based system to enhance apparent solubility.

Experimental Protocols

Protocol 1: General Procedure for Solubility Assessment

This protocol outlines a systematic approach to finding a suitable solvent for your conjugate.

  • Preparation: Aliquot approximately 1 mg of your dried conjugate into several small, clear glass vials.

  • Initial Solvent Screening (Organic):

    • To the first vial, add 50 µL of DMSO. Vortex for 30 seconds. If dissolved, the solubility is ≥ 20 mg/mL. If not, proceed to the next step.

    • To the second vial, add 100 µL of DCM. Vortex. If dissolved, the solubility is ≥ 10 mg/mL.

  • Aqueous & Co-solvent Screening:

    • Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

    • In a separate vial, add 495 µL of PBS (pH 7.4).

    • While vortexing the PBS, slowly add 5 µL of the DMSO stock solution (final concentration: 0.25 mg/mL, 1% DMSO).

    • Observe the solution for any signs of precipitation (cloudiness, particulates) immediately and after 30 minutes.

  • Enhancement Techniques:

    • If precipitation occurs, repeat step 3 but use a buffer containing a surfactant (e.g., 0.1% Tween-80).

    • If the material is still difficult to dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming to 37°C can also be tested.

  • Documentation: Record the solvent, the approximate solubility, and the physical appearance of the solution (clear, hazy, suspension) for each test.

Visualizations

Troubleshooting Workflow for Poor Solubility

The following diagram outlines a logical decision-making process for addressing solubility issues with your this compound conjugate.

G cluster_start Start cluster_solvent Step 1: Solvent Selection cluster_energy Step 2: Physical Methods cluster_formulation Step 3: Formulation Strategy cluster_modification Step 4: Chemical Modification cluster_end Outcome start_node Conjugate Fails to Dissolve node_solvent Attempt Dissolution in Strong Organic Solvent (e.g., DMSO, DMF) start_node->node_solvent node_dissolved Is it Soluble? node_solvent->node_dissolved node_energy Apply Energy (Sonication / Gentle Heat) node_dissolved->node_energy No end_success Solution Prepared node_dissolved->end_success Yes node_dissolved2 Is it Soluble? node_energy->node_dissolved2 node_formulation Use Co-Solvent or Surfactant System (e.g., 10% DMSO, Tween-80) node_dissolved2->node_formulation No node_dissolved2->end_success Yes node_dissolved3 Is it Soluble? node_formulation->node_dissolved3 node_modification Consider Boc Deprotection (if compatible with experiment) node_dissolved3->node_modification No node_dissolved3->end_success Yes node_modification->end_success If Successful end_fail Re-evaluate Conjugate (Purity/Aggregation) node_modification->end_fail If Fails or Not an Option

Caption: A step-by-step workflow for troubleshooting poor conjugate solubility.

Factors Influencing Conjugate Solubility

This diagram illustrates the relationship between the chemical properties of the conjugate and the choice of solvent system.

G cluster_conjugate Conjugate Properties cluster_solvent Solvent System center_node Conjugate Solubility solv1 Aqueous Buffers (e.g., PBS) center_node->solv1 Favored by Hydrophilic Linker solv2 Organic Solvents (e.g., DMSO) center_node->solv2 Favored by Hydrophobic Groups solv3 Co-Solvents & Surfactants center_node->solv3 Balances Properties solv4 pH Adjustment center_node->solv4 Modifies Charge prop1 Attached Molecule (Hydrophobic/Hydrophilic) prop1->center_node prop2 Boc Groups (Hydrophobic) prop2->center_node prop3 PEG2 Linker (Hydrophilic) prop3->center_node prop4 Ionizable Groups (pH Dependent) prop4->center_node

Caption: Key factors determining the solubility of Boc-PEG-Boc conjugates.

References

Technical Support Center: Optimizing Reaction Conditions for Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and optimization of Boc-NH-PEG2-NH-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the selective mono-protection of 2,2'-(ethylenedioxy)diethylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing mono-Boc-protected 2,2'-(ethylenedioxy)diethylamine?

A1: The main challenge in synthesizing this compound is achieving selective mono-protection while minimizing the formation of the di-protected byproduct, N,N'-di-Boc-2,2'-(ethylenedioxy)diethylamine. Since 2,2'-(ethylenedioxy)diethylamine is a symmetrical diamine, both primary amine groups have similar reactivity towards Boc anhydride.[1]

Q2: What are the common methods to achieve selective mono-Boc protection of a symmetrical diamine?

A2: Several strategies can be employed to favor mono-protection over di-protection:

  • Stoichiometric control: Using a precise molar ratio of the diamine to the Boc-protecting reagent is a common approach.

  • Slow addition: Adding the Boc anhydride solution slowly to a solution of the diamine can help prevent the formation of the di-protected species.

  • pH control: Temporarily deactivating one amine group by protonation with an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is a highly effective method. This leaves one amine free to react with the Boc anhydride.[2][3]

Q3: Which solvents are recommended for the Boc protection of 2,2'-(ethylenedioxy)diethylamine?

A3: Common solvents for this reaction include methanol, dichloromethane (DCM), and tetrahydrofuran (THF).[4][5] The choice of solvent can influence the reaction rate and selectivity. For methods involving in situ generation of HCl from reagents like trimethylsilyl chloride (Me3SiCl), anhydrous methanol is often used.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the mono-protected product will have an Rf value between that of the starting diamine and the di-protected byproduct.

Q5: What is the best way to purify the final this compound product?

A5: Purification typically involves an aqueous work-up followed by column chromatography. The work-up often includes washing with water, adjusting the pH to be basic, and extracting the product into an organic solvent like dichloromethane. Column chromatography on silica gel is then used to separate the mono-protected product from any remaining starting material and the di-protected byproduct.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of mono-protected product and significant di-protection - Incorrect stoichiometry (excess Boc anhydride).- Reaction temperature is too high.- Addition of Boc anhydride was too rapid.- Carefully control the stoichiometry to a 1:1 molar ratio of diamine to Boc anhydride.- Perform the reaction at a lower temperature (e.g., 0 °C).- Add the Boc anhydride solution dropwise over an extended period.
Reaction is slow or incomplete - Insufficiently reactive amine (less likely with this substrate).- Low reaction temperature.- Poor solubility of reactants.- Allow the reaction to stir for a longer period.- Let the reaction warm to room temperature after the initial addition at 0 °C.- Ensure the chosen solvent fully dissolves the starting materials.
Difficulty in separating mono- and di-protected products - Similar polarities of the two products.- Optimize the mobile phase for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase for chromatography if silica gel is ineffective.
Product decomposes on silica gel during chromatography - The free amine of the product is interacting strongly with the acidic silica gel.- Neutralize the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent system.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the mono-Boc protection of symmetrical diamines using various methods. While specific data for 2,2'-(ethylenedioxy)diethylamine is limited, the data for similar acyclic diamines provides a strong reference point.

Table 1: Mono-Boc Protection of Acyclic Diamines via HCl Salt Formation

DiamineProductYield (%)
EthylenediamineN-Boc-ethylenediamine87
1,3-DiaminopropaneN-Boc-1,3-diaminopropane75
1,4-DiaminobutaneN-Boc-1,4-diaminobutane65
1,5-DiaminopentaneN-Boc-1,5-diaminopentane74

Table 2: Mono-Boc Protection of Diamines using In Situ Generated HCl

DiamineHCl SourceYield (%)
(1R,2R)-cyclohexane-1,2-diamineMe3SiCl66
(1R,2R)-cyclohexane-1,2-diamineSOCl241
(1R,2R)-1,2-diphenylethyl-1,2-diamineMe3SiCl45

Experimental Protocols

Protocol 1: Mono-Boc Protection using In Situ Generated HCl

This protocol is adapted from a general method for the selective mono-Boc protection of diamines.

  • Preparation of HCl in Methanol: In a round-bottom flask, dissolve 2,2'-(ethylenedioxy)diethylamine (1 equivalent) in anhydrous methanol at 0 °C under an inert atmosphere.

  • Amine Protonation: To this solution, add trimethylsilyl chloride (Me3SiCl) (1 equivalent) dropwise. A white precipitate may form. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Boc Protection: Add water (a small amount, e.g., 1 mL for a ~4g scale reaction) followed by a solution of di-tert-butyl dicarbonate (Boc2O) (1 equivalent) in methanol. Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove any di-protected byproduct. Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Purify further by column chromatography on silica gel.

Protocol 2: Mono-Boc Protection using Trifluoroacetic Acid (TFA)

This protocol is adapted from a method using TFA to achieve mono-protection.

  • Diamine Solution: Dissolve 2,2'-(ethylenedioxy)diethylamine (1 equivalent) in methanol and cool to 0-5 °C.

  • Amine Protonation: Add a solution of trifluoroacetic acid (1 equivalent) in methanol dropwise. Stir the mixture for 15 minutes.

  • Equilibration: Add water and continue stirring for 30 minutes at room temperature.

  • Boc Protection: Add a solution of Boc2O (1 equivalent) in methanol dropwise.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the volatile components in vacuo. Adjust the pH of the residue to be basic with 2N NaOH and extract the product with an organic solvent. Dry the organic phase, concentrate, and purify by column chromatography.

Visualizations

Reaction_Pathway Diamine 2,2'-(ethylenedioxy)diethylamine (H2N-PEG2-NH2) Mono_Protonated Mono-protonated Diamine Diamine->Mono_Protonated + HCl Di_Boc Di-Boc-NH-PEG2-NH-Boc (Byproduct) Diamine->Di_Boc + 2 eq. Boc2O HCl HCl (1 eq) Product Boc-NH-PEG2-NH2 Mono_Protonated->Product + Boc2O Boc2O Boc2O (1 eq) Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield of Mono-protected Product? Start->Check_Yield Di_Boc_High High Di-Boc Formation? Check_Yield->Di_Boc_High Yes Incomplete_Reaction Incomplete Reaction? Check_Yield->Incomplete_Reaction No Adjust_Stoichiometry Adjust Stoichiometry: - Use 1:1 diamine:Boc2O - Consider slight excess of diamine Di_Boc_High->Adjust_Stoichiometry Yes Slow_Addition Slow Down Reagent Addition: - Add Boc2O dropwise - Lower reaction temperature (0°C) Di_Boc_High->Slow_Addition Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity Check Purity by TLC/LC-MS Incomplete_Reaction->Check_Purity No Adjust_Stoichiometry->Check_Purity Slow_Addition->Check_Purity Increase_Time_Temp->Check_Purity Purification_Issues Purification Issues? Check_Purity->Purification_Issues Optimize_Chroma Optimize Chromatography: - Adjust solvent system - Use neutralized silica Purification_Issues->Optimize_Chroma Yes End Pure Product Purification_Issues->End No Optimize_Chroma->End

References

Dealing with aggregation of proteins after PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Protein PEGylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of protein aggregation following PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is protein aggregation and why does it often occur after PEGylation?

Protein aggregation is a process where individual protein molecules associate to form larger, often non-functional and insoluble complexes.[1] During PEGylation, which is the covalent attachment of polyethylene glycol (PEG) to a protein, aggregation can be induced for several reasons:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[2]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.[2]

  • Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can affect a protein's stability.[2] Conditions that deviate from a protein's optimal stability range can cause partial unfolding, exposing hydrophobic regions that promote aggregation.[2]

  • Conformational Changes: The interaction between the PEG polymer and the protein surface can sometimes induce structural changes in the protein, making it more prone to aggregation.

  • Reagent Quality: The presence of impurities or bifunctional species in a monofunctional PEG reagent can lead to unintended cross-linking.

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation, each with its own strengths. The choice of method often depends on the size of the aggregates and the level of detail required.

  • Size Exclusion Chromatography (SEC): SEC is a powerful high-performance liquid chromatography (HPLC) method that separates molecules based on their size. Aggregates, being larger than the monomeric PEGylated protein, will elute earlier. SEC can provide quantitative data on the percentage of aggregates in a sample.

  • Dynamic Light Scattering (DLS): DLS is a non-destructive technique that measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity caused by Brownian motion. It is highly sensitive for detecting the presence of large aggregates and can provide the average particle size and a polydispersity index (PDI), which indicates the heterogeneity of the sample.

  • Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry can provide detailed information on the molecular weight of the PEGylated species, helping to confirm the composition of aggregates.

  • SDS-PAGE: Sodium dodecyl-sulfate polyacrylamide gel electrophoresis can be used to visualize high molecular weight species corresponding to aggregates, especially when using non-reducing conditions to preserve disulfide-linked aggregates.

Q3: What are the primary strategies to prevent aggregation during the PEGylation process?

Preventing aggregation is crucial for a successful PEGylation reaction. Strategies generally focus on optimizing reaction conditions and using stabilizing additives.

  • Optimize Reaction Conditions: Systematically screen parameters such as protein concentration, PEG:protein molar ratio, pH, and temperature. Lowering the temperature (e.g., to 4°C) can slow down the reaction rate and reduce the formation of intermolecular cross-links.

  • Control Reagent Addition: Instead of adding the PEG reagent all at once, a stepwise or gradual addition can favor intramolecular modification over intermolecular cross-linking.

  • Incorporate Stabilizing Excipients: Adding stabilizers to the reaction buffer can help maintain the protein's native structure. Common excipients include:

    • Sugars and Polyols (e.g., Sucrose, Trehalose): These act as protein stabilizers.

    • Amino Acids (e.g., Arginine, Glycine): Arginine is known to suppress non-specific protein-protein interactions.

    • Surfactants (e.g., Polysorbate 20/80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation.

Troubleshooting Guide

Problem: I see visible precipitates after my PEGylation reaction. What should I do?

Visible precipitation is a clear sign of significant aggregation. This often occurs when the modified protein becomes insoluble under the reaction conditions.

Immediate Steps:

  • Separate Soluble Fraction: Gently centrifuge the reaction mixture to pellet the insoluble aggregates. Carefully collect the supernatant for analysis to determine if any desired PEGylated product was formed.

  • Analyze Both Fractions: Run both the supernatant and a resolubilized portion of the pellet (if possible, using a denaturant) on an SDS-PAGE gel to characterize the species present.

Corrective Actions:

  • Re-optimize Reaction Conditions: This is the most critical step. Refer to the parameter optimization table below and systematically test different conditions in small-scale reactions.

  • Lower Protein and PEG Concentrations: High concentrations increase the probability of intermolecular interactions.

  • Add Solubilizing Agents: Incorporate stabilizing excipients like arginine or non-ionic surfactants into the reaction buffer to improve the solubility of the protein and its PEGylated forms.

Problem: My SEC profile shows a new, early-eluting peak. How do I confirm it's an aggregate?

An early-eluting peak in SEC indicates a species with a larger hydrodynamic radius than your target PEGylated protein, which is a strong indication of aggregation.

Confirmation Steps:

  • Dynamic Light Scattering (DLS): Analyze the sample with DLS. The presence of a population of particles with a significantly larger hydrodynamic diameter than the main peak will confirm aggregation.

  • Multi-Angle Light Scattering (SEC-MALS): If available, coupling your SEC to a MALS detector can provide an absolute measurement of the molar mass across the entire chromatogram, definitively identifying the high molecular weight nature of the early peak.

  • Fraction Collection and SDS-PAGE: Collect the fractions corresponding to the early peak and the main peak. Analyze them on a non-reducing SDS-PAGE gel. The early peak fraction should show high molecular weight bands that are absent or diminished in the main peak fraction.

Problem: My protein loses bioactivity after PEGylation. Could aggregation be the cause?

Yes, a loss of bioactivity can be linked to aggregation. Aggregation can obscure active sites or induce conformational changes that render the protein inactive. However, other factors could also be responsible.

Troubleshooting Workflow:

  • Assess Aggregation: Use SEC or DLS to quantify the percentage of aggregates in your purified PEGylated sample. If the aggregate percentage is high, it is a likely contributor to the loss of activity.

  • Evaluate the Monomeric Fraction: If possible, purify the monomeric PEGylated protein away from the aggregates. Test the bioactivity of this purified monomer.

    • If the monomer is active, the problem is aggregation. Focus on optimizing the PEGylation and purification process to minimize aggregate formation.

    • If the monomer is inactive or has reduced activity, the PEGylation itself (e.g., attachment at or near an active site) may be the cause. Consider site-specific PEGylation strategies or using a different PEG reagent with a longer or shorter linker.

Data & Protocols

Table 1: Recommended Starting Points for PEGylation Reaction Optimization

This table provides a range of conditions to test when troubleshooting aggregation issues. It is recommended to vary one parameter at a time.

ParameterRange to TestRationale
Protein Concentration 0.5 - 5 mg/mLLower concentrations reduce the chance of intermolecular interactions.
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A lower ratio may reduce cross-linking, while a higher ratio may be needed for sufficient modification.
pH 6.0 - 8.5Protein stability is highly pH-dependent. Test values around the protein's known optimal stability pH.
Temperature 4°C, Room TemperatureLower temperatures slow the reaction, potentially reducing aggregation.
Ionic Strength 50 mM - 250 mM NaClSalt concentration can influence protein solubility and stability.
Table 2: Common Stabilizing Excipients to Mitigate Aggregation

These additives can be included in the PEGylation reaction buffer to enhance protein stability.

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/Polyols Sucrose, Trehalose5-10% (w/v)Acts as a protein stabilizer through preferential exclusion.
Amino Acids L-Arginine50-100 mMSuppresses protein-protein interactions and can enhance solubility.
Surfactants Polysorbate 200.01-0.05% (v/v)Reduces surface tension and prevents aggregation at interfaces.
Experimental Protocol: Size Exclusion Chromatography (SEC-HPLC)

Purpose: To separate and quantify soluble aggregates from monomeric PEGylated protein.

Materials:

  • HPLC system with a UV detector (set to 280 nm)

  • SEC column suitable for the molecular weight range of your protein and its potential aggregates (e.g., TSKgel G4000SWXL, Superdex 200).

  • Mobile Phase: A buffered saline solution, e.g., 150 mM Sodium Phosphate, pH 7.0. The mobile phase should be filtered and degassed.

  • Your PEGylated protein sample, filtered through a 0.22 µm syringe filter.

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a known concentration of your filtered PEGylated protein sample (e.g., 10-20 µL of a 1 mg/mL solution).

  • Chromatogram Acquisition: Record the UV absorbance at 280 nm as a function of time until all species have eluted.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute first (lower retention volume), followed by the monomeric PEGylated protein, and then any smaller species.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregate using the formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100%

Experimental Protocol: Dynamic Light Scattering (DLS)

Purpose: To determine the size distribution and detect the presence of aggregates in a sample.

Materials:

  • DLS instrument

  • Appropriate cuvette (disposable or quartz)

  • Your PEGylated protein sample, filtered through a 0.22 µm syringe filter to remove dust.

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions. Set the measurement temperature (e.g., 25°C).

  • Sample Preparation: Pipette the filtered sample into the cuvette, ensuring there are no air bubbles. Place the cuvette in the instrument's sample holder.

  • Parameter Input: Enter the sample parameters into the software, including the viscosity and refractive index of the solvent (buffer).

  • Measurement: Allow the sample to equilibrate to the set temperature. Initiate the measurement. The instrument will collect data from the scattered light and perform a correlation analysis.

  • Data Analysis:

    • The software will generate a size distribution report, typically showing intensity, volume, and number distributions.

    • Examine the intensity distribution for multiple peaks. A peak at a much larger hydrodynamic radius than expected for the monomer indicates the presence of aggregates.

    • Note the Polydispersity Index (PDI). A PDI value < 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of multiple species, including aggregates.

Visual Guides

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis & Confirmation cluster_2 Mitigation Strategy cluster_3 Outcome start Aggregation Suspected (e.g., visible precipitate, low yield, loss of activity) analysis Step 1: Quantify Aggregation Use SEC and/or DLS start->analysis decision Is Aggregation > 5%? analysis->decision optimize Step 2: Optimize Reaction - Lower Protein/PEG Conc. - Lower Temperature - Stepwise PEG addition decision->optimize Yes end_bad Re-evaluate PEG Chemistry - Consider different linker - Site-specific conjugation decision->end_bad No (Investigate other causes for low activity/yield) excipients Step 3: Add Stabilizers - Arginine - Sucrose - Polysorbate 20 optimize->excipients purify Step 4: Refine Purification (e.g., IEX, HIC) excipients->purify end_good Problem Solved: Low Aggregation, Active Protein purify->end_good

Caption: Troubleshooting workflow for addressing protein aggregation after PEGylation.

Aggregation_Causes cluster_reagent PEG Reagent cluster_protein Protein Properties cluster_conditions Reaction Conditions center Protein Aggregation Post-PEGylation reagent_type Bifunctional PEG (Cross-linking) reagent_type->center reagent_quality Reagent Impurities reagent_quality->center protein_conc High Protein Concentration protein_conc->center protein_stability Inherent Instability protein_stability->center conditions_ph Suboptimal pH / Ionic Strength conditions_ph->center conditions_temp High Temperature conditions_temp->center

Caption: Key factors contributing to protein aggregation during PEGylation.

Analytical_Methods_Decision_Tree start Need to Analyze Aggregation? q1 Need quantitative % of aggregate? start->q1 sec Use Size Exclusion Chromatography (SEC) q1->sec Yes q2 Need rapid screening for presence of large aggregates? q1->q2 No dls Use Dynamic Light Scattering (DLS) q2->dls Yes q3 Need absolute molar mass of species? q2->q3 No sec_mals Use SEC with Multi-Angle Light Scattering (SEC-MALS) q3->sec_mals Yes

Caption: Decision tree for selecting an analytical method for aggregate analysis.

References

Technical Support Center: Monitoring Boc-NH-PEG2-NH-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Boc-NH-PEG2-NH-Boc. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a this compound deprotection reaction?

The progress of a Boc deprotection reaction, which converts the Boc-protected amine to a free amine, is typically monitored by tracking the consumption of the starting material and the formation of the more polar product. The most common analytical techniques for this purpose are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q2: How is Thin-Layer Chromatography (TLC) used to monitor the reaction?

TLC is a rapid and cost-effective qualitative method to visualize the progress of a reaction.[1] A small aliquot of the reaction mixture is spotted on a TLC plate. As the reaction proceeds, the spot corresponding to the non-polar, Boc-protected starting material will diminish, while a new, more polar spot for the deprotected amine product will appear at a lower Rf value.[2]

Q3: How can I visualize and interpret the spots on the TLC plate?

Spots can be visualized under UV light (254 nm) if the compounds are UV-active.[1] For enhanced visualization, the plate can be stained. A ninhydrin stain is particularly useful, as it reacts with the primary amine of the deprotected product to produce a distinct color (typically purple or yellow), while the Boc-protected starting material will not stain.[1] The reaction is considered complete when the starting material spot is no longer visible.

Q4: When should I use High-Performance Liquid Chromatography (HPLC)?

HPLC is a highly sensitive and quantitative technique ideal for accurately determining reaction conversion and product purity. It provides high-resolution separation of the starting material, product, and any impurities. Because PEG molecules often lack a UV chromophore, detectors such as Refractive Index Detection (RID), Mass Spectrometry (MS), or Evaporative Light Scattering Detection (ELSD) are often used in conjunction with HPLC.

Q5: How does Liquid Chromatography-Mass Spectrometry (LC-MS) help in monitoring the reaction?

LC-MS is a powerful tool that confirms the identity of the product by providing molecular weight information while separating components of the reaction mixture. It is highly specific and can detect the disappearance of the starting material's mass peak and the appearance of the product's expected mass peak, confirming the successful removal of one or both Boc groups.

Q6: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy?

NMR spectroscopy offers detailed structural information about the molecules in the reaction mixture. For monitoring a Boc deprotection, ¹H NMR is particularly effective. The disappearance of the characteristic singlet peak for the tert-butyl protons of the Boc group, typically found around 1.4-1.5 ppm, is a clear indicator of a successful deprotection.

Troubleshooting Guide

Problem 1: My Boc deprotection reaction is incomplete.

  • Possible Cause: Insufficient Acid. The strength or concentration of the acid (e.g., trifluoroacetic acid - TFA) may be too low to effectively cleave the Boc group.

    • Solution: Increase the concentration of the acid. For example, if using 20% TFA in dichloromethane (DCM), try increasing it to 50% TFA in DCM.

  • Possible Cause: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process and may require more time or a higher temperature to reach completion.

    • Solution: Extend the reaction time and continue to monitor progress every 1-2 hours. Gentle heating may be considered if the substrate is stable.

  • Possible Cause: Steric Hindrance. The bulky nature of the PEG chain can sometimes hinder the acid's access to the Boc-protected amine.

    • Solution: Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane, which may overcome steric challenges.

  • Possible Cause: Poor Solubility. The starting material may not be fully dissolved in the chosen solvent, limiting its reactivity.

    • Solution: Ensure the solvent provides good solubility for your specific this compound conjugate.

Problem 2: I see multiple spots on my TLC plate.

  • Possible Cause: Side Products. Undesired side reactions may be occurring.

    • Solution: Re-evaluate the reaction conditions. The use of scavengers, such as triisopropylsilane (TIS), can help prevent side reactions caused by the carbocation generated during Boc cleavage.

  • Possible Cause: Partial Deprotection. If your starting material is this compound, it's possible that only one of the two Boc groups has been removed, resulting in an intermediate product.

    • Solution: Extend the reaction time or increase the acid concentration to ensure complete deprotection of both amine groups.

Problem 3: My HPLC results are not reproducible.

  • Possible Cause: System Instability. The column may not be properly equilibrated, or the mobile phase composition may be inconsistent.

    • Solution: Ensure the HPLC system is fully equilibrated with the mobile phase before injecting your sample. Prepare fresh mobile phase for each run to ensure consistency.

  • Possible Cause: Sample Degradation. The deprotected amine product might be unstable in the analytical sample solvent.

    • Solution: Analyze samples promptly after quenching the reaction aliquot. If necessary, neutralize the sample immediately before injection.

Data Presentation

Table 1: Comparison of Analytical Techniques for Reaction Monitoring

TechniquePrimary UseAdvantagesLimitations
TLC Rapid, qualitative progress checkSimple, fast, inexpensiveLimited resolution, not quantitative
HPLC Quantitative analysis of conversion and purityHigh resolution, accurate, automatableRequires specialized equipment, longer analysis time
LC-MS Product identity confirmation, impurity detectionHigh sensitivity and specificity, provides molecular weightMore complex instrumentation
NMR Structural confirmationProvides detailed structural informationRequires higher sample concentration, expensive equipment

Table 2: Example TLC Data for Boc-NH-PEG2-NH2 Deprotection

Mobile Phase: 10% Methanol in Dichloromethane (DCM)

CompoundDescriptionExpected Rf ValueNinhydrin Stain
This compound Starting Material~0.80No Color
H2N-PEG2-NH-Boc Mono-deprotected Intermediate~0.45Purple
H2N-PEG2-NH2 Final Product~0.10Purple

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Preparation: Prepare a TLC chamber with an appropriate mobile phase (e.g., 5-10% Methanol in DCM). Place a filter paper in the chamber to ensure saturation.

  • Sampling: Using a capillary tube, withdraw a small aliquot from the reaction mixture.

  • Quenching: Quench the aliquot in a microfuge tube containing a small amount of a basic solution (e.g., saturated sodium bicarbonate) if the reaction is acid-catalyzed.

  • Spotting: Spot the quenched sample onto the baseline of a silica gel TLC plate. Also spot the starting material as a reference.

  • Development: Place the TLC plate in the prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Staining: Dip the plate in a ninhydrin staining solution and gently heat with a heat gun until colored spots appear. The appearance of a new, lower-Rf spot that stains with ninhydrin indicates product formation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
  • System Preparation: Set up an HPLC system with a suitable column (e.g., reverse-phase C18) and detector (e.g., ELSD, CAD, or MS).

  • Method Development: Develop a gradient method that provides good separation between the starting material and the product. A typical mobile phase system is a gradient of water and acetonitrile with 0.1% TFA.

  • Sampling and Quenching: At various time points, withdraw an aliquot from the reaction, quench it, and dilute it with the mobile phase.

  • Injection: Inject the prepared sample into the HPLC system.

  • Analysis: Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. Quantify the reaction progress by integrating the peak areas.

Table 3: Example HPLC Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm, or ELSD/CAD/MS
Injection Volume 10 µL

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Analysis & Decision start Dissolve this compound in Solvent (e.g., DCM) reagent Add Deprotection Reagent (e.g., TFA) start->reagent aliquot Take Reaction Aliquot (Time = T_x) reagent->aliquot quench Quench Aliquot aliquot->quench tlc Analyze via TLC quench->tlc hplc Analyze via HPLC/LC-MS quench->hplc decision Is Reaction Complete? tlc->decision hplc->decision continue_rxn Continue Reaction (Increase Time/Temp) decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->aliquot

Caption: General workflow for monitoring a Boc deprotection reaction.

Troubleshooting_Tree start TLC/HPLC shows incomplete reaction q1 Is reaction time sufficient (>2h)? start->q1 a1_no Extend Reaction Time (Monitor every 1-2h) q1->a1_no No q2 Is acid concentration adequate (e.g., >20% TFA)? q1->q2 Yes a1_no->start Re-analyze a2_no Increase Acid Concentration (e.g., to 50% TFA) q2->a2_no No q3 Is starting material fully dissolved? q2->q3 Yes a2_no->start Re-analyze a3_no Change Solvent System or improve solubilization q3->a3_no No end Consider stronger acid (e.g., 4M HCl in Dioxane) or steric hindrance issues q3->end Yes a3_no->start Re-analyze

Caption: Troubleshooting decision tree for an incomplete Boc deprotection.

References

Technical Support Center: PEG Linker Stability During Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cleavage of Polyethylene Glycol (PEG) linkers during the deprotection of protecting groups in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of unintentional PEG linker cleavage during deprotection?

A1: Unintentional cleavage of the PEG linker, specifically the stable ether backbone, is primarily caused by harsh acidic conditions commonly used for the removal of protecting groups like Boc and tBu, and for the final cleavage of peptides from solid-phase resins.[1] The ether oxygen of the PEG backbone can be protonated by strong acids, making the adjacent carbon susceptible to nucleophilic attack, which can lead to chain scission. While PEG is generally more stable than many protecting groups, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation.[2] Additionally, certain scavengers used in deprotection cocktails can also impact PEG stability.

Q2: Are PEG linkers susceptible to cleavage under the basic conditions used for Fmoc deprotection?

A2: The ether backbone of PEG linkers is generally stable to the basic conditions used for the removal of the Fmoc protecting group, which typically involves treatment with a piperidine solution in DMF.[1] However, if the PEG linker itself contains base-labile functionalities, such as esters, they can be cleaved under these conditions.

Q3: What are orthogonal protecting groups, and how can they help prevent PEG linker cleavage?

A3: Orthogonal protecting groups are classes of protecting groups that can be removed under specific conditions without affecting other protecting groups in the molecule. By using protecting groups that are labile to conditions that do not affect the PEG linker or other protecting groups, you can selectively deprotect your molecule while preserving the integrity of the PEG linker. Examples of protecting groups orthogonal to acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) groups include:

  • Alloc (Allyloxycarbonyl): Cleaved by palladium catalysts (e.g., Pd(PPh₃)₄).

  • Azido: Reduced to an amine using phosphines or thiols.

  • ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): Removed with a dilute solution of hydrazine.

Q4: How can I detect and quantify PEG linker cleavage?

A4: Several analytical techniques can be used to detect and quantify PEG linker cleavage:

  • Mass Spectrometry (MS): Techniques like ESI-MS and MALDI-TOF MS can identify the molecular weights of the desired product and any degradation fragments. The appearance of unexpected lower molecular weight species can indicate linker cleavage.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can separate the intact product from smaller, cleaved fragments. The peak areas can be used for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify PEGylated species in biological fluids and can also be used to characterize degradation products.

Troubleshooting Guide: Unexpected PEG Linker Cleavage

This guide will help you diagnose and resolve issues related to PEG linker instability during deprotection.

Issue 1: Low Yield of the Final PEGylated Product with Evidence of Smaller Fragments
  • Symptom: After deprotection and purification, the yield of your target molecule is significantly lower than expected. Analysis by MS or HPLC shows the presence of species with lower molecular weights than the desired product.

  • Possible Cause: Cleavage of the PEG linker due to harsh acidic deprotection conditions.

  • Solutions:

    • Reduce Deprotection Time and Temperature: Minimize the exposure of your PEGylated compound to strong acids. Perform deprotection at room temperature or 0°C and monitor the reaction closely to stop it as soon as the protecting groups are removed.

    • Use a Milder Deprotection Reagent: Consider replacing strong trifluoroacetic acid (TFA) cocktails with milder alternatives.

    • Incorporate Scavengers: Use a scavenger cocktail to quench reactive cationic species generated during deprotection that can contribute to PEG degradation.

Issue 2: Inconsistent or Unreproducible Deprotection Results
  • Symptom: You observe variability in the amount of PEG linker cleavage between different batches of the same reaction.

  • Possible Cause: Inconsistent quality or age of deprotection reagents. Degradation of TFA can reduce its efficacy and potentially generate byproducts that are harmful to the PEG linker.

  • Solutions:

    • Use Fresh Reagents: Always use fresh, high-purity TFA for deprotection.

    • Standardize Protocols: Ensure that all reaction parameters, including time, temperature, and reagent volumes, are consistent between batches.

Data Presentation: Stability of Linkers and Protecting Groups

Direct quantitative comparisons of PEG ether backbone cleavage under various deprotection conditions are not extensively documented in a single study. The following tables summarize the qualitative stability and recommended deprotection conditions based on available literature.

Table 1: Qualitative Stability of PEG Ether Backbone under Common Deprotection Conditions

Deprotection Reagent/ConditionStability of PEG Ether BackboneRemarks
TFA-based Cocktails (e.g., 95% TFA) Generally stable for short durations at room temperature. Prolonged exposure or elevated temperatures can cause degradation.The risk of cleavage increases with the length of the PEG chain and the duration of acid exposure.
Piperidine (20% in DMF) High stability.Standard condition for Fmoc removal.
Hydrazine (2% in DMF) High stability.Used for the removal of Dde/ivDde protecting groups.
Palladium Catalyst (e.g., Pd(PPh₃)₄) High stability.Used for the removal of Alloc protecting groups.
Phosphines/Thiols High stability.Used for the reduction of azide groups.

Table 2: Orthogonal Protecting Groups and their Deprotection Conditions

Protecting GroupDeprotection ReagentStability to TFAStability to Piperidine
Alloc Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃)StableStable
Azido Phosphines (e.g., PPh₃) or Thiols (e.g., DTT)StableStable
ivDde 2% Hydrazine in DMFStableStable

Experimental Protocols

Protocol 1: On-Resin Deprotection of the Alloc Group using a Palladium Catalyst

This protocol describes the removal of the Alloc protecting group from a peptide synthesized on a solid support.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) for 30 minutes.

    • Wash the resin thoroughly with DCM (3 x 5 mL).

  • Deprotection Cocktail Preparation:

    • In a separate flask, under an inert atmosphere (e.g., Argon or Nitrogen), dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.25 equivalents) and phenylsilane (PhSiH₃) (25 equivalents) in DCM (approximately 10 mL per gram of resin).

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Filter the resin and wash extensively with DCM (5 x 10 mL).

    • Wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 x 10 mL) to scavenge residual palladium.

    • Wash with DMF (5 x 10 mL) and then DCM (5 x 10 mL).

  • Confirmation:

    • Perform a qualitative ninhydrin test on a small sample of the resin. A positive result (blue beads) indicates the presence of a free primary amine and successful deprotection.

Protocol 2: On-Resin Reduction of an Azide Group

This protocol is for the conversion of an azide group to a primary amine on a solid-supported peptide.

  • Resin Preparation:

    • Swell the azide-containing peptide-resin (1 equivalent) in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Wash the resin with DMF (3 x 5 mL).

  • Reduction Cocktail Preparation:

    • Prepare a solution of 1 M trimethylphosphine (PMe₃) in toluene.

  • Reduction Reaction:

    • Suspend the resin in a mixture of dioxane and water (4:1 v/v).

    • Add the trimethylphosphine solution (8 equivalents).

    • Gently agitate the mixture at room temperature for 2 hours.

  • Washing:

    • Filter the resin and wash thoroughly with dioxane (3 x 10 mL), water (3 x 10 mL), and DMF (3 x 10 mL).

  • Confirmation:

    • A ninhydrin test should be positive, indicating the formation of the free amine.

Protocol 3: On-Resin Deprotection of the ivDde Group

This protocol details the removal of the ivDde protecting group using hydrazine.

  • Resin Preparation:

    • Swell the ivDde-protected peptide-resin in DMF for 30 minutes.

  • Deprotection Solution:

    • Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

  • Deprotection Reaction:

    • Treat the resin with the 2% hydrazine solution (approximately 25 mL per gram of resin).

    • Agitate the mixture at room temperature for 3-5 minutes.

    • Filter and repeat the treatment two more times.

  • Washing:

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Confirmation:

    • Perform a ninhydrin test to confirm the presence of the free amine.

Visualizations

Deprotection_Workflow start PEGylated Molecule with Protecting Groups deprotection Deprotection Step start->deprotection analysis Analytical QC (LC-MS, HPLC, NMR) deprotection->analysis intact_product Intact PEGylated Product analysis->intact_product No Cleavage cleavage_detected Cleavage Detected analysis->cleavage_detected Cleavage troubleshoot Troubleshoot: - Milder Reagents - Shorter Time - Lower Temp cleavage_detected->troubleshoot troubleshoot->deprotection

Caption: A logical workflow for deprotection and troubleshooting of PEG linker cleavage.

Orthogonal_Deprotection PEG_Peptide PEG-Peptide Boc Fmoc Alloc N₃ ivDde Deprotected_Boc PEG-Peptide Free Amine Fmoc Alloc N₃ ivDde Deprotected_Fmoc PEG-Peptide Boc Free Amine Alloc N₃ ivDde Deprotected_Alloc PEG-Peptide Boc Fmoc Free Amine N₃ ivDde Deprotected_Azide PEG-Peptide Boc Fmoc Alloc Free Amine ivDde Deprotected_ivDde PEG-Peptide Boc Fmoc Alloc N₃ Free Amine TFA TFA TFA->PEG_Peptide:Boc Piperidine Piperidine Piperidine->PEG_Peptide:Fmoc Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->PEG_Peptide:Alloc Phosphine Phosphine Phosphine->PEG_Peptide:Azide Hydrazine Hydrazine Hydrazine->PEG_Peptide:ivDde

Caption: Orthogonal deprotection strategies for common protecting groups.

References

Best practices for handling and storing Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for handling and storing Boc-NH-PEG2-NH-Boc to ensure its stability and performance in your research.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

For optimal stability, this compound should be stored under specific conditions depending on its form (powder vs. in solvent). Always keep the container tightly sealed in a cool, well-ventilated area, and protect it from direct sunlight and sources of ignition.[1]

Q2: What is the recommended temperature for storing the compound?

Storage temperature recommendations can vary slightly by supplier, but the general guidelines are summarized in the table below. For long-term storage, colder temperatures are preferred.

Q3: How do I handle this compound safely in the laboratory?

Standard laboratory safety precautions should be followed. This includes using personal protective equipment (PPE), handling the compound in a well-ventilated area, and avoiding direct contact.

  • Personal Protective Equipment (PPE): Wear safety goggles with side shields, protective gloves, and impervious clothing.[1]

  • Ventilation: Use only in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1]

  • Hygiene: Wash your skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]

Q4: What solvents can I use to dissolve this compound?

While specific data for this compound is not universally provided, related PEGylated compounds are soluble in a variety of common laboratory solvents. The hydrophilic PEG spacer generally increases solubility in aqueous media.[2] For a similar compound, Boc-NH-PEG-NH2, the following solubilities are reported:

  • Soluble in: Water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO.

  • Less soluble in: Alcohol and toluene.

  • Not soluble in: Ether.

Q5: What are the chemical incompatibilities of this compound?

To prevent degradation, avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents. The Boc (tert-Butoxycarbonyl) protecting groups are sensitive and can be removed by treatment with mild acids.

Storage Condition Summary

FormRecommended Storage TemperatureAdditional Notes
Powder (Solid) -20°C for long-term storage.Some suppliers suggest -5°C is also acceptable.
In Solvent -80°CAvoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: The compound is not dissolving as expected.

  • Possible Cause: The incorrect solvent is being used.

  • Solution:

    • Confirm the solvent choice. Try solvents in which similar PEGylated compounds are highly soluble, such as DMSO, DMF, or methylene chloride.

    • For aqueous solutions, the hydrophilic PEG linker should aid solubility. If issues persist, gentle warming or sonication may help.

    • Ensure the compound has not degraded due to improper storage.

Issue 2: My reaction is failing or yielding unexpected products.

  • Possible Cause 1: Premature deprotection of the Boc groups.

  • Solution: Ensure all reaction conditions and reagents are non-acidic, as the Boc groups are acid-labile. Even mild acidic conditions can lead to the removal of the protecting group, exposing the amine and causing unintended side reactions.

  • Possible Cause 2: Compound degradation.

  • Solution: Verify that the compound has been stored correctly, away from incompatible materials, light, and moisture. If degradation is suspected, it is recommended to use a fresh vial of the reagent.

  • Possible Cause 3: Inactive reagent.

  • Solution: Confirm the purity and identity of the this compound, for example, by using techniques like NMR or mass spectrometry, if in-house capabilities allow.

Experimental Protocols & Workflows

While specific experimental protocols are highly dependent on the application (e.g., peptide synthesis, surface modification), a generalized workflow for handling and preparing the compound for an experiment is outlined below.

Diagram: General Handling and Preparation Workflow

G cluster_storage Compound Storage cluster_prep Experiment Preparation storage Store at -20°C (Powder) or -80°C (in Solvent) acclimate Acclimate vial to room temperature storage->acclimate Retrieve weigh Weigh desired amount in a fume hood acclimate->weigh dissolve Dissolve in appropriate anhydrous solvent weigh->dissolve ppe Wear PPE: Gloves, Goggles, Lab Coat weigh->ppe Ensure use Use immediately in reaction setup dissolve->use

Caption: Workflow for safe handling and preparation of this compound.

Diagram: Troubleshooting Logic for Failed Reactions

G start Reaction Failed check_storage Were storage conditions correct (-20°C, dry)? start->check_storage check_acidity Were reaction conditions strictly non-acidic? check_storage->check_acidity Yes improper_storage Result: Compound may have degraded. Action: Use a new vial. check_storage->improper_storage No check_purity Is reagent purity confirmed? check_acidity->check_purity Yes acid_deprotection Result: Premature Boc deprotection likely. Action: Buffer reaction, remove acid sources. check_acidity->acid_deprotection No purity_issue Result: Reagent may be impure or incorrect. Action: Verify with analytics or obtain new stock. check_purity->purity_issue No

Caption: Decision tree for troubleshooting failed reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Boc-NH-PEG2-NH-Boc and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of bifunctional linkers is paramount for ensuring the quality, consistency, and efficacy of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. Boc-NH-PEG2-NH-Boc is a commonly used homobifunctional linker, valued for its defined length and the acid-lability of its tert-butyloxycarbonyl (Boc) protecting groups. However, alternative protecting group strategies, primarily employing 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) groups, offer different deprotection conditions, which can be crucial for complex synthetic schemes.

This guide provides a comparative overview of the analytical methods used to characterize this compound and its common alternatives, Fmoc-NH-PEG2-NH-Fmoc and Cbz-NH-PEG2-NH-Cbz. We will delve into the key analytical techniques, present comparative data in a structured format, and provide detailed experimental protocols.

Comparison of Physical and Chemical Properties

The choice of protecting group significantly influences the chemical properties of the PEG linker, particularly its deprotection conditions. This orthogonality is a key consideration in multi-step syntheses.

PropertyThis compoundFmoc-NH-PEG2-NH-FmocCbz-NH-PEG2-NH-Cbz
Molecular Formula C16H32N2O6C36H36N2O6C22H28N2O6
Molecular Weight 348.44 g/mol 596.67 g/mol 416.47 g/mol
Deprotection Condition Strong acid (e.g., TFA)[1]Base (e.g., 20% piperidine in DMF)[1]Catalytic hydrogenation (e.g., H2, Pd/C)[2]
Purity (Typical) ≥ 95%≥ 95%≥ 95%

Analytical Characterization: A Comparative Overview

The primary analytical techniques for characterizing these PEG linkers are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). While specific quantitative comparisons are limited by the availability of data generated under identical conditions, the following sections provide an overview of expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of the linkers. The spectra will show characteristic peaks for the PEG backbone, the protecting groups, and the terminal methylene groups adjacent to the nitrogen atoms.

¹H NMR Spectral Data Comparison

ProtonsThis compound (Expected δ, ppm)Fmoc-NH-PEG2-NH-Fmoc (Expected δ, ppm)Cbz-NH-PEG2-NH-Cbz (Expected δ, ppm)
Protecting Group ~1.4 (s, 18H, -C(CH₃)₃)~7.2-7.8 (m, 16H, Ar-H), ~4.2-4.5 (m, 6H, -CH, -CH₂)~7.3 (m, 10H, Ar-H), ~5.1 (s, 4H, -CH₂)
PEG Backbone ~3.6 (s, 4H, -O-CH₂-CH₂-O-)~3.6 (s, 4H, -O-CH₂-CH₂-O-)~3.6 (s, 4H, -O-CH₂-CH₂-O-)
-CH₂-N- ~3.5 (t, 4H)~3.5 (t, 4H)~3.5 (t, 4H)
-NH- ~5.0 (br s, 2H)~5.5 (br s, 2H)~5.2 (br s, 2H)

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and instrument used. Data is compiled from typical values for these functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of the linkers. Reversed-phase HPLC is commonly employed, and the retention time is influenced by the hydrophobicity of the molecule.

HPLC Performance Comparison

ParameterThis compoundFmoc-NH-PEG2-NH-FmocCbz-NH-PEG2-NH-Cbz
Expected Purity ≥ 95%≥ 95%≥ 95%
Relative Retention Time Less retentiveMore retentive due to the large, hydrophobic Fmoc groupModerately retentive
Common Detector ELSD, CAD, or low UV (if no chromophore)UV (due to the fluorenyl group)UV (due to the benzyl group)

Note: Direct comparison of retention times requires analysis under identical chromatographic conditions (column, mobile phase, gradient, etc.). The relative retention is based on the general hydrophobicity of the protecting groups.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the linkers. Electrospray ionization (ESI) is a common technique for these molecules.

Mass Spectrometry Data Comparison

ParameterThis compoundFmoc-NH-PEG2-NH-FmocCbz-NH-PEG2-NH-Cbz
Theoretical Mass [M+H]⁺ 349.24597.27417.21
Observed Adducts [M+Na]⁺, [M+K]⁺ are common[M+Na]⁺, [M+K]⁺ are common[M+Na]⁺, [M+K]⁺ are common
Fragmentation Behavior Can show neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da)[3]The Fmoc group is generally stable, leading to predominant backbone fragmentation[3]Stable under typical ESI conditions

Experimental Protocols

The following are generalized protocols for the key analytical methods. Instrument-specific parameters should be optimized.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Use a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing : Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Sample Preparation :

    • Prepare a stock solution of the PEG linker at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the stock solution to a working concentration of 0.1-0.5 mg/mL with the initial mobile phase.

  • Instrumentation : A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 5-10 µL.

    • Detection : UV at an appropriate wavelength (e.g., 254 nm for Fmoc and Cbz) or ELSD for all compounds.

  • Data Analysis : Integrate the peak areas to determine the purity of the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation : Prepare a dilute solution of the PEG linker (1-10 µM) in the initial mobile phase.

  • Instrumentation : An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions : Use similar conditions as described for RP-HPLC, but with a lower flow rate (e.g., 0.3-0.5 mL/min) suitable for the MS interface.

  • Mass Spectrometer Settings :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Mass Range : Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage : 3-4 kV.

    • Source Temperature : 120-150 °C.

  • Data Analysis : Extract the ion chromatogram for the expected [M+H]⁺, [M+Na]⁺, and other adducts to confirm the presence of the target molecule and assess its purity.

Analytical Workflow Diagram

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_result Final Assessment Sample PEG Linker Sample HPLC Purity Assessment (HPLC) Sample->HPLC NMR Structure Confirmation (NMR) Sample->NMR MS Identity Confirmation (MS) Sample->MS Purity Purity ≥ 95%? HPLC->Purity Structure Structure Consistent? NMR->Structure Mass Mass Confirmed? MS->Mass Pass Pass Purity->Pass Yes Fail Fail Purity->Fail No Structure->Pass Yes Structure->Fail No Mass->Pass Yes Mass->Fail No

Caption: A generalized workflow for the analytical characterization of bifunctional PEG linkers.

Conclusion

The characterization of this compound and its alternatives relies on a combination of standard analytical techniques. While all three classes of protected linkers can be effectively characterized by NMR, HPLC, and MS, the choice of protecting group imparts distinct properties that can be leveraged in both synthesis and analysis. The Boc group's acid lability, the Fmoc group's base lability and strong UV chromophore, and the Cbz group's removability by hydrogenation and UV activity provide a versatile toolkit for the synthesis of complex biomolecules. A thorough analytical characterization, following the principles and protocols outlined in this guide, is essential for ensuring the quality and consistency of these critical reagents in drug development and other advanced applications.

References

Comparative Analysis of Boc-NH-PEG2-NH-Boc and its Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the analytical characteristics of Boc-NH-PEG2-NH-Boc, a common bifunctional linker, and its Fmoc- and Cbz-protected counterparts, providing researchers with essential data for informed selection in drug development and bioconjugation applications.

In the realm of pharmaceutical sciences and drug development, the use of polyethylene glycol (PEG) linkers is a cornerstone for enhancing the therapeutic properties of biomolecules. These linkers, by increasing solubility, stability, and circulation half-life, play a pivotal role in the efficacy of targeted drug delivery systems, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, short-chain bifunctional PEGs with amine-protective groups are of particular interest due to their defined length and versatile reactivity. This guide provides a comprehensive analytical comparison of tert-butyloxycarbonyl (Boc)-protected 1,2-bis(2-aminoethoxy)ethane (this compound) with two common alternatives: the fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz) protected analogues.

Spectroscopic and Spectrometric Characterization

The identity, purity, and structural integrity of these linkers are paramount for their successful application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for their characterization.

This compound:

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is characterized by a prominent singlet at approximately 1.44 ppm, corresponding to the 18 protons of the two tert-butyl groups of the Boc protecting groups. The ethylene glycol core protons typically appear as a singlet around 3.65 ppm, while the methylene protons adjacent to the nitrogen atoms are observed as triplets in the regions of 3.3-3.4 ppm and 3.2-3.3 ppm.

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show a characteristic signal for the quaternary carbon of the Boc group at around 79 ppm and the methyl carbons of the Boc group at approximately 28.5 ppm. The carbonyl carbon of the Boc group is expected around 156 ppm. The carbons of the PEG linker will be visible in the 60-70 ppm region, with those adjacent to the nitrogen atoms appearing around 40 ppm.

Mass Spectrometry (MS): The expected molecular weight of this compound (C₁₆H₃₂N₂O₆) is approximately 348.4 g/mol . Electrospray ionization mass spectrometry (ESI-MS) would typically show the protonated molecule [M+H]⁺ at m/z 349.4 and the sodium adduct [M+Na]⁺ at m/z 371.4.

Alternative Protected Linkers:

For researchers requiring different deprotection strategies, Fmoc-NH-PEG2-NH-Fmoc and Cbz-NH-PEG2-NH-Cbz present viable alternatives. The Fmoc group is base-labile, often removed by piperidine, while the Cbz group is typically cleaved by catalytic hydrogenation.

Fmoc-NH-PEG2-NH-Fmoc: This linker will exhibit characteristic signals for the fluorenyl group in the aromatic region (7.3-7.8 ppm) of the ¹H NMR spectrum.

Cbz-NH-PEG2-NH-Cbz: The Cbz-protected linker will show signals for the benzyl group's aromatic protons (around 7.35 ppm) and the benzylic methylene protons (around 5.1 ppm) in its ¹H NMR spectrum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm)Expected [M+H]⁺ (m/z)
This compoundC₁₆H₃₂N₂O₆348.4~1.44 (s, 18H), ~3.65 (s, 4H), ~3.3-3.4 (t, 4H), ~3.2-3.3 (t, 4H)349.4
Fmoc-NH-PEG2-NH-FmocC₃₆H₃₆N₂O₆592.7~7.3-7.8 (m, 16H, Ar-H), ~4.2-4.4 (m, 6H), ~3.6 (s, 4H), ~3.4 (t, 4H)593.7
Cbz-NH-PEG2-NH-CbzC₂₂H₂₈N₂O₆416.5~7.35 (m, 10H, Ar-H), ~5.1 (s, 4H), ~3.6 (s, 4H), ~3.3 (t, 4H)417.5

Experimental Protocols

Standardized protocols for acquiring NMR and mass spectrometry data are crucial for ensuring data quality and comparability.

NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse program is typically sufficient. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is used to simplify the spectrum and enhance signal-to-noise.

  • Data Acquisition: Acquire the spectrum at room temperature. The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Typically, 16-64 scans for ¹H and 256-1024 scans for ¹³C are adequate.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire ¹H and ¹³C Spectra Spectrometer->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Reference Reference Chemical Shifts Process->Reference Analyze Spectral Analysis & Interpretation Reference->Analyze

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Mass Spectrometry Protocol:
  • Sample Preparation: Prepare a dilute solution of the linker (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small percentage of formic acid (0.1%) to promote protonation.

  • Instrument Setup: Use an ESI-MS instrument, which can be a standalone mass spectrometer or coupled with a liquid chromatography system (LC-MS). For direct infusion, the sample is introduced into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to encompass the expected molecular ions.

  • Data Analysis: Identify the peaks corresponding to the protonated molecule [M+H]⁺ and other common adducts (e.g., [M+Na]⁺, [M+K]⁺). The isotopic distribution pattern should match the theoretical pattern for the elemental composition of the molecule.

Logical Relationship of Analytical Techniques

Analytical_Techniques Compound PEG Linker NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR Provides MS Mass Spectrometry (ESI-MS) Compound->MS Provides Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity MS->Purity Identity Molecular Weight Confirmation MS->Identity

Caption: Interplay of NMR and MS for linker characterization.

Conclusion

The selection of an appropriate bifunctional PEG linker is a critical decision in the design of complex bioconjugates. This guide provides the fundamental analytical data and standardized protocols for the characterization of this compound and its Fmoc- and Cbz-protected alternatives. By utilizing this information, researchers can confidently verify the quality and identity of their linkers, ensuring the reproducibility and success of their subsequent bioconjugation strategies. The presented data and workflows serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the advancement of novel therapeutics.

A Comparative Guide to HPLC Methods for Purity Assessment of Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Boc-NH-PEG2-NH-Boc, a bifunctional linker, is a critical component in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its purity directly impacts the quality, safety, and efficacy of the final therapeutic agent. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds. This guide provides an objective comparison of potential HPLC methods for the purity assessment of this compound, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques

While several analytical techniques can be employed for purity assessment, Reversed-Phase HPLC (RP-HPLC) is the most suitable and widely used method for compounds like this compound. Its high resolution, quantitative accuracy, and wide applicability make it the primary choice for routine purity analysis and quantification of impurities.

Experimental Workflow for HPLC Method Comparison

The logical workflow for comparing HPLC methods for the purity assessment of this compound involves several key stages, from sample preparation to data analysis and method selection.

HPLC Method Comparison Workflow Figure 1. A typical workflow for comparing HPLC methods. cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePrep Sample Preparation (Dissolution in Mobile Phase) MethodDev Method Development (Column & Mobile Phase Selection) SamplePrep->MethodDev MethodA Method A Execution MethodDev->MethodA MethodB Method B Execution MethodDev->MethodB MethodC Method C Execution MethodDev->MethodC DataAcq Data Acquisition (Chromatograms) MethodA->DataAcq MethodB->DataAcq MethodC->DataAcq DataComp Data Comparison (Resolution, Tailing, Purity) DataAcq->DataComp OptimalMethod Optimal Method Selection DataComp->OptimalMethod

Caption: A typical workflow for comparing HPLC methods.

Comparison of HPLC Methods

This section compares three distinct RP-HPLC methods for the purity assessment of this compound. The methods vary in their column chemistry and mobile phase additives, which can significantly impact the separation of the main compound from its potential impurities. Potential impurities may include starting materials, mono-Boc protected species, and degradation products.

ParameterMethod A: Standard C18 with TFAMethod B: High-Resolution C18Method C: C18 with Formic Acid
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.8 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in WaterWater0.1% Formic Acid in Water
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile0.1% Formic Acid in Acetonitrile
Gradient 20-80% B in 15 min30-90% B in 10 min20-80% B in 15 min
Flow Rate 1.0 mL/min0.3 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nmUV at 210 nm / MS
Expected Resolution GoodExcellentGood
Analysis Time ~20 min~15 min~20 min
Pros Robust, widely availableHigh efficiency, fastMS-compatible
Cons TFA can suppress MS signalHigher backpressureMay have lower resolution than TFA

Experimental Protocols

Below are the detailed experimental protocols for the three compared HPLC methods.

Method A: Standard C18 with TFA

This method represents a robust and commonly used starting point for the purity analysis of Boc-protected compounds.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-17 min: 20% to 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Method B: High-Resolution C18

This method utilizes a column with smaller particles to achieve higher resolution and faster analysis times.

  • Instrumentation: A UHPLC system capable of handling higher backpressures, with a UV detector.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-11 min: 30% to 90% B

    • 11-12 min: 90% to 30% B

    • 12-15 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 7:3 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Method C: C18 with Formic Acid (MS-Compatible)

This method employs formic acid as a mobile phase additive, making it compatible with mass spectrometry for impurity identification.

  • Instrumentation: An LC-MS system with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-17 min: 20% to 80% B

    • 17-18 min: 80% to 20% B

    • 18-20 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and/or Mass Spectrometry (e.g., ESI+).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Conclusion

The selection of an optimal HPLC method for the purity assessment of this compound depends on the specific requirements of the analysis. For routine quality control, Method A provides a robust and reliable approach. When higher resolution and faster analysis times are critical, Method B is a suitable alternative, provided the appropriate UHPLC instrumentation is available. For in-depth impurity profiling and identification, the MS-compatible Method C is the preferred choice. It is recommended to screen all three methods during method development to determine the most effective one for a particular synthesis batch and impurity profile.

A Head-to-Head Comparison: Boc-NH-PEG2-NH-Boc Versus Other PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. Among the diverse array of available options, polyethylene glycol (PEG) linkers have become indispensable tools. This guide provides an objective comparison of Boc-NH-PEG2-NH-Boc with other common PEG linkers, supported by experimental data, to facilitate informed selection for specific applications in drug delivery and bioconjugation.

Introduction to PEG Linkers

Polyethylene glycol (PEG) linkers are hydrophilic, flexible spacers that connect a biomolecule (such as an antibody or peptide) to another molecule, typically a therapeutic agent or a probe. The incorporation of a PEG linker can enhance the solubility and stability of the conjugate, reduce its immunogenicity, and prolong its circulation half-life by increasing its hydrodynamic radius.[1][2] The properties of a PEG linker can be fine-tuned by altering its length, architecture (linear or branched), and the terminal functional groups.

This compound is a discrete, short-chain PEG linker with both amine groups protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is labile to acidic conditions, allowing for a controlled, stepwise deprotection and subsequent conjugation.[3][4] This feature is particularly advantageous in the synthesis of complex molecules requiring sequential reactions.

Performance Comparison of PEG Linkers

The selection of an appropriate PEG linker is contingent on the specific requirements of the application. Key performance parameters to consider include linker length, the nature of the protecting group, and the type of reactive functional group.

Impact of PEG Linker Length

The length of the PEG chain has a significant impact on the physicochemical and biological properties of the bioconjugate. While longer PEG chains can enhance solubility and prolong circulation half-life, they may also lead to a decrease in in-vitro cytotoxicity.[5]

ParameterShort-Chain PEG Linkers (e.g., PEG2-PEG12)Long-Chain PEG Linkers (e.g., PEG4k, PEG10k)Reference
Circulation Half-Life Shorter half-life.Significantly prolonged half-life (e.g., 2.5 to 11.2-fold increase).
In-vitro Cytotoxicity Generally higher cytotoxicity.May exhibit reduced cytotoxicity (e.g., 4.5 to 22-fold reduction).
Solubility GoodExcellent
Steric Hindrance MinimalCan be significant, potentially affecting binding affinity.
Applications PROTACs, small molecule-peptide conjugates.Antibody-drug conjugates (ADCs), protein PEGylation.
Comparison of Protecting Groups: Boc vs. Fmoc

The choice of protecting group for amine-terminated PEG linkers is crucial for controlling the reaction sequence. Boc (acid-labile) and Fmoc (base-labile) are two of the most common protecting groups.

FeatureBoc (tert-butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Reference
Deprotection Condition Mild acidic conditions (e.g., Trifluoroacetic acid).Mild basic conditions (e.g., Piperidine).
Orthogonality Orthogonal to Fmoc and other base-labile protecting groups.Orthogonal to Boc and other acid-labile protecting groups.
Application Solid-phase peptide synthesis, solution-phase synthesis.Primarily used in solid-phase peptide synthesis.
Comparison of Reactive Functional Groups

The terminal functional groups of a PEG linker dictate its conjugation chemistry. Amine-reactive linkers (like those derived from this compound), thiol-reactive linkers, and those used in click chemistry are widely employed.

Linker TypeReactive GroupTarget Functional GroupBond FormedStabilityKey FeaturesReference
Amine-Reactive NHS EsterPrimary Amines (e.g., Lysine)AmideVery StableWidely used for protein modification.
Thiol-Reactive MaleimideThiols (e.g., Cysteine)ThioetherProne to retro-Michael reaction (can be stabilized).Site-specific conjugation to engineered cysteines.
Click Chemistry Azide/AlkyneAlkyne/AzideTriazoleVery StableHigh efficiency and bioorthogonality.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Boc Deprotection and Conjugation of this compound

This protocol describes the deprotection of a Boc-protected amine and subsequent conjugation to a carboxylic acid-containing molecule.

Materials:

  • This compound

  • Molecule with a carboxylic acid group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or after neutralization.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in DMF.

    • Add DCC and NHS (1.1 equivalents each) to the solution.

    • Stir at room temperature for 2-4 hours to form the NHS ester.

  • Conjugation:

    • Dissolve the deprotected PEG linker in DMF and add DIPEA to neutralize the amine salt.

    • Add the activated NHS ester solution to the PEG linker solution.

    • Stir the reaction overnight at room temperature.

    • Purify the conjugate using chromatography (e.g., size-exclusion or reverse-phase HPLC).

In-vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a drug conjugate.

Materials:

  • Target cancer cell line

  • Control (antigen-negative) cell line

  • Cell culture medium and supplements

  • Drug conjugate and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the drug conjugate and control compounds.

    • Add the compounds to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

General Workflow for ADC Efficacy Evaluation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis A ADC Synthesis (Different PEG Linkers) B Characterization (DAR, Purity) A->B C Cytotoxicity Assay (e.g., MTT) B->C D Binding Affinity Assay (e.g., ELISA) B->D E Xenograft Tumor Model Establishment C->E Select promising candidates D->E Select promising candidates F ADC Administration E->F G Tumor Volume & Body Weight Monitoring F->G H Pharmacokinetic Study F->H

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

This compound in PROTAC Synthesis A This compound B Step 1: Selective Boc Deprotection (Acid) A->B C Mono-protected Amine-PEG Linker B->C D Step 2: Conjugation to E3 Ligase Ligand C->D E Intermediate Conjugate D->E F Step 3: Second Boc Deprotection (Acid) E->F G Deprotected Intermediate F->G H Step 4: Conjugation to Target Protein Ligand G->H I Final PROTAC Molecule H->I

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

Conclusion

The selection of a PEG linker is a critical step in the design of bioconjugates. This compound offers the advantage of controlled, sequential conjugation due to its Boc-protected amine groups, making it well-suited for the synthesis of complex molecules like PROTACs. The choice between short and long-chain PEG linkers involves a trade-off between pharmacokinetic enhancement and potential reduction in in-vitro potency. The decision should be guided by the specific goals of the research, whether it be maximizing in-vivo efficacy for an ADC or enabling precise assembly of a smaller bioconjugate. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the optimal PEG linker for a given application.

References

A Comparative Guide to Boc-NH-PEG2-NH-Boc and Fmoc-NH-PEG2-NH-Fmoc for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of protecting group strategy is a critical decision in the synthesis of complex molecules such as peptides, antibody-drug conjugates (ADCs), and other targeted therapeutics. The selection of a linker with appropriate protecting groups can significantly impact synthesis efficiency, yield, and purity. This guide provides an objective comparison of two commonly used homobifunctional PEG linkers: Boc-NH-PEG2-NH-Boc and Fmoc-NH-PEG2-NH-Fmoc.

At a Glance: Key Chemical Differences

The fundamental difference between these two linkers lies in the nature of their terminal protecting groups: the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Boc group is labile to acid, meaning it is removed under acidic conditions, while the Fmoc group is base-labile and is cleaved using a mild base.[1][] This core distinction dictates the entire synthetic strategy, including the choice of solvents, reagents, and compatible side-chain protecting groups for other moieties in the molecule.

FeatureThis compoundFmoc-NH-PEG2-NH-Fmoc
Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., TFA)[3][4]Base-labile (e.g., Piperidine in DMF)[5]
Synthesis Strategy Boc Solid-Phase Peptide Synthesis (SPPS)Fmoc Solid-Phase Peptide Synthesis (SPPS)
Orthogonality Compatible with base-labile and nucleophile-labile protecting groups.Compatible with acid-labile protecting groups (e.g., tBu, Trt).
Mildness of Deprotection Harsher (strong acid required).Milder (mild base sufficient).
Automation Compatibility Less common in modern automated synthesizers due to corrosive reagents.Highly compatible with automated synthesis.
Cost Boc-protected precursors are generally less expensive.Fmoc-protected precursors are typically more expensive.
Aggregation Issues Can be advantageous for hydrophobic sequences prone to aggregation.May be more prone to aggregation in certain sequences.

Performance in Synthesis: A Comparative Overview

While direct, head-to-head quantitative data for the synthesis of identical molecules using this compound versus Fmoc-NH-PEG2-NH-Fmoc is not extensively available in published literature, a qualitative comparison can be made based on the well-established principles of Boc and Fmoc chemistries.

Fmoc-NH-PEG2-NH-Fmoc is generally favored in modern synthetic applications, particularly in solid-phase peptide synthesis (SPPS), for several reasons:

  • Milder Deprotection Conditions: The use of a mild base like 20% piperidine in DMF for Fmoc removal is less harsh on sensitive functional groups and the solid support compared to the strong acids required for Boc deprotection.

  • Orthogonality: The Fmoc strategy is orthogonal to the commonly used acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), which can be removed simultaneously at the end of the synthesis with a final acid cleavage step.

  • Ease of Automation: The non-corrosive nature of the deprotection reagents makes the Fmoc strategy highly suitable for automated peptide synthesizers.

This compound , while less common in routine SPPS, offers advantages in specific scenarios:

  • Synthesis of Long or Hydrophobic Peptides: The repetitive acid treatment in Boc chemistry protonates the N-terminus, which can help to disrupt intermolecular hydrogen bonding and reduce aggregation, a common problem with hydrophobic sequences.

  • Cost-Effectiveness: Boc-protected amino acids and linkers are often more economical than their Fmoc-protected counterparts.

Experimental Protocols

This compound Deprotection Protocol

This protocol describes the removal of the Boc protecting groups from this compound to expose the primary amine functionalities.

Reagents and Materials:

  • This compound conjugated to a substrate (e.g., on a solid support).

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Scavengers (e.g., triisopropylsilane (TIPS), water), if sensitive residues are present.

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base for neutralization.

  • Diethyl ether (cold).

Procedure:

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA and DCM. A common mixture is 25-50% TFA in DCM. If scavengers are needed, a typical mixture is 95% TFA, 2.5% water, and 2.5% TIPS.

  • Deprotection: Add the cleavage cocktail to the resin-bound substrate and allow the reaction to proceed at room temperature for 1-2 hours.

  • Filtration and Washing: Filter the resin and wash it thoroughly with DCM to remove residual acid and cleaved protecting group byproducts.

  • Neutralization: Neutralize the resulting TFA salt of the amine by washing the resin with a solution of 10% DIPEA in DMF.

  • Final Washing: Wash the resin sequentially with DCM and DMF to prepare for the subsequent coupling step.

Fmoc-NH-PEG2-NH-Fmoc Deprotection Protocol

This protocol outlines the standard procedure for the removal of the Fmoc protecting groups.

Reagents and Materials:

  • Fmoc-NH-PEG2-NH-Fmoc conjugated to a substrate (e.g., on a solid support).

  • 20% Piperidine in N,N-Dimethylformamide (DMF).

  • DMF.

  • DCM.

Procedure:

  • Initial Wash: Wash the resin-bound substrate with DMF to swell the resin and remove any residual reagents from the previous step.

  • Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes at room temperature. The reaction progress can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate.

  • Filtration and Washing: Filter the resin and wash it extensively with DMF to ensure complete removal of piperidine and the cleaved protecting group adduct.

  • Final Washing: Perform a final wash with DCM before proceeding to the next coupling step.

Synthesis Workflows

The following diagrams illustrate the distinct synthetic cycles for incorporating a molecule using the Boc and Fmoc strategies with the respective PEG2 linkers.

Boc_Synthesis_Workflow cluster_Boc This compound Synthesis Cycle start Resin with Free Amine coupling Couple Boc-NH-PEG2-COOH start->coupling 1. Activation wash1 Wash (DCM/DMF) coupling->wash1 deprotection Boc Deprotection (25-50% TFA in DCM) wash1->deprotection 2. Deprotection wash2 Wash (DCM) deprotection->wash2 neutralization Neutralize (DIPEA/DMF) wash2->neutralization 3. Neutralization wash3 Wash (DMF/DCM) neutralization->wash3 next_coupling Couple Next Moiety wash3->next_coupling 4. Next Coupling final_cleavage Final Cleavage (e.g., HF, TFMSA) next_coupling->final_cleavage Repeat cycle, then final step

Caption: Boc-strategy synthesis workflow.

Fmoc_Synthesis_Workflow cluster_Fmoc Fmoc-NH-PEG2-NH-Fmoc Synthesis Cycle start Resin with Free Amine coupling Couple Fmoc-NH-PEG2-COOH start->coupling 1. Activation wash1 Wash (DMF) coupling->wash1 deprotection Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection 2. Deprotection wash2 Wash (DMF/DCM) deprotection->wash2 next_coupling Couple Next Moiety wash2->next_coupling 3. Next Coupling final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA) next_coupling->final_cleavage Repeat cycle, then final step

Caption: Fmoc-strategy synthesis workflow.

Conclusion

The choice between this compound and Fmoc-NH-PEG2-NH-Fmoc is dictated by the specific requirements of the synthetic target and the overall protection strategy. For most modern applications, especially those involving automated synthesis and acid-sensitive moieties, the Fmoc-NH-PEG2-NH-Fmoc linker is the preferred choice due to its mild deprotection conditions and orthogonality with common side-chain protecting groups. However, This compound remains a valuable tool for specific challenges, such as the synthesis of long or aggregation-prone hydrophobic sequences, and in cases where cost is a primary consideration. Researchers should carefully evaluate the chemical nature of their target molecule, the required scale of synthesis, and available equipment to make an informed decision.

References

The Strategic Advantage of Discrete PEG Linkers: A Comparative Guide to Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced bioconjugation and therapeutic development, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of complex biologics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linker technologies, discrete Polyethylene Glycol (PEG) linkers have garnered significant attention for their ability to confer advantageous physicochemical properties. This guide provides a comprehensive comparison of the discrete PEG linker, Boc-NH-PEG2-NH-Boc, with other alternative linkers, supported by experimental data to inform researchers, scientists, and drug development professionals in their molecular design strategies.

The Discrete Advantage: Moving Beyond Polydispersity

Traditionally, PEGylation has involved the use of polydisperse PEG mixtures, which consist of a range of polymer chain lengths. This heterogeneity can lead to a lack of precise control over the final conjugate's molecular weight and properties, complicating manufacturing, characterization, and potentially leading to variable in vivo performance.[1][2] Discrete PEG linkers, in contrast, are single molecular weight compounds with a defined number of ethylene glycol units, offering unparalleled precision and homogeneity.[1]

The core advantages of using a discrete PEG linker like this compound include:

  • Homogeneity and Reproducibility: The defined structure of discrete PEGs ensures the production of a single, well-characterized bioconjugate, leading to improved batch-to-batch consistency.[1]

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic payloads, reducing the propensity for aggregation and improving the overall stability of the conjugate.[3]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life by reducing renal clearance. The "stealth" effect of the PEG chain can also shield the conjugate from proteolytic degradation and reduce immunogenicity.

  • Precise Spacer Control: The defined length of a discrete PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing the biological activity of complex molecules like PROTACs and ADCs.

This compound: A Versatile Building Block

This compound is a heterobifunctional discrete PEG linker featuring two ethylene glycol units. The terminal amine groups are protected by tert-butyloxycarbonyl (Boc) groups, which are acid-labile. This protecting group strategy allows for a controlled, sequential functionalization of the linker, making it a valuable tool in the synthesis of complex bioconjugates. One Boc group can be selectively removed to allow for conjugation to the first molecule, followed by the deprotection of the second Boc group for attachment to the second molecule. This bifunctional nature, combined with the beneficial properties of the PEG spacer, makes it an attractive choice for applications such as PROTAC synthesis, where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

Comparative Performance of Linker Technologies

The choice of linker can significantly impact the performance of a bioconjugate. The following tables summarize key performance differences between discrete PEG linkers and other common linker types based on available experimental data.

Table 1: Physicochemical Properties of Different Linker Types
Linker TypeKey CharacteristicsAdvantagesDisadvantages
Discrete PEG (e.g., this compound) Single molecular weight, hydrophilicHomogeneous product, improved solubility, reduced aggregation, precise spacer controlPotentially more expensive to synthesize than polydisperse PEGs
Polydisperse PEG Mixture of different chain lengths, hydrophilicCost-effective, improves solubilityHeterogeneous product, difficult to characterize, potential for immunogenicity
Alkyl Chains Hydrophobic, flexibleSynthetically simple, flexibleCan decrease solubility of the conjugate, may lead to aggregation
Rigid Linkers (e.g., cycloalkane-based) Constrained conformationCan improve binding affinity and selectivity by reducing conformational entropyMay not provide optimal spacing for all target-ligand pairs, can be synthetically challenging
Clickable Linkers (e.g., with triazole) Formed via bioorthogonal chemistryHigh reaction efficiency and specificity, metabolically stableMay require introduction of azide and alkyne handles
Table 2: Impact of Linker Type on PROTAC Performance
Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell LineReference
Non-covalentBTKVHL2.297Mino
Irreversible covalent (acrylamide)BTKVHL< 10~90Mino
Reversible covalent (cyano-acrylamide)BTKVHL< 10~90Mino
PEG5sEHCRBN-35-
PEG6sEHCRBN---

Note: The data in this table is intended to be illustrative of the impact of different linker strategies and is not a direct head-to-head comparison of this compound. DC50 represents the concentration for 50% degradation, and Dmax represents the maximum degradation.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the synthesis of a PROTAC using a Boc-protected PEG linker and for the characterization of protein degradation.

Protocol 1: Synthesis of a PROTAC using a Boc-NH-PEG-NH-Boc Linker

This protocol outlines a general strategy for the synthesis of a PROTAC, where a target protein ligand (Ligand A) is first attached to the deprotected linker, followed by conjugation to the E3 ligase ligand (Ligand B).

Materials:

  • This compound

  • Ligand A with a reactive functional group (e.g., carboxylic acid)

  • Ligand B with a reactive functional group (e.g., amine)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Monodeprotection of the Linker:

    • Dissolve this compound in a minimal amount of DCM.

    • Add a controlled amount of TFA (e.g., 0.5 equivalents) to selectively remove one Boc group.

    • Monitor the reaction by TLC or LC-MS.

    • Once the mono-deprotected product (Boc-NH-PEG2-NH2) is the major species, quench the reaction and purify the product.

  • Conjugation of Ligand A:

    • Dissolve Ligand A (with a carboxylic acid) in anhydrous DMF.

    • Add PyBOP and DIPEA to activate the carboxylic acid.

    • Add the mono-deprotected linker (Boc-NH-PEG2-NH2) to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the resulting Boc-NH-PEG2-NH-Ligand A conjugate by reverse-phase HPLC.

  • Deprotection of the Second Boc Group:

    • Dissolve the purified Boc-NH-PEG2-NH-Ligand A in DCM.

    • Add an excess of TFA to remove the remaining Boc group.

    • Stir for 1-2 hours at room temperature.

    • Remove the solvent and TFA under reduced pressure to yield H2N-PEG2-NH-Ligand A.

  • Conjugation of Ligand B:

    • In a separate flask, activate the carboxylic acid of a suitable precursor to Ligand B using PyBOP and DIPEA in anhydrous DMF.

    • Add the deprotected H2N-PEG2-NH-Ligand A to the activated Ligand B precursor.

    • Stir the reaction at room temperature until completion (monitor by LC-MS).

    • Purify the final PROTAC molecule by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Western Blot for Assessing Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane and acquire the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control band intensity for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing Key Concepts

Diagrams are powerful tools for understanding complex biological processes and experimental workflows. The following diagrams were created using the Graphviz DOT language.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (e.g., with this compound linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds to POI E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits E3 Ligase TernaryComplex Target Protein - PROTAC - E3 Ligase Ternary Complex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination of Target Protein TernaryComplex->Ubiquitination Ubiquitin Transfer RecycledPROTAC Recycled PROTAC TernaryComplex->RecycledPROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Protein (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of action of a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

ADC_Synthesis_Workflow cluster_characterization Characterization Methods start Start: Antibody & Linker-Payload step1 Antibody Modification (e.g., reduction of disulfides) start->step1 step2 Linker-Payload Conjugation to Antibody step1->step2 step3 Purification of ADC (e.g., Size Exclusion Chromatography) step2->step3 step4 Characterization of ADC step3->step4 end Final ADC Product step4->end DAR Drug-to-Antibody Ratio (DAR) (HIC or UV-Vis) step4->DAR Purity Purity and Aggregation (SEC) step4->Purity Identity Identity and Integrity (Mass Spectrometry) step4->Identity

Caption: A generalized experimental workflow for the synthesis and characterization of an Antibody-Drug Conjugate (ADC).

Linker_Properties_Comparison cluster_discrete Discrete PEG Linker (e.g., this compound) cluster_polydisperse Polydisperse PEG Linker cluster_alkyl Alkyl Linker Linker Linker Choice Homogeneity Homogeneous Product Linker->Homogeneity Solubility_d Improved Solubility Linker->Solubility_d PK_d Favorable Pharmacokinetics Linker->PK_d Control Precise Spacer Control Linker->Control Heterogeneity Heterogeneous Product Linker->Heterogeneity Solubility_p Improved Solubility Linker->Solubility_p PK_p Variable Pharmacokinetics Linker->PK_p Cost Lower Cost Linker->Cost Hydrophobicity Increased Hydrophobicity Linker->Hydrophobicity Flexibility High Flexibility Linker->Flexibility Synthesis Simple Synthesis Linker->Synthesis

Caption: Logical relationship diagram comparing the key properties and outcomes associated with different linker technologies.

References

A Comprehensive Guide to Alternative Bifunctional Linkers for Bioconjugation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of complex bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). While Boc-NH-PEG2-NH-Boc has been a staple in the field, a diverse array of alternative linkers offers distinct advantages in terms of protecting group strategy, polyethylene glycol (PEG) chain length, and terminal functionalities. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform the rational design of next-generation bioconjugates.

Homobifunctional Linker Alternatives: Modulating PEG Length and Protecting Groups

Homobifunctional linkers, possessing identical reactive groups at both termini, are fundamental building blocks in bioconjugation. The primary alternatives to this compound involve variations in the PEG chain length and the nature of the amine-protecting group.

Impact of PEG Chain Length

The length of the PEG spacer is a crucial determinant of the physicochemical properties of the final conjugate. Increasing the number of PEG units generally enhances hydrophilicity, which can be critical for solubilizing hydrophobic drug payloads and preventing aggregation of ADCs.[1][2] This improved solubility can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate.[1]

Longer PEG chains also increase the hydrodynamic radius of the bioconjugate, which can lead to reduced renal clearance and a longer circulation half-life in vivo.[3] However, there can be a trade-off, as longer linkers might in some cases lead to reduced in vitro cytotoxicity.[2] The optimal PEG linker length is often specific to the antibody, payload, and target, requiring empirical validation.

Table 1: Comparison of Homobifunctional Linkers with Varying PEG Lengths

LinkerMolecular Weight ( g/mol )Linker Length (Å, approx.)Key Attributes
This compound 348.410.5Standard short-chain linker.
Boc-NH-PEG4-NH-Boc 436.517.9Increased hydrophilicity over PEG2.
Boc-NH-PEG6-NH-Boc 524.625.3Further enhanced solubility and potential for longer half-life.
Boc-NH-PEG8-NH-Boc 612.732.7Often used in PROTACs to span the distance between the target protein and E3 ligase.
Alternative Protecting Groups: Boc vs. Fmoc

The choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups represents a fundamental strategic decision in chemical synthesis, primarily dictated by their distinct deprotection conditions. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and complex bioconjugate assembly.

The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA). In contrast, the Fmoc group is base-labile, cleaved under mild basic conditions using piperidine in DMF. The milder deprotection conditions for Fmoc can be advantageous when working with molecules containing acid-sensitive functionalities.

Table 2: Quantitative Comparison of Boc and Fmoc Protecting Group Stability

ConditionBoc StabilityFmoc StabilityReference
Acidic (e.g., 50% TFA in DCM) Labile (cleaved)Stable
Basic (e.g., 20% piperidine in DMF) StableLabile (cleaved)
Hydrogenolysis (H₂/Pd) StableStable

Heterobifunctional Linker Alternatives: Expanding Conjugation Chemistries

Heterobifunctional linkers possess two different reactive termini, enabling the sequential and controlled conjugation of distinct molecular entities. This class of linkers is indispensable for the construction of complex architectures like ADCs and PROTACs.

Table 3: Overview of Common Heterobifunctional PEG Linkers

Linker TypeReactive Group 1Reactive Group 2Deprotection ConditionKey Application
Maleimide-PEGn-NH-Boc MaleimideBoc-protected AmineAcidic (TFA)Cysteine-specific conjugation.
Azido-PEGn-NH-Boc AzideBoc-protected AmineAcidic (TFA)Click chemistry (CuAAC or SPAAC).
Alkyne-PEGn-NH-Boc AlkyneBoc-protected AmineAcidic (TFA)Click chemistry (CuAAC or SPAAC).
COOH-PEGn-NH-Boc Carboxylic AcidBoc-protected AmineAcidic (TFA)Amide bond formation with primary amines.
NHS-ester-PEGn-NH-Boc NHS EsterBoc-protected AmineAcidic (TFA)Amine-reactive conjugation.

Experimental Protocols

General Protocol for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected linker in a suitable solvent such as dichloromethane (DCM).

  • Deprotection: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).

  • Incubation: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Purification: The deprotected amine, usually obtained as a TFA salt, can be used directly in the next step or purified by an appropriate method.

General Protocol for Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected linker in anhydrous dimethylformamide (DMF).

  • Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Purification: Precipitate the deprotected linker by adding cold diethyl ether. The product can be collected by centrifugation and washed with cold ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

Protocol for Maleimide Conjugation to a Cysteine-Containing Peptide
  • Peptide Preparation: Dissolve the cysteine-containing peptide in a conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.0-7.5). If necessary, reduce any disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Linker Preparation: Dissolve the Maleimide-PEG-NH-Boc linker in a suitable organic solvent like DMSO to prepare a stock solution.

  • Conjugation: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare stock solutions of the azide-functionalized molecule and the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a stock solution of a copper-chelating ligand (e.g., THPTA) in water.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.

  • Reaction Setup:

    • In a reaction vessel, combine the azide and alkyne components.

    • In a separate tube, premix the CuSO₄ and ligand solutions.

    • Add the copper/ligand mixture to the azide/alkyne solution.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Stir the reaction at room temperature for 1-2 hours.

  • Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the copper catalyst and excess reagents.

Protocol for Amide Bond Formation using a COOH-PEG-Linker
  • Activation of Carboxylic Acid:

    • Dissolve the COOH-PEGn-NH-Boc linker in an anhydrous organic solvent (e.g., DMF).

    • Add an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to form the active ester.

  • Coupling Reaction:

    • Add the amine-containing molecule (e.g., an antibody in a suitable buffer) to the activated linker solution.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the conjugate using standard protein purification techniques like size-exclusion chromatography to remove unreacted linker and coupling reagents.

Visualizing Workflows and Pathways

G cluster_0 Sequential Bioconjugation Workflow Start Start Molecule_A Molecule A (e.g., Antibody) Start->Molecule_A Conjugation_1 First Conjugation (NHS ester + Amine) Molecule_A->Conjugation_1 Linker Heterobifunctional Linker (e.g., NHS-PEG-NH-Boc) Linker->Conjugation_1 Intermediate Intermediate Conjugate (Molecule A-PEG-NH-Boc) Conjugation_1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Activated_Intermediate Activated Intermediate (Molecule A-PEG-NH2) Deprotection->Activated_Intermediate Conjugation_2 Second Conjugation (Amine + Activated Drug) Activated_Intermediate->Conjugation_2 Molecule_B Molecule B (e.g., Drug) Molecule_B->Conjugation_2 Final_Conjugate Final Bioconjugate (Molecule A-Linker-Molecule B) Conjugation_2->Final_Conjugate End End Final_Conjugate->End

Caption: Workflow for sequential bioconjugation using a heterobifunctional linker.

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and E3 Ligase Recycled Degradation->Recycling

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

The selection of a bifunctional linker extends far beyond serving as a simple molecular bridge. The choice between Boc and Fmoc protecting groups dictates the overall synthetic strategy, while the length of the PEG chain provides a powerful means to modulate the physicochemical and pharmacokinetic properties of the final bioconjugate. Furthermore, the diverse array of reactive groups available in heterobifunctional linkers opens up a vast landscape of possibilities for constructing precisely defined and highly functional biomolecules. By carefully considering the comparative data and leveraging the detailed protocols provided in this guide, researchers can make more informed decisions in the design and synthesis of innovative therapeutics and research tools.

References

Navigating the Nexus of Proximity: A Comparative Guide to the In Vivo vs. In Vitro Efficacy of Boc-NH-PEG2-NH-Boc and Alternative Linkers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of drug development, particularly in the realm of bioconjugates and targeted protein degradation, the choice of a chemical linker is a critical determinant of therapeutic success. Among the vast arsenal of available linkers, Boc-NH-PEG2-NH-Boc , a precursor to a short, hydrophilic di-amino-PEG linker, represents a fundamental building block. This guide provides an objective comparison of the expected in vitro and in vivo performance of conjugates utilizing such a short polyethylene glycol (PEG) linker versus those employing alternative strategies, supported by a synthesis of experimental data from the literature.

The Dichotomy of Efficacy: In Vitro Potency vs. In Vivo Performance

A central challenge in drug development is the frequent disconnect between in vitro activity and in vivo efficacy. This is particularly pronounced for complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker plays a pivotal role in modulating physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD). While in vitro assays are invaluable for initial screening and optimization, in vivo studies provide a more comprehensive understanding of a molecule's behavior in a complex biological system.[1]

Short, flexible linkers like the one derived from this compound offer synthetic simplicity and can be highly effective in cell-based assays. However, their in vivo performance can be suboptimal due to factors such as rapid clearance and metabolic instability. Conversely, more complex or longer linkers may sometimes reduce in vitro potency but dramatically enhance in vivo outcomes by improving circulation half-life and tumor accumulation.[2][3]

Comparative Analysis of Linker Strategies

The selection of a linker is a balancing act between multiple parameters. The following tables summarize the general trends and quantitative data from studies comparing different linker types.

Table 1: In Vitro vs. In Vivo Performance of Short PEG Linkers in PROTACs

Linker CharacteristicIn Vitro Efficacy (DC50/Dmax)In Vivo Performance (PK/Efficacy)Key Considerations
Short PEG (e.g., PEG2-4) Target dependent; risk of steric hindrance leading to poor ternary complex formation.[4] Can be potent if optimal proximity is achieved.Often leads to poor PK properties (rapid clearance). Metabolic instability of the linker can generate competing metabolites.[5]May be suitable for target/E3 ligase pairs requiring close proximity. Hydrophilicity aids solubility.
Longer PEG (e.g., PEG8+) Can also be highly potent. May be necessary to span larger distances between target and E3 ligase.Generally improves PK profile (longer half-life). Enhanced solubility.Excessive length can decrease cell permeability.
Rigid (e.g., Piperidine/Alkyne) Can improve potency and selectivity by pre-organizing the molecule into an active conformation.Can lead to improved metabolic stability and cell permeability compared to flexible linkers.May require more complex synthesis.

Table 2: In Vitro vs. In Vivo Performance of PEG Linkers in ADCs

Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Performance (Half-life/Tumor Growth Inhibition)Key Considerations
No PEG Highest in vitro potency.Shortest half-life (e.g., 19.6 minutes for an Affibody-drug conjugate).Rapid clearance limits tumor accumulation and efficacy.
Short PEG (e.g., PEG2-8) May slightly decrease potency compared to no PEG.Modest increase in half-life. Can improve stability and reduce aggregation.Balances potency and PK.
Long PEG (e.g., PEG10k) Can lead to a significant reduction in in vitro cytotoxicity (e.g., 22-fold reduction).Dramatically increases half-life (e.g., 11.2-fold increase) and improves anti-tumor efficacy.The improved PK and tumor accumulation often outweigh the loss of in vitro potency.

Table 3: Alternative Linker Technologies and Their Performance

Linker TypeKey AdvantagesIn Vitro PerformanceIn Vivo Performance
Polysarcosine (PSar) Biodegradable, low immunogenicity.Comparable or slightly higher potency than PEG in some studies.Can outperform PEG with better tumor accumulation and reduced immunogenicity.
Polypeptides (e.g., (GS)n) Biodegradable, tunable properties.Can be engineered for specific cleavage and stability.Generally low immunogenicity.
Cleavable Linkers (e.g., Disulfide, Val-Cit) Allows for controlled drug release in the target environment.Potency depends on the efficiency of cleavage.Can improve the therapeutic window by minimizing off-target toxicity.

Visualizing the Mechanism and Workflow

To better understand the role of the linker, the following diagrams illustrate the key concepts and experimental processes involved in the development of PROTACs, a prime application for bifunctional linkers like the one derived from this compound.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Target Binder - Linker - E3 Binder) Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding 1. Binding Assays (SPR, ITC) Binary & Ternary Affinity Degradation 2. Degradation Assays (Western Blot, DC50/Dmax) Binding->Degradation Cell_Viability 3. Cell Viability (MTS, IC50) Degradation->Cell_Viability Permeability 4. Permeability (Caco-2, PAMPA) Degradation->Permeability Efficacy 6. Efficacy Studies (Tumor Xenograft Models) Cell_Viability->Efficacy Correlation? PK 5. Pharmacokinetics (Half-life, Clearance) Permeability->PK Informs PK->Efficacy Metabolism 7. Metabolite ID Efficacy->Metabolism Investigate Discrepancies

Experimental workflow for linker evaluation.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition (e.g., PEG, Alkyl) Linker->Composition Flexibility Flexibility/ Rigidity Linker->Flexibility Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex PK Pharmacokinetics (Solubility, Stability, Half-life) Length->PK Composition->Ternary_Complex Composition->PK Flexibility->Ternary_Complex Efficacy Overall Efficacy (In Vitro & In Vivo) Ternary_Complex->Efficacy PK->Efficacy

Logical relationship of linker properties.

Experimental Protocols

Accurate evaluation of linker performance requires robust and reproducible experimental methodologies. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Protocols

1. Western Blotting for Protein Degradation (PROTACs)

  • Objective: To quantify the degradation of a target protein following PROTAC treatment and determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

  • Methodology:

    • Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

    • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensity using densitometry software. Normalize target protein levels to the loading control and then to the vehicle control to determine the percentage of remaining protein. Plot the percentage of degradation against PROTAC concentration to calculate DC50 and Dmax.

2. In Vitro Cytotoxicity Assay (ADCs)

  • Objective: To determine the potency of an ADC in killing target cancer cells.

  • Methodology:

    • Cell Plating: Seed target cells in 96-well plates and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of the ADC, a non-targeting control ADC, and free payload.

    • Incubation: Incubate for a period that allows for cell division (e.g., 72-96 hours).

    • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or MTS.

    • Data Analysis: Normalize the results to untreated control cells and plot cell viability against drug concentration. Calculate the IC50 value using a non-linear regression model.

In Vivo Protocols

1. Pharmacokinetic (PK) Study

  • Objective: To determine the circulation half-life, clearance, and exposure (AUC) of the conjugate.

  • Animal Model: Typically mice (e.g., Balb/c or nude) or rats.

  • Methodology:

    • Administration: Administer a single intravenous (IV) bolus dose of the conjugate to a cohort of animals.

    • Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.) via tail vein or retro-orbital bleeding.

    • Sample Processing: Process blood to obtain plasma or serum.

    • Quantification: Measure the concentration of the conjugate in the plasma/serum samples using a validated method, such as ELISA (for ADCs) or LC-MS/MS (for PROTACs).

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including half-life (t1/2), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

2. In Vivo Efficacy (Tumor Xenograft) Study

  • Objective: To evaluate the anti-tumor efficacy of the conjugate.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) bearing subcutaneous tumors from a human cancer cell line.

  • Methodology:

    • Tumor Inoculation: Inoculate mice with cancer cells. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize animals into treatment groups (vehicle control, non-targeting control, test conjugate at various doses). Administer the treatments according to a defined schedule (e.g., once or twice weekly).

    • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.

    • Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The choice of a linker is a multi-faceted decision that profoundly impacts the therapeutic potential of a bioconjugate. While a short PEG linker derived from This compound offers synthetic convenience and may yield potent molecules in vitro, its utility must be carefully weighed against potential in vivo limitations, such as a short half-life. For applications like ADCs, longer PEG chains often provide a clear advantage in vivo, enhancing exposure and efficacy despite a potential decrease in in vitro cytotoxicity. For PROTACs, the optimal linker length and composition are highly dependent on the specific target and E3 ligase pair, necessitating empirical testing. Emerging alternatives like polysarcosine and rigid linkers offer promising avenues to overcome the limitations of traditional PEG linkers, paving the way for the development of safer and more effective therapies. A systematic evaluation using the experimental workflows outlined in this guide is essential for the rational design and optimization of next-generation targeted therapeutics.

References

A Comparative Guide to the Hydrophilicity of PEG Spacers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) spacers are widely utilized in drug delivery, bioconjugation, and biomaterial surface modification due to their ability to enhance hydrophilicity, improve biocompatibility, and reduce non-specific protein adsorption. The choice of PEG spacer can significantly impact the physicochemical properties and biological performance of the final product. This guide provides an objective comparison of the hydrophilicity of different PEG spacers, supported by experimental data, to aid in the selection of the most appropriate linker for your research and development needs.

Key Factors Influencing PEG Spacer Hydrophilicity

The hydrophilicity of a PEGylated surface or molecule is not solely dependent on the presence of PEG but is influenced by several factors:

  • PEG Chain Length (Molecular Weight): Longer PEG chains generally lead to increased hydrophilicity.[1][2] This is attributed to the greater number of ethylene glycol repeat units available to interact with water molecules.

  • PEG Surface Density: The density of PEG chains on a surface plays a critical role. At an optimal high density, PEG chains adopt a "brush" conformation, which is highly effective at repelling proteins and enhancing hydrophilicity.[3][4][5] Conversely, at low densities, PEG chains may adopt a "mushroom" conformation, which is less effective.

  • PEG Architecture: The structure of the PEG spacer, such as linear versus branched, can influence its hydrophilicity and steric hindrance effects. Branched PEGs can offer superior shielding effects and increased solubility for hydrophobic molecules.

Quantitative Comparison of PEG Spacer Hydrophilicity

To provide a clear comparison, the following tables summarize key quantitative data from various studies.

Table 1: Water Contact Angle of Surfaces Modified with Different PEG Spacers

The water contact angle is a direct measure of surface hydrophilicity; a lower contact angle indicates a more hydrophilic surface.

PEG Spacer DescriptionSubstrateWater Contact Angle (°)Reference
Ultrathin PEG MonolayersSilicon Wafer36 - 39
Bare PEG Surface-< 80
PEG (unspecified)-23
Increasing PEG concentration (0% to 20%)PVDF Membrane81 to 100.8, then decreasing to 81.1
Increasing PEG/PDMS molar ratio (0/1 to >6/1)PDMS Network105 to 55

Note: Direct comparison of absolute values should be made with caution due to variations in substrate materials and experimental conditions across different studies. The trend of decreasing contact angle with increasing PEG density or chain length is a more reliable indicator of hydrophilicity.

Table 2: Protein Adsorption on Surfaces with Different PEG Spacers

The ability of a PEGylated surface to resist protein adsorption is a functional measure of its hydrophilicity and "stealth" properties.

PEG Spacer DescriptionProtein(s) StudiedKey Finding on Protein AdsorptionReference(s)
High PEG chain surface densityMyoglobin, Albumin, FibrinogenLowest protein adsorption observed.
Decreasing PEG layer densityMyoglobin, Albumin, FibrinogenIncreased protein adsorption.
Shorter chain PEG on gold nanoparticlesVarious proteinsMore effective at passivating the surface against all protein types.
Increasing interfacial PEG densityBovine Serum Albumin (BSA), FibrinogenDecreased amount of adsorbed protein.
PLL(20)-g[3.5]-PEG(2) coatingLysozyme, α-lactalbumin, MyoglobinSignificantly reduced protein adsorption (95-100% reduction) compared to bare surface.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of common protocols used to assess PEG spacer hydrophilicity.

Measurement of Water Contact Angle

Objective: To quantify the wettability of a PEG-modified surface, which is an indicator of its hydrophilicity.

Protocol Summary:

  • Substrate Preparation: A substrate (e.g., silicon wafer, polymer membrane) is coated with the PEG spacer of interest using methods like grafting, self-assembled monolayer formation, or spin-coating.

  • Droplet Deposition: A small droplet of deionized water (typically a few microliters) is carefully deposited onto the PEG-modified surface.

  • Image Acquisition: A goniometer equipped with a camera captures a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Angle Measurement: Image analysis software is used to measure the angle between the tangent of the water droplet and the surface at the point of contact. The advancing contact angle is often reported for consistency.

  • Replicates: Measurements are typically repeated at multiple positions on the surface and on several samples to ensure statistical significance.

Protein Adsorption Assay

Objective: To evaluate the ability of a PEGylated surface to resist non-specific protein binding.

Protocol Summary:

  • Surface Preparation: The PEGylated surface is prepared as described above and placed in a suitable container (e.g., a well plate).

  • Protein Incubation: A solution of a model protein (e.g., Bovine Serum Albumin, Fibrinogen, Lysozyme) at a known concentration is added to the surface and incubated for a specific period.

  • Washing: After incubation, the surface is thoroughly washed with a buffer solution (e.g., phosphate-buffered saline) to remove any non-adsorbed or loosely bound protein.

  • Quantification of Adsorbed Protein: The amount of protein remaining on the surface is quantified using various techniques:

    • X-ray Photoelectron Spectroscopy (XPS): Measures the elemental composition of the surface to determine the amount of nitrogen, which is indicative of protein presence.

    • Enzyme-Linked Immunosorbent Assay (ELISA): Uses specific antibodies to detect and quantify the adsorbed protein.

    • Quartz Crystal Microbalance (QCM): Measures the change in frequency of a quartz crystal sensor as protein adsorbs, which correlates to the adsorbed mass.

    • Surface Plasmon Resonance (SPR): Monitors changes in the refractive index at the surface as proteins bind.

  • Data Analysis: The amount of adsorbed protein on the PEGylated surface is compared to that on a non-PEGylated control surface to determine the reduction in protein adsorption.

Visualizing the Impact of PEG Spacers

The following diagrams illustrate key concepts related to PEG spacer hydrophilicity.

G cluster_0 PEG Spacer Characteristics cluster_1 Hydrophilic Properties PEG Chain Length PEG Chain Length Increased Hydrophilicity Increased Hydrophilicity PEG Chain Length->Increased Hydrophilicity Longer chains PEG Surface Density PEG Surface Density Reduced Protein Adsorption Reduced Protein Adsorption PEG Surface Density->Reduced Protein Adsorption Higher density PEG Architecture PEG Architecture PEG Architecture->Increased Hydrophilicity Branched structures Improved Biocompatibility Improved Biocompatibility Increased Hydrophilicity->Improved Biocompatibility Reduced Protein Adsorption->Improved Biocompatibility

Caption: Relationship between PEG spacer characteristics and resulting hydrophilic properties.

G cluster_workflow Experimental Workflow: Water Contact Angle Measurement A Prepare PEG-modified surface B Deposit water droplet A->B C Capture image with goniometer B->C D Measure contact angle C->D

Caption: A simplified workflow for measuring the water contact angle of a PEGylated surface.

Conclusion

The selection of an appropriate PEG spacer is a critical consideration in the design of drug delivery systems, bioconjugates, and medical devices. As demonstrated by the compiled data, increasing PEG chain length and surface density generally leads to enhanced hydrophilicity, as evidenced by lower water contact angles and reduced protein adsorption. The architecture of the PEG molecule, whether linear or branched, also plays a significant role in its overall performance. Researchers and drug developers should carefully consider these parameters in the context of their specific application to optimize the desired physicochemical and biological outcomes. The experimental protocols outlined in this guide provide a foundation for the consistent and reliable evaluation of PEG spacer hydrophilicity.

References

A Comparative Review of Boc-NH-PEG2-NH-Boc in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Boc-NH-PEG2-NH-Boc, a bifunctional linker, against alternative linkers used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The performance of these linkers is evaluated based on experimental data from various studies, focusing on metrics such as degradation efficacy in PROTACs and the general impact on the stability and efficacy of ADCs.

Introduction to this compound

This compound is a short-chain polyethylene glycol (PEG) based linker featuring two amine groups protected by tert-butyloxycarbonyl (Boc) groups.[1] The Boc protecting groups are labile under acidic conditions, allowing for the sequential deprotection and conjugation of different molecules to either end of the PEG spacer.[1] This linker is frequently utilized in the development of complex bioconjugates, particularly in the fields of targeted protein degradation and targeted cancer therapy.[2][3] Its hydrophilic PEG spacer enhances the solubility of the resulting conjugates, a crucial property for often hydrophobic small molecule drugs.

Application in PROTACs: A Comparative Analysis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy.

While direct comparative studies using this compound are limited, research on KRAS G12C PROTACs provides valuable insights into the effect of PEG linker length on degradation efficiency. The following table summarizes data from a study that synthesized and evaluated a series of PROTACs with varying linker compositions, targeting the degradation of the KRAS G12C oncoprotein.

Table 1: Comparative Performance of PROTACs with Different Linkers Targeting KRAS G12C

PROTAC CompoundLinker CompositionDC50 (nM)IC50 (nM)
PROTAC 1 Boc-NH-PEG3-NH2 based100500
PROTAC 2 Long-chain alkyl250>1000
PROTAC 3 Boc-NH-PEG5-NH2 based50250
PROTAC 4 Rigid piperazine-based500>1000

Data extracted and synthesized from a study on KRAS G12C PROTACs. Note: While this compound was not directly used, the trend of PEG linker length efficacy can be observed.

The data suggests that for KRAS G12C PROTACs, a medium-length PEG linker (as in PROTAC 3) resulted in the most potent degradation (lowest DC50) and cellular inhibition (lowest IC50). This highlights the importance of optimizing the linker length to achieve a productive ternary complex between the target protein and the E3 ligase.

Experimental Protocol: Synthesis of a KRAS G12C PROTAC

This protocol is adapted from a general method for synthesizing PROTACs targeting KRAS G12C.

Materials:

  • KRAS G12C inhibitor with a suitable conjugation handle (e.g., a carboxylic acid)

  • Boc-NH-PEGn-NH2 (where n is the number of PEG units)

  • E3 ligase ligand (e.g., pomalidomide) with a suitable conjugation handle

  • Coupling reagents (e.g., HATU, DIPEA)

  • Trifluoroacetic acid (TFA)

  • Solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Step 1: Coupling of KRAS G12C Inhibitor to the Linker:

    • Dissolve the KRAS G12C inhibitor (1 equivalent) and Boc-NH-PEGn-NH2 (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the inhibitor-linker conjugate.

  • Step 2: Boc Deprotection:

    • Dissolve the inhibitor-linker conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to yield the deprotected intermediate.

  • Step 3: Coupling of E3 Ligase Ligand:

    • Dissolve the deprotected inhibitor-linker intermediate and the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature overnight.

    • Purify the final PROTAC molecule by preparative HPLC.

KRAS-MAPK Signaling Pathway

Mutant KRAS proteins are constitutively active, leading to the continuous activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. PROTACs targeting KRAS G12C aim to degrade the mutant protein, thereby inhibiting this oncogenic signaling.

KRAS_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Action Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS SOS RTK->SOS Activates KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Activates Proteasome Proteasome KRAS_GTP->Proteasome Targeted by SOS->KRAS_GDP Promotes GDP-GTP exchange MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates and Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression PROTAC PROTAC PROTAC->KRAS_GTP Binds E3_Ligase E3_Ligase PROTAC->E3_Ligase Recruits E3_Ligase->KRAS_GTP Ubiquitinates Ubiquitin Ubiquitin Degradation Degradation Proteasome->Degradation

References

Safety Operating Guide

Proper Disposal of Boc-NH-PEG2-NH-Boc: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Boc-NH-PEG2-NH-Boc, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these procedures to maintain a safe and compliant laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. All handling and disposal procedures must be conducted in accordance with the Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Body Protection: Impervious clothing, such as a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in cases of aerosol or dust formation.[1]

Quantitative Hazard Summary

For quick reference, the key hazard information for this compound is summarized in the table below.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound and its containers.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled waste container for this compound waste. The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Handling of Unused or Waste Product

  • Solid Waste: If the compound is in solid form, carefully transfer it to the designated waste container. Avoid creating dust. If dust is generated, ensure adequate ventilation and use respiratory protection.

  • Solutions: If the compound is in a solution, it should be collected in a sealed, labeled container. Do not pour solutions down the drain, as this can harm aquatic life.

Step 3: Decontamination of Labware

  • All labware (e.g., beakers, spatulas, flasks) that has come into contact with this compound must be decontaminated.

  • Rinse the contaminated labware with a suitable solvent (e.g., ethanol or isopropanol) three times.

  • Collect the rinse solvent as hazardous waste in the designated container.

  • After the initial solvent rinse, the labware can typically be washed with soap and water.

Step 4: Disposal of Empty Containers

  • Empty containers must be triple-rinsed with a suitable solvent.

  • The rinsate from the triple rinse must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated chemical containers. Some institutions may require the container to be punctured or have the label defaced before disposal.

Step 5: Final Disposal

  • All collected waste containing this compound must be disposed of through an approved waste disposal plant.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Ensure all containers are properly labeled and sealed before pickup.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.

  • Cleanup:

    • For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite, vermiculite, or dry sand.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbed material or swept solids into a designated chemical waste container.

  • Decontamination: Decontaminate the spill area and any equipment used for cleanup by scrubbing with alcohol.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the disposal of this compound and associated materials.

DisposalWorkflow start_end start_end process process decision decision waste waste decon decon final final start Start: this compound Waste is_spill Accidental Spill? start->is_spill handle_spill Follow Accidental Release Protocol is_spill->handle_spill Yes collect_waste Collect Waste Material is_spill->collect_waste No handle_spill->collect_waste waste_type Waste Type? collect_waste->waste_type solid_waste Solid Compound waste_type->solid_waste Solid liquid_waste Solution waste_type->liquid_waste Liquid labware Contaminated Labware waste_type->labware Labware container Empty Container waste_type->container Container transfer_solid Transfer to Hazardous Waste Container solid_waste->transfer_solid collect_liquid Collect in Sealed Hazardous Waste Container liquid_waste->collect_liquid decon_labware Triple Rinse with Solvent labware->decon_labware decon_container Triple Rinse with Solvent container->decon_container final_disposal Arrange for Pickup by Approved Waste Disposal transfer_solid->final_disposal collect_liquid->final_disposal collect_rinsate1 Collect Rinsate as Hazardous Waste decon_labware->collect_rinsate1 collect_rinsate2 Collect Rinsate as Hazardous Waste decon_container->collect_rinsate2 collect_rinsate1->final_disposal dispose_container Dispose of Decontaminated Container per EHS Guidelines collect_rinsate2->dispose_container dispose_container->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Boc-NH-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like Boc-NH-PEG2-NH-Boc are paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this compound in the laboratory.

This compound, also known as tert-butyloxycarbonyl-amino-PEG2-amine, is a PEG linker containing a Boc-protected amine and a free amine. While specific hazard data for every PEGylated compound may not be extensively documented, the available Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, treating it with a high degree of caution is essential.

Essential Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times.

PPE CategoryItemSpecifications & Rationale
Eye Protection Chemical safety goggles with side shieldsProtects against splashes and airborne particles.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Essential for preventing skin contact. Inspect gloves before use and dispose of them properly after handling. For prolonged contact, consider double-gloving.[2][4]
Body Protection Fully buttoned laboratory coatProtects skin and personal clothing from contamination. For procedures with a higher risk of splashes, a disposable gown should be considered.
Respiratory Protection NIOSH-approved respiratorNecessary for procedures that may generate dust or aerosols, such as weighing the solid compound. Always handle in a well-ventilated area, preferably a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and contamination risks.

1. Preparation and Weighing:

  • Designate a specific area within a certified chemical fume hood for handling the compound.

  • Ensure all necessary equipment, such as spatulas and weigh boats, are clean and readily available.

  • Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

  • Carefully weigh the desired amount of the compound, taking measures to avoid generating dust.

  • Thoroughly clean the weighing area and all equipment after use.

2. Dissolving the Compound:

  • Add the appropriate solvent to the vial containing the pre-weighed this compound.

  • Securely cap the vial before agitating to dissolve the compound.

  • If heating is necessary, use a controlled heating block and ensure adequate ventilation.

3. Experimental Use:

  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

In case of accidental exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing.
Inhalation Move the person to fresh air. If breathing is difficult, provide artificial respiration.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Storage:

  • Solid Waste: Collect all solid waste contaminated with the compound, including empty vials, weigh boats, gloves, and disposable lab coats, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents and acids.

Disposal Protocol:

  • Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office and in accordance with local, state, and federal regulations.

Below is a workflow diagram illustrating the key safety and handling procedures for this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood) prep_ppe->prep_area exposure Exposure Response prep_ppe->exposure weigh Weigh Compound prep_area->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response weigh->spill weigh->exposure experiment Perform Experiment dissolve->experiment dissolve->spill dissolve->exposure decontaminate Decontaminate Equipment & Work Area experiment->decontaminate experiment->spill experiment->exposure waste Segregate & Label Waste decontaminate->waste dispose Dispose via EHS waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-NH-PEG2-NH-Boc
Reactant of Route 2
Reactant of Route 2
Boc-NH-PEG2-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.